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  • Product: 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol
  • CAS: 4384-99-0

Core Science & Biosynthesis

Foundational

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Authored by Gemini, Senior Application Scientist Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a vicinal amino alcohol that serves as a high-value building block in medicinal chemistry. Its structural motif, featuring a chiral center and the unique 2,3-dihydrobenzodioxin heterocycle, is integral to the synthesis of various pharmacologically active agents. Notably, this compound is a critical precursor in the manufacturing of Doxazosin, an alpha-1 adrenergic blocker used in the treatment of hypertension and benign prostatic hyperplasia.[1][2][3][4][5] The stereochemistry of the amino alcohol is often paramount to the biological activity of the final drug, making its controlled and efficient synthesis a subject of significant interest for researchers and professionals in drug development.[6]

This guide provides a comprehensive technical overview of the predominant synthetic pathway to 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. It delves into the underlying chemical principles, offers detailed experimental protocols, and explores alternative strategies, equipping the reader with both theoretical knowledge and practical, field-proven insights.

Part 1: The Primary Synthetic Pathway via an α-Azido Ketone Intermediate

The most established and scalable route to 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol commences with the commercially available starting material, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. This multi-step synthesis is predicated on the sequential formation of an α-halo ketone, its conversion to an α-azido ketone, and a final, comprehensive reduction to yield the target amino alcohol.

Synthesis_Pathway_1 A 1-(2,3-dihydro-1,4- benzodioxin-6-yl)ethanone B 2-Bromo-1-(2,3-dihydro-1,4- benzodioxin-6-yl)ethanone A->B Step 1: α-Bromination (Br₂, Acetic Acid) C 2-Azido-1-(2,3-dihydro-1,4- benzodioxin-6-yl)ethanone B->C Step 2: Azide Substitution (NaN₃, DMF) D 2-Amino-1-(2,3-dihydro-1,4- benzodioxin-6-yl)ethanol C->D Step 3: Concurrent Reduction (NaBH₄, THF/MeOH)

Caption: Primary synthesis route via an α-azido ketone.

Step 1: α-Bromination of the Ketone

The synthesis initiates with the selective bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone at the α-carbon. This reaction is a classic example of electrophilic substitution on an enol or enolate intermediate.

  • Causality of Experimental Choices: Acetic acid is a common solvent for this transformation as it facilitates the formation of the enol tautomer, which is the active nucleophile that attacks the bromine. The reaction is typically performed at or slightly below room temperature to control the reaction rate and minimize the formation of dibrominated byproducts. The electron-donating nature of the benzodioxin ring system activates the aromatic ring towards electrophilic substitution; however, the acetyl group is deactivating, and the reaction conditions for α-bromination are mild enough to ensure selectivity for the methyl group over the aromatic ring.

Experimental Protocol: Synthesis of 2-Bromo-1-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][7][8]dioxin-2-yl)ethanone (Analogous Procedure)

This protocol is adapted from a similar synthesis and illustrates the general principles.[9]

  • Reaction Setup: Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (1.0 eq) in glacial acetic acid or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the stirred ketone solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation. The dissipation of the bromine color is also a visual cue of reaction progression.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice water to quench any unreacted bromine and precipitate the product. If an ether solvent was used, perform an aqueous wash with a solution of sodium bisulfite to remove excess bromine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: Collect the crude solid product by filtration, wash with cold water, and dry under vacuum. The crude 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can often be used in the next step without further purification. If necessary, recrystallize from ethanol.

Step 2: Nucleophilic Substitution to Form the α-Azido Ketone

The α-bromo ketone is a potent electrophile, readily undergoing an SN2 reaction with sodium azide to introduce the azido group. The azide functional group is a versatile precursor to the amine.[10][11]

  • Causality of Experimental Choices: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic. The reaction is typically run at room temperature. The use of an azide intermediate is strategic; azides are relatively stable, and their reduction to amines is a high-yielding and clean transformation, often avoiding the over-alkylation issues that can arise from direct amination of the bromo-ketone.[12]

Experimental Protocol: Synthesis of 2-Azido-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (1.0 eq) in DMF.

  • Reagent Addition: Add sodium azide (NaN₃, 1.2-1.5 eq) to the solution in one portion. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment and safety measures.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed. Pour the reaction mixture into cold water and extract the product with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude α-azido ketone is often a solid or oil that can be purified by column chromatography on silica gel if necessary.

Step 3: Reduction of the α-Azido Ketone to the Amino Alcohol

This final step is a critical transformation where two functional groups, the azide and the ketone, are reduced simultaneously to an amine and a secondary alcohol, respectively.

  • Causality of Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent. While it is primarily known for reducing aldehydes and ketones, in the presence of a protic solvent like methanol, its reducing power is enhanced, and it can effectively reduce the azide group as well.[10] Alternatively, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) could be used, but NaBH₄ is often preferred due to its greater safety and easier handling. Another common method is catalytic hydrogenation (e.g., H₂ over Pd/C), which cleanly reduces the azide to an amine; the ketone can then be reduced in a subsequent step with NaBH₄.[13] The one-pot NaBH₄ reduction is often favored for its operational simplicity.

Experimental Protocol: Synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

  • Reaction Setup: Dissolve the 2-azido-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 3.0-4.0 eq) portion-wise to the stirred solution, controlling the rate of addition to manage the exothermic reaction and gas evolution.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the completion of the reaction.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water or 1 M HCl at 0 °C to destroy excess NaBH₄. Adjust the pH to be basic (pH > 10) with aqueous NaOH solution.

  • Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. The product can be further purified by recrystallization or column chromatography.

Part 2: Alternative Synthetic Pathway - Reductive Amination

An alternative approach avoids the use of azide intermediates by employing a reductive amination strategy. This pathway begins with the same α-bromo ketone intermediate but introduces the amino group differently.

Synthesis_Pathway_2 A 2-Bromo-1-(2,3-dihydro-1,4- benzodioxin-6-yl)ethanone B 2-(Benzylamino)-1-(2,3-dihydro-1,4- benzodioxin-6-yl)ethanone A->B Step 1: Amination (Benzylamine) C 2-(Benzylamino)-1-(2,3-dihydro-1,4- benzodioxin-6-yl)ethanol B->C Step 2: Ketone Reduction (NaBH₄) D 2-Amino-1-(2,3-dihydro-1,4- benzodioxin-6-yl)ethanol C->D Step 3: Deprotection (H₂, Pd/C)

Caption: Alternative synthesis via reductive amination.

This route involves three main steps:

  • Amination: The α-bromo ketone is reacted with a protected amine, such as benzylamine. The benzyl group serves as a protecting group that can be easily removed later.

  • Ketone Reduction: The resulting α-amino ketone is selectively reduced to the corresponding amino alcohol using a mild reducing agent like NaBH₄.

  • Deprotection: The benzyl protecting group is removed via catalytic hydrogenolysis (H₂ gas with a palladium catalyst) to yield the final product.

Comparative Analysis of Synthesis Pathways
FeaturePrimary Pathway (α-Azido Ketone)Alternative Pathway (Reductive Amination)
Starting Material 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Key Intermediates α-bromo ketone, α-azido ketoneα-bromo ketone, N-benzyl amino ketone
Safety Concerns Use of highly toxic and potentially explosive sodium azide.Use of flammable hydrogen gas for deprotection.
Atom Economy Good; nitrogen gas is the main byproduct.Moderate; requires addition and removal of a benzyl protecting group.
Operational Simplicity Can be streamlined; the final reduction is often a one-pot reaction.Involves distinct protection, reduction, and deprotection steps.
Control of Byproducts Generally clean reactions. Azide reduction is very specific.Potential for over-alkylation during the initial amination step.

Part 3: Mechanistic Considerations

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism_Workflow cluster_0 α-Bromination (Acid-Catalyzed) cluster_1 Azide Reduction (via NaBH₄) Keto Keto Tautomer Enol Enol Intermediate Keto->Enol Protonation & Tautomerization BromoKetone α-Bromo Ketone Enol->BromoKetone Nucleophilic attack on Br₂ Azide R-N₃ Imine Imine Intermediate Azide->Imine Hydride attack & N₂ loss Amine R-NH₂ Imine->Amine Further Hydride attack

Caption: Key reaction mechanisms in the primary pathway.

  • α-Bromination: The reaction proceeds through an acid-catalyzed enolization of the ketone. The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine. A subsequent deprotonation by a base (e.g., acetate) yields the α-bromo ketone and HBr.

  • Azide Reduction: The reduction of an azide by NaBH₄ is complex. It is believed to proceed through a series of hydride additions and nitrogen gas elimination, possibly involving intermediate imine-like species which are then further reduced to the primary amine.[12]

Conclusion

The synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a well-established process that highlights several fundamental organic transformations. The primary pathway, proceeding through an α-azido ketone intermediate, offers a reliable and efficient route that is amenable to scale-up. While it involves the use of hazardous reagents like sodium azide, the reactions are generally high-yielding and clean. Alternative methods, such as the reductive amination pathway, provide viable options that circumvent the use of azides but introduce the complexity of protection-deprotection steps. The choice of synthetic route in a professional setting will ultimately depend on a careful evaluation of factors including safety, cost, scale, and available equipment.

References

  • Zare, A., et al. (2011). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed. Available at: [Link]

  • Chen, B., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. National Institutes of Health (NIH). Available at: [Link]

  • Sharma, P., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ChemRxiv. Available at: [Link]

  • Pojarliev, P., et al. (2003). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Thieme Chemistry. Available at: [Link]

  • Kamal, A., et al. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Patonay, T., et al. (2004). α-Azido ketones, Part 6.† Reduction of acyclic and cyclic α-azido ketones into α-amino ketones. Arkivoc. Available at: [Link]

  • Patonay, T., & Kónya, K. (2009). Syntheses and Transformations of α-Azido Ketones and Related Derivatives. ResearchGate. Available at: [Link]

  • Google Patents. (2010). WO2010109185A2 - Process for the preparation of doxazosin and salts thereof.
  • Google Patents. (2010). EP2421857B1 - Process for the preparation of doxazosin and salts thereof.
  • European Patent Office. (2010). EP 2 421 857 B1 - Process for the preparation of doxazosin and salts thereof. Available at: [Link]

  • Daicel Pharma Standards. Doxazosin Impurities Manufacturers & Suppliers. Available at: [Link]

  • Google Patents. (2002). CN1083451C - Process for synthesizing doxazosin mesylate.
  • Kim, S., et al. (2018). Catalytic transformation of esters of 1,2-azido alcohols into α-amido ketones. Royal Society of Chemistry. Available at: [Link]

  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][7][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Stokes, S., et al. (2023). Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][7][8]dioxin-2-yl)-2,3-dihydrobenzo[b][7][8]dioxine-5-carboxamide. MDPI. Available at: [Link]

Sources

Exploratory

physicochemical properties of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Abstract This technical guide provides a comprehensive analysis of the core (CAS No: 4384-99-0). Intended fo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No: 4384-99-0). Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind analytical methodologies, the significance of each physical property in a development context, and standardized protocols for their determination. By integrating foundational data with practical, field-proven insights, this guide serves as an essential resource for the informed application of this important research chemical.

Introduction: Context and Significance

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a substituted ethanolamine derivative featuring a dihydrobenzodioxin moiety. As a bifunctional molecule containing both a primary amine and a secondary alcohol, it serves as a versatile building block in synthetic chemistry and has been identified as a specialty chemical for research applications.[1] The precise characterization of its physicochemical properties is a non-negotiable prerequisite for its effective use. These parameters govern its reactivity, solubility, and formulation possibilities, and for any potential therapeutic application, they are fundamental determinants of its pharmacokinetic and pharmacodynamic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

This guide establishes a foundational dataset for the compound, explains the standard methodologies for its characterization, and contextualizes the data to inform its practical application in a scientific setting.

Chemical Identity and Core Molecular Attributes

Unambiguous identification is the cornerstone of chemical research. The fundamental identifiers for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol are summarized below.

IdentifierValueSource
IUPAC Name 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol[]
CAS Number 4384-99-0[1][3][4]
Molecular Formula C₁₀H₁₃NO₃[1][3]
Molecular Weight 195.22 g/mol [1][4]
InChI Key PNXFUGHWZSOHMC-UHFFFAOYSA-N[]

Key Physicochemical Properties: A Quantitative Overview

The behavior of a chemical compound in both laboratory and biological systems is dictated by its physical properties. The following table summarizes the most critical physicochemical data available for this compound. It is crucial to distinguish between experimentally determined values and computationally predicted data, as predictions provide valuable estimates but require experimental validation for GMP-regulated applications.

PropertyValueTypeSignificance in Drug Development
Melting Point 105.40 °CPredictedIndicates purity, lattice energy, and physical state at room temperature.[4]
Boiling Point 388.5 °C at 760 mmHgReportedDefines the upper-temperature limit for stability and purification by distillation.[3]
Density 1.275 g/cm³ReportedEssential for formulation calculations and process engineering.[3]
Flash Point 188.8 °CReportedA key safety parameter for handling and storage, indicating fire hazard.[3]
Octanol-Water Partition Coeff. (XLogP3) 1.15CalculatedMeasures lipophilicity, a key predictor of membrane permeability and absorption.[3]
Polar Surface Area (PSA) 64.7 ŲCalculatedInfluences membrane transport and blood-brain barrier penetration.[3]
Interpreting the Core Properties
  • Lipophilicity (logP): The calculated XLogP3 value of 1.15 suggests that the compound has a balanced hydrophilic-lipophilic character.[3] This moderate lipophilicity is often a desirable trait in drug candidates, as it can facilitate sufficient aqueous solubility for formulation while allowing for effective permeation across biological membranes.

  • Polar Surface Area (PSA): A PSA of 64.7 Ų is below the commonly cited threshold of 140 Ų for good oral bioavailability and below 90 Ų which is often associated with good blood-brain barrier penetration.[3] This value, driven by the amine and hydroxyl groups, indicates the molecule has significant hydrogen bonding capability, which will strongly influence its solubility and interactions with biological targets.

Analytical Characterization: Workflow and Anticipated Spectral Features

A robust analytical workflow is critical to confirm the identity, purity, and structure of any research compound. While specific experimental spectra for this compound are not widely published, a senior scientist can anticipate the key spectral features based on its molecular structure.

cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Verification cluster_properties Physicochemical Profiling syn Chemical Synthesis pur Chromatographic Purification (e.g., Column) syn->pur nmr NMR Spectroscopy (¹H, ¹³C) pur->nmr ms Mass Spectrometry (MS) nmr->ms hplc Purity Assessment (HPLC-UV/MS) ms->hplc ir Infrared Spectroscopy (IR) mp Melting Point hplc->mp sol Solubility (Aq.) mp->sol logp logP Determination sol->logp

Caption: Standard workflow for chemical compound characterization.

Anticipated Spectroscopic Profile
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

    • Aromatic protons on the benzodioxin ring, likely appearing as multiplets or distinct doublets in the δ 6.5-7.5 ppm region.

    • Protons of the ethylenedioxy bridge (-O-CH₂-CH₂-O-), expected as a singlet or a tight multiplet around δ 4.2 ppm.

    • The methine proton (-CH(OH)-) adjacent to the aromatic ring, likely a multiplet around δ 4.5-5.0 ppm, coupled to the neighboring methylene protons.

    • The methylene protons of the aminoethyl group (-CH₂-NH₂), which would be diastereotopic and appear as complex multiplets.

    • Exchangeable protons from the -OH and -NH₂ groups, which would appear as broad singlets.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands confirming the key functional groups:

    • A broad band from 3200-3500 cm⁻¹ corresponding to O-H and N-H stretching vibrations.

    • Bands around 2850-3000 cm⁻¹ for aliphatic C-H stretching.

    • Aromatic C=C stretching absorptions in the 1500-1600 cm⁻¹ region.

    • Strong C-O stretching bands for the ether and alcohol groups, typically in the 1050-1250 cm⁻¹ range.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 195. Key fragmentation patterns would likely involve the loss of water (m/z 177) or cleavage of the bond between the two carbons of the ethanolamine side chain.

Standardized Experimental Protocols

To ensure data reproducibility and integrity, standardized protocols are essential. The following sections describe self-validating, step-by-step methodologies for determining key physicochemical parameters.

Protocol: Determination of Aqueous Solubility (OECD Guideline 105)

Causality: The shake-flask method is the gold standard for determining the solubility of a compound in water. It ensures that a true thermodynamic equilibrium is reached between the solid-state compound and the aqueous solution, providing a definitive solubility value. The extended equilibration time and temperature control are critical to achieving this state.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass flask containing high-purity water (e.g., 10 mg in 5 mL).

  • Equilibration: Seal the flask and place it in a mechanical shaker or agitator within a temperature-controlled environment (typically 25 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow for the sedimentation of undissolved solid.

  • Sampling & Analysis: Carefully withdraw a sample from the clear supernatant. To remove any suspended microparticles, centrifuge the sample at high speed.

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard calibration curve.

Protocol: Determination of logP (OECD Guideline 107)

Causality: This method directly measures the partitioning of a compound between two immiscible phases, octanol and water, providing an empirical measure of lipophilicity. Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment that would otherwise skew the final concentration measurements.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.

  • Test Solution: Prepare a stock solution of the compound in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: In a glass vessel, combine a known volume of the pre-saturated octanol and pre-saturated water (e.g., 10 mL of each). Add a small aliquot of the stock solution.

  • Equilibration: Seal the vessel and shake it at a constant temperature (25 °C) until equilibrium is established (typically 1-2 hours, but should be confirmed). Avoid vigorous shaking that could lead to emulsion formation.

  • Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the octanol and water layers.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as logP.

Relevance to Drug Development: An ADME Perspective

The physicochemical properties of a molecule are inextricably linked to its potential behavior as a therapeutic agent. The data for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol allows for an initial, high-level assessment of its drug-like potential.

Caption: Relationship between key properties and ADME processes.

  • Absorption: With its balanced logP and moderate PSA, the compound is likely to have reasonable passive diffusion across the gut wall.[3] Its aqueous solubility would be a key factor determining its dissolution rate, a prerequisite for absorption. The primary amine group means its charge state and solubility will be highly pH-dependent.

  • Distribution: The logP value suggests the compound will distribute into tissues but is unlikely to excessively accumulate in fatty compartments.[3] The PSA value suggests it may have limited ability to cross the blood-brain barrier.[3]

  • Metabolism: The presence of a primary amine and a secondary alcohol provides clear sites for Phase I (e.g., deamination, oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions.

  • Excretion: The parent compound and its more polar metabolites would likely be cleared renally. The compound's solubility is a key factor in preventing precipitation in the kidneys.

Conclusion

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a research chemical with a well-defined chemical structure and a set of physicochemical properties that suggest its utility in various scientific applications. Its balanced lipophilicity, significant hydrogen bonding capacity, and reactive functional groups make it an interesting scaffold for further investigation. The data and protocols presented in this guide provide the necessary foundation for researchers to handle, formulate, and apply this compound with a high degree of scientific rigor and an understanding of its likely behavior in both chemical and biological systems.

References

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the pharmacological characterization of 2-Amino-1-(2,3-dihydrobenzodioxin...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the pharmacological characterization of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. In the absence of direct literature on its specific mechanism of action, this document synthesizes information from structurally related compounds to propose a well-grounded hypothesis centered on its potential interaction with adrenergic and serotonergic receptors. We present a logical, multi-stage experimental plan designed to rigorously test this hypothesis, moving from initial receptor screening to detailed signaling pathway analysis. This guide is intended to serve as a roadmap for researchers, offering not just protocols, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigation into the compound's core biological function.

Introduction and Structural Rationale

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a molecule of significant interest due to its core structural motifs, which are prevalent in a variety of pharmacologically active agents. The molecule is characterized by two key features:

  • 1,4-Benzodioxan Scaffold: This heterocyclic moiety is a well-established pharmacophore found in numerous compounds with a wide range of biological activities. Derivatives of 1,4-benzodioxan are known to act as pharmaceuticals, including agents like Piperoxan and Prazosin, which exhibit potent alpha-adrenergic receptor antagonism.[1][2] The oxygen atoms within this ring system are thought to play a crucial role in receptor binding and in stabilizing the optimal conformation for drug-receptor interaction.[3]

  • Ethanolamine Side Chain: The arylethanolamine structure is a classic feature of ligands that interact with adrenergic receptors (adrenoceptors).[4] This side chain, containing a hydroxyl group and an amino group, is essential for the binding and activation (or blockade) of both alpha- and beta-adrenergic receptors.[4][5]

Given this structural composition, it is highly probable that 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol functions as a modulator of the adrenergic and/or serotonergic systems. Many benzodioxane derivatives have demonstrated high affinity for both α-adrenoceptors and serotonin 5-HT1A receptors.[6][7] This guide will, therefore, proceed with the central hypothesis that the primary mechanism of action involves binding to one or more subtypes of these receptor families.

Hypothesized Mechanism of Action: Adrenergic and Serotonergic Modulation

We postulate that 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol will exhibit affinity for α-adrenergic receptors, with a potential for selectivity towards α1-adrenoceptor subtypes, a characteristic common to many benzodioxane derivatives.[1][8] The ethanolamine moiety also suggests a possible interaction with β-adrenergic receptors.[4] Furthermore, the structural similarities to compounds known to interact with serotonin receptors cannot be overlooked, making 5-HT receptors, particularly the 5-HT1A subtype, a secondary but important target for investigation.[6][7]

The functional outcome of this binding (agonist, antagonist, or partial agonist) is yet to be determined and will be a key focus of the experimental workflows outlined below.

Potential Signaling Pathways

Should the compound act as an α1-adrenergic antagonist , it would likely inhibit the Gq protein-coupled signaling cascade. This would prevent the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately blocking the release of intracellular calcium.[9]

Conversely, if it acts as a β-adrenergic agonist , it would stimulate the Gs protein-coupled pathway, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and the subsequent activation of Protein Kinase A (PKA).[10]

Interaction with 5-HT1A receptors would likely involve the Gi protein-coupled pathway, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP levels.[7]

The following diagram illustrates the potential signaling pathways that could be modulated by 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol.

Hypothesized_Signaling_Pathways cluster_membrane Cell Membrane cluster_receptors Compound 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Alpha1 α1-Adrenoceptor (Gq-coupled) Compound->Alpha1 Antagonist? Beta β-Adrenoceptor (Gs-coupled) Compound->Beta Agonist? HT1A 5-HT1A Receptor (Gi-coupled) Compound->HT1A Agonist/Antagonist? PLC Phospholipase C (PLC) Alpha1->PLC Activates Alpha1->PLC Inhibits AC_Gs Adenylyl Cyclase (AC) Beta->AC_Gs Activates AC_Gi Adenylyl Cyclase (AC) HT1A->AC_Gi Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG Generates Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Induces cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs Produces PKA Protein Kinase A (PKA) Activation cAMP_Gs->PKA cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi

Caption: Hypothesized signaling pathways for the target compound.

Experimental Validation Workflow

A phased approach is recommended to systematically characterize the mechanism of action. This workflow ensures that each experimental stage informs the next, providing a logical and cost-effective progression from broad screening to specific pathway analysis.

Experimental_Workflow Phase1 Phase 1: Primary Screening Receptor Binding Assays Phase2 Phase 2: Functional Characterization Cell-Based Functional Assays Phase1->Phase2 Identified Hits Phase3 Phase 3: Subtype Selectivity & Potency Concentration-Response Curves Phase2->Phase3 Confirmed Activity Phase4 Phase 4: In-Tissue Validation Isolated Tissue/Organ Bath Assays Phase3->Phase4 Characterized Potency & Efficacy

Sources

Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship of 2,3-Dihydrobenzodioxin-Based Adrenergic and Imidazoline Ligands

Abstract The 2,3-dihydro-1,4-benzodioxin scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for designing ligands with high affinity for various biogenic amine receptors.[1][2] This guide p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1,4-benzodioxin scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for designing ligands with high affinity for various biogenic amine receptors.[1][2] This guide provides a detailed exploration of the structure-activity relationships (SAR) for derivatives of the 2-amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol core and its close analogs, such as those containing an imidazoline moiety. We will dissect the key structural components that govern affinity and selectivity for α-adrenergic and imidazoline receptors, synthesizing data from seminal and recent literature. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the molecular nuances that drive pharmacological activity, supported by detailed experimental frameworks and pathway visualizations.

Introduction: The Benzodioxin Scaffold

The 1,4-benzodioxane structure has been a prolific scaffold in the development of compounds targeting the sympathetic nervous system.[1][2] Its rigid, bicyclic nature provides a well-defined orientation for pharmacophoric elements, while the dioxin ring's oxygen atoms can participate in crucial hydrogen bonding interactions within receptor binding pockets. The initial focus of this guide is the phenylethanolamine side chain, a classic feature of adrenergic agonists and antagonists.[3][4] However, the versatility of the benzodioxin core is highlighted by its incorporation into potent imidazoline receptor ligands, such as Idazoxan, where the side chain is replaced by an imidazoline ring.[5][6] These compounds serve as critical tools for pharmacology and have been investigated for therapeutic applications ranging from hypertension and depression to schizophrenia and Alzheimer's disease.[6][7]

This guide will systematically analyze the SAR of this chemical class by deconstructing the molecule into three key regions:

  • The Amino/Imidazoline Moiety: The nature of the basic nitrogenous group.

  • The Linking Group: The ethanolic side chain or direct linkage to the core.

  • The Benzodioxin Core: Substitutions on the aromatic and dioxin rings.

We will focus primarily on antagonism at α₂-adrenergic receptors and binding at imidazoline receptors, as these are the most well-characterized activities for this structural class.

Core Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of benzodioxin derivatives is exquisitely sensitive to minor structural modifications. Understanding these relationships is paramount for designing new chemical entities with desired potency and selectivity.

The Nitrogenous Moiety: Imidazoline vs. Aminoethanol

The identity of the nitrogen-containing group is a primary determinant of receptor selectivity.

  • Imidazoline Ring: The incorporation of a 4,5-dihydro-1H-imidazol-2-yl group, as seen in Idazoxan , is a hallmark of potent α₂-adrenergic antagonists and imidazoline receptor ligands.[5][6] This heterocyclic system provides a constrained, basic pharmacophore that effectively interacts with both receptor types. While Idazoxan itself is a potent α₂-antagonist, it also binds with high affinity to non-adrenergic imidazoline binding sites (IBS).[8] The distinction between these sites is crucial; α₂-receptors are G-protein coupled receptors that inhibit adenylyl cyclase, while imidazoline receptors have their own unique signaling pathways and pharmacology.[9][10]

  • Aminoethanol Side Chain: A classic β-phenylethylamine side chain, as described in the topic 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, generally directs activity towards adrenergic receptors.[3][4] The specific SAR trends are as follows:

    • Substitution on the Amino Group: Increasing the steric bulk of the substituent on the nitrogen atom generally decreases α-receptor activity while increasing β-receptor activity.[3][4] For example, a primary amine (as in norepinephrine) favors α-receptors, while a bulky tertiary-butyl group confers β₂-selectivity.[3]

    • Stereochemistry of the Hydroxyl Group: For direct-acting adrenergic agents, a hydroxyl group on the β-carbon of the side chain is critical for maximal activity. The stereochemistry is paramount, with the (R)-enantiomer typically being the more active form (eutomer).[3]

The Benzodioxin Core and its Substituents

The benzodioxin ring system is not merely a scaffold but an active participant in receptor binding.

  • Role of the Dioxin Oxygens: The oxygen atoms of the dioxane ring are thought to be key for interaction with the α-adrenergic receptor.[11] Replacing the benzodioxin with other bicyclic systems often leads to a significant drop in activity, underscoring the importance of this specific heterocycle.[11]

  • Stereoselectivity: In derivatives like Idazoxan, the chiral center at the 2-position of the benzodioxin ring leads to stereoisomers with distinct pharmacological profiles. Studies have shown that the (-)-enantiomer of Idazoxan is more selective for α₂-adrenoceptors, whereas the (+)-enantiomer is less selective, showing nearly equal potency for α₁ and α₂ subtypes.[12][13] This highlights the stereoselective nature of the receptor binding pocket.

  • Aromatic Substitution: Modifying the aromatic portion of the benzodioxin ring can fine-tune potency and selectivity. For instance, adding electron-withdrawing groups like halogens or electron-donating groups can alter the electronic properties and steric profile of the molecule, influencing its fit within the receptor.[14]

Case Study: Idazoxan and Related Analogs

Idazoxan is the archetypal selective α₂-adrenergic antagonist with this scaffold.[6] Its SAR has been extensively studied:

  • The Imidazoline Moiety is Essential: Replacement of the imidazoline ring with other nitrogenous heterocycles generally reduces α₂-antagonist potency.

  • The Benzodioxin is Optimal: As mentioned, replacing the benzodioxin core with structures like benzofuran (e.g., in Efaroxan) maintains α₂-antagonism but can alter the selectivity profile.[15]

  • Substitution at Position 2: Adding substituents to the 2-position of the benzodioxin ring (where the imidazoline is attached) can significantly increase potency and selectivity compared to Idazoxan itself.[11] Alkyl, alkenyl, and alkoxy groups have proven effective in this regard.[11]

Quantitative SAR Data

The following table summarizes binding affinity data (Ki values) for key compounds at adrenergic and imidazoline receptors. Lower Ki values indicate higher binding affinity.

CompoundStructureα₁-AR (Ki, nM)α₂-AR (Ki, nM)I₁-BS (Ki, nM)I₂-BS (Ki, nM)Reference
Idazoxan 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole28 - 603 - 10~20~5[5],[6],[8]
(-)-Idazoxan (-)-enantiomer>10005N/AN/A[12],[13]
(+)-Idazoxan (+)-enantiomer3030N/AN/A[12],[13]
Efaroxan 2-(2-ethyl-2,3-dihydrobenzofuran-2-yl)-4,5-dihydro-1H-imidazole1100815012[15]
Phentolamine 3-[amino]phenol1010~30~100[5]

Note: Data are compiled from multiple sources and experimental conditions may vary. N/A indicates data not available in the cited sources.

Experimental Protocols & Methodologies

The generation of reliable SAR data depends on robust and standardized experimental protocols. The primary method for determining binding affinity is the radioligand binding assay.

Protocol: α₂-Adrenergic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay using rat cerebral cortex membranes, which are rich in α₂-receptors.

Objective: To determine the binding affinity (Ki) of a test compound for the α₂-adrenergic receptor.

Materials:

  • Radioligand: [³H]-RX821002 (a selective α₂-antagonist).

  • Tissue Source: Rat cerebral cortex, homogenized.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Phentolamine (10 µM).

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 min to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 min to pellet the membranes. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In test tubes, combine:

    • 50 µL of test compound dilution (or buffer for total binding).

    • 50 µL of non-specific binding control (Phentolamine) for non-specific tubes.

    • 50 µL of [³H]-RX821002 (final concentration ~0.5 nM).

    • 350 µL of membrane suspension (containing ~100-200 µg protein).

  • Incubation: Incubate the tubes at 25°C for 60 minutes to allow binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to stand for several hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Pathways and Workflows

Diagram 1: General SAR Logic for Benzodioxin Analogs

This diagram illustrates the key molecular regions for modification and their general impact on activity at α₂-adrenergic receptors.

SAR_Logic cluster_molecule Core Scaffold: 2-Substituted-1,4-Benzodioxin cluster_mods Structural Modifications cluster_effects Pharmacological Effects mol Molecule N_Group A: Nitrogenous Group (e.g., Imidazoline, Amino) Core_Sub B: Benzodioxin Core (Aromatic/Dioxin Subs) Stereo C: Stereochemistry (at C2 position) Affinity Affinity & Potency N_Group->Affinity Primary determinant of receptor class Selectivity Receptor Selectivity (α₂ vs α₁ vs I-BS) N_Group->Selectivity Core_Sub->Affinity Fine-tunes potency Stereo->Selectivity Critical for subtype selectivity (e.g., (-)-Idazoxan)

Caption: Key modification points on the benzodioxin scaffold and their resulting pharmacological impact.

Diagram 2: α₂-Adrenergic Receptor Signaling Pathway

This diagram shows the canonical inhibitory pathway activated by α₂-receptor antagonists like Idazoxan.

G_Protein_Signaling cluster_membrane Cell Membrane A2R α₂-Adrenergic Receptor Gi Gi Protein (αβγ) A2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Idazoxan (Antagonist) Ligand->A2R Blocks Agonist Norepinephrine (Agonist) Agonist->A2R Activates ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKAc PKA (Active) -> Cellular Response PKA->PKAc

Caption: Idazoxan blocks the inhibitory Gi-coupled signaling cascade of the α₂-adrenergic receptor.

Diagram 3: Radioligand Binding Assay Workflow

This diagram outlines the key steps in the experimental protocol for determining binding affinity.

Binding_Assay_Workflow start Start prep 1. Membrane Preparation (e.g., Rat Cortex) start->prep incubate 2. Incubation Membranes + Radioligand + Test Compound prep->incubate filter 3. Rapid Filtration (Separate Bound from Free) incubate->filter count 4. Scintillation Counting (Quantify Bound Radioligand) filter->count analyze 5. Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The 2,3-dihydro-1,4-benzodioxin scaffold remains a highly productive template for the design of potent and selective ligands for adrenergic and imidazoline receptors. The structure-activity relationships discussed herein demonstrate a clear rationale for ligand design: the imidazoline moiety is key for potent α₂/I-BS activity, stereochemistry at the C2 position governs subtype selectivity, and substitutions on the benzodioxin core can be used to optimize affinity.

Future research will likely focus on leveraging this SAR knowledge to design ligands with biased signaling properties—compounds that selectively activate or block specific downstream pathways of a single receptor. Furthermore, exploring the therapeutic potential of modulating imidazoline binding sites, distinct from α₂-adrenoceptors, remains a promising frontier for developing novel therapeutics for metabolic and neurological disorders.

References

  • PubChem. (n.d.). Idazoxan. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Idazoxan. Retrieved from [Link]

  • Pigini, M., et al. (2000). Structure–activity relationship at α-adrenergic receptors within a series of imidazoline analogues of cirazoline. ResearchGate. Retrieved from [Link]

  • Leone, G., et al. (2005). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 6. Role of the Dioxane Unit on Selectivity for α1-Adrenoreceptor Subtypes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Del Bello, F., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chapleo, C. B., et al. (1982). .alpha.-Adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic .alpha.2-adrenoreceptor antagonists and potential antidepressants. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Efaroxan. National Center for Biotechnology Information. Retrieved from [Link]

  • Macdonald, J. E., et al. (1993). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-2 blocker. Retrieved from [Link]

  • Singh, H., & Kumar, M. (2008). Chemistry and pharmacology of benzodioxanes. TSI Journals. Retrieved from [Link]

  • Ghysel-Burton, J., & Dresse, A. (1987). 2-benzodioxane 1-4 (idazoxan) and its stereoisomers, new alpha 2-antagonists. PubMed. Retrieved from [Link]

  • Dabiré, H., Mouillé, P., & Schmitt, H. (1982). Action of Stereoisomers of (imidazolinyl-2)-2-benzodioxane-1-4 or 2-(2-(1,4-benzodioxanyl))-2-imidazoline (170 150; RX 781094) on Peripheral Presynaptic and Central Alpha 2-adrenoceptors. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-2 adrenergic receptor. Retrieved from [Link]

  • Kanchav, H. (2024). Adrenergic Antagonists: Classification, Synthesis & SAR of Sympatholytic Drugs. YouTube. Retrieved from [Link]

  • De Vos, H., et al. (1994). Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system. PubMed. Retrieved from [Link]

  • JoVE. (2023). Adrenergic Antagonists: Chemistry and Classification of ɑ-Receptor Blockers. Journal of Visualized Experiments. Retrieved from [Link]

  • Al-Dahhan, A. S. (n.d.). Org. pharmaceutical chemistry 4 stage 1 sem Lec. 3 Adrenergic Agents. Mustansiriyah University. Retrieved from [Link]

  • Nikolic, K., et al. (2011). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Leclerc, G., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. Retrieved from [Link]

  • Barbaro, R., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]

  • Fitos, I., et al. (2015). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. ResearchGate. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol: From Synthesis to Potential Pharmacological Significance

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a fascinating molecule that sits at the intersection of several key...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a fascinating molecule that sits at the intersection of several key areas of medicinal chemistry. While not a widely known compound in its own right, its structural motifs, particularly the 1,4-benzodioxane core, are present in a range of biologically active agents. This technical guide aims to provide a comprehensive overview of this compound, from its synthesis and chemical properties to its historical context within drug discovery and its potential pharmacological relevance. For researchers in drug development, understanding the nuances of such molecules can provide valuable insights into structure-activity relationships and the design of novel therapeutic agents.

Chemical Properties and Identification

A solid understanding of the fundamental chemical properties of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is essential for any researcher working with this compound.

PropertyValueSource
Chemical Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.22 g/mol [1][2]
CAS Number 4384-99-0[1][2]
Appearance Varies (typically a solid)
Solubility Soluble in various organic solvents
Boiling Point 388.5°C at 760 mmHg (predicted)[2]
Flash Point 188.8°C (predicted)[2]
Density 1.275 g/cm³ (predicted)[2]

The Synthetic Pathway: A Deliberate Approach to a Key Intermediate

The synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a multi-step process that hinges on the creation of a key precursor, an α-amino ketone. This synthetic strategy is a classic example of how medicinal chemists build complex molecules from simpler, commercially available starting materials.

Conceptual Synthetic Workflow

The overall synthetic strategy can be visualized as a convergent process, where the benzodioxane core is first functionalized, followed by the introduction of the aminoethanol side chain.

G cluster_0 Starting Material cluster_1 Key Intermediate Synthesis cluster_2 Final Product Formation 1,4-Benzodioxane 1,4-Benzodioxane Friedel-Crafts Acylation Friedel-Crafts Acylation 1,4-Benzodioxane->Friedel-Crafts Acylation Acetyl Chloride, AlCl₃ Bromination Bromination Friedel-Crafts Acylation->Bromination Nucleophilic Substitution Nucleophilic Substitution Bromination->Nucleophilic Substitution Reduction of Ketone Reduction of Ketone Nucleophilic Substitution->Reduction of Ketone Reducing Agent (e.g., NaBH₄) 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Reduction of Ketone->2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Final Product

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established chemical transformations for analogous structures.

Step 1: Synthesis of 1-(2,3-dihydrobenzo[b][3]dioxin-6-yl)ethan-1-one (Acetylbenzodioxane)

This initial step involves a Friedel-Crafts acylation to introduce a ketone functional group onto the benzodioxane ring.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride in a suitable inert solvent such as dichloromethane or ether.

  • Acylation: Cool the suspension in an ice bath and add acetyl chloride dropwise via the dropping funnel. After the addition is complete, add 1,4-benzodioxane dropwise while maintaining the low temperature.

  • Reaction and Workup: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC). Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone. Purify by recrystallization or column chromatography.

Step 2: Synthesis of 2-Bromo-1-(2,3-dihydrobenzo[b][3]dioxin-6-yl)ethan-1-one

The α-position of the ketone is then brominated to create a site for nucleophilic attack.

  • Bromination: Dissolve the acetylbenzodioxane from Step 1 in a suitable solvent like glacial acetic acid or chloroform. Add bromine dropwise at room temperature.

  • Workup: After the reaction is complete, pour the mixture into water and extract the product. Wash the organic layer to remove any remaining acid and bromine, dry, and concentrate to obtain the α-bromo ketone.

Step 3: Synthesis of 2-Amino-1-(2,3-dihydrobenzo[b][3]dioxin-6-yl)ethan-1-one

The bromine is displaced by an amino group. This can be achieved through various methods, such as the Gabriel synthesis or by direct amination with a protected amine followed by deprotection. A common approach involves reacting the α-bromo ketone with an amine source, often in the form of a salt to control reactivity.

  • Amination: React the α-bromo ketone with a suitable amine source, such as hexamethylenetetramine (Delepine reaction) or sodium azide followed by reduction. The resulting product is the hydrochloride salt of the α-amino ketone.

Step 4: Reduction to 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

The final step is the reduction of the ketone to a secondary alcohol.

  • Reduction: Dissolve the α-amino ketone hydrochloride in a suitable protic solvent like methanol or ethanol. Add a reducing agent such as sodium borohydride in portions at a low temperature (e.g., 0 °C).

  • Workup and Isolation: After the reduction is complete, acidify the reaction mixture to destroy any remaining borohydride, then make it basic to precipitate the free amino alcohol. Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final product. The product can be further purified by recrystallization or chromatography.

Historical Context and Discovery: A Derivative in the Shadow of Adrenergic Receptor Ligands

While there is a scarcity of dedicated publications on the discovery of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, its structural features strongly place it within the historical context of research into adrenergic receptor modulators. The 1,4-benzodioxane moiety is a well-established pharmacophore in compounds targeting both α- and β-adrenergic receptors.

  • Alpha-Adrenergic Blockers: A notable example is the antihypertensive drug doxazosin , which features a 1,4-benzodioxane ring system.[1] This has led to extensive research into other benzodioxane derivatives as potential α-adrenergic antagonists.[2][5]

  • Beta-Adrenergic Agonists and Antagonists: The ethanolamine side chain is a classic feature of many β-adrenergic agonists (e.g., isoproterenol) and antagonists (e.g., propranolol). The combination of the benzodioxane ring and the ethanolamine side chain in the target molecule suggests that it was likely synthesized as part of a structure-activity relationship (SAR) study aimed at developing novel adrenergic agents. It is plausible that this specific compound was one of many analogs synthesized and tested but was not the lead candidate that progressed to further development.

Putative Pharmacological Profile: An Exploration of Potential Biological Activity

Given the structural similarities to known adrenergic agents, it is highly probable that 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol interacts with adrenergic receptors. The specific nature of this interaction (agonist vs. antagonist, and selectivity for α vs. β receptors) would depend on the precise stereochemistry and conformation of the molecule.

Potential Mechanism of Action

The likely mechanism of action would involve binding to the ligand-binding pocket of adrenergic receptors, which are G-protein coupled receptors (GPCRs).

G cluster_0 Potential Ligand cluster_1 Receptor Interaction cluster_2 Downstream Signaling Target_Molecule 2-Amino-1-(2,3-dihydro- benzodioxin-6-yl)ethanol Adrenergic_Receptor Adrenergic Receptor (α or β) Target_Molecule->Adrenergic_Receptor G_Protein G-Protein Activation Adrenergic_Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP₃) G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A putative signaling pathway for the target molecule.

  • As an Agonist: If the compound acts as an agonist, it would stabilize the active conformation of the receptor, leading to the activation of downstream signaling pathways. For β-adrenergic receptors, this would typically involve the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[6]

  • As an Antagonist: If it acts as an antagonist, it would bind to the receptor but fail to induce the conformational change required for activation, thereby blocking the binding and action of endogenous agonists like epinephrine and norepinephrine.[7][8]

Structure-Activity Relationship (SAR) Insights

The biological activity of this molecule would be highly dependent on several structural features:

  • The Ethanolamine Side Chain: The presence of the hydroxyl and amino groups is critical for interaction with the receptor. The distance between the aromatic ring and the amine nitrogen is also a key determinant of activity.

  • The 1,4-Benzodioxane Ring: This lipophilic group contributes to the overall binding affinity. The oxygen atoms can participate in hydrogen bonding, and the aromatic ring can engage in π-π stacking interactions within the receptor's binding pocket.

  • Stereochemistry: The carbon atom bearing the hydroxyl group is a chiral center. It is well-established in adrenergic pharmacology that the two enantiomers of such molecules can have vastly different potencies and even different modes of action. For instance, in many beta-blockers, one enantiomer is significantly more active than the other.

Future Directions and Research Potential

While 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol itself may not have emerged as a clinical candidate, it represents a valuable scaffold for further investigation.

  • Analog Synthesis: Systematic modification of the benzodioxane ring (e.g., substitution on the aromatic portion) and the amino group (e.g., introduction of different alkyl groups) could lead to the discovery of novel compounds with improved potency and selectivity for specific adrenergic receptor subtypes.

  • Exploration of Other Targets: While the primary hypothesis points towards adrenergic receptors, the benzodioxane moiety is present in compounds with other biological activities. Screening this molecule against a broader panel of receptors and enzymes could uncover unexpected therapeutic potential.

  • Enantioselective Synthesis and Evaluation: A crucial next step in characterizing this compound would be the development of an efficient enantioselective synthesis to resolve the two enantiomers and evaluate their individual pharmacological profiles.

Conclusion

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a molecule that, while not extensively studied, holds considerable interest from a medicinal chemistry perspective. Its synthesis is achievable through established chemical routes, and its structure strongly suggests a potential interaction with adrenergic receptors. For researchers in drug discovery, this compound serves as an excellent case study in the exploration of privileged scaffolds and the importance of structure-activity relationships. Further investigation into its enantiomers and analogs could yet unlock its full therapeutic potential.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][3]dioxin-6-yl)prop-2-en-1-one. (n.d.). National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-YL)ethanol. Retrieved from [Link]

  • Chapleo, C. B., Myers, P. L., Butler, R. C., Doxey, J. C., Roach, A. G., & Smith, C. F. (1984). Alpha-adrenoreceptor reagents. 2. Effects of modification of the 1,4-benzodioxan ring system on alpha-adrenoreceptor activity. Journal of Medicinal Chemistry, 27(5), 570–576.
  • Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. (2025). ResearchGate. Retrieved from [Link]

  • Abbasi, M. A., Riaz, S., Rehman, A. U., Siddiqui, S. Z., Shah, S. A. A., Ashraf, M., Lodhi, M. A., & Khan, F. A. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Journal of Medicinal Chemistry, 43(20), 3653-3664.
  • Wikipedia. (n.d.). Beta-adrenergic agonist. Retrieved from [Link]

  • Lalloz, L., Loppinet, V., Coudert, G., Guillaumet, G., Loubinoux, B., Labrid, C., Beaughard, M., Dureng, G., & Lamar, J. C. (1981). Synthesis and alpha,beta-adrenergic blocking potency of 2,3-dihydro-1,4-benzodioxin derivatives. (II). European Journal of Medicinal Chemistry, 16(2), 179-183.
  • Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015). CSB and SJU Digital Commons. Retrieved from [Link]

  • Synthesis of α-amino ketones, aldehydes and derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cazzola, M., Page, C. P., Calzetta, L., & Matera, M. G. (2012). β2-Adrenoceptor Agonists. Pharmaceuticals, 5(10), 1016-1047.
  • Salehi, M., & Sharifi-Rad, J. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports, 32(10), 1369-1388.
  • Wikipedia. (n.d.). Alpha blocker. Retrieved from [Link]

  • Lejczak, B., Głowacka, I. E., & Berlicki, Ł. (2019).
  • Preparation method of isoproterenol hydrochloride. (n.d.). Google Patents.
  • Bonetti, E. P., Burkard, W. P., Gabl, M., Hunkeler, W., Lorez, H. P., Martin, J. R., Moehler, H., Osterrieder, W., Pieri, L., Polc, P., et al. (1988). Ro 15-4513: partial inverse agonism at the BZR and interaction with ethanol. Pharmacology Biochemistry and Behavior, 31(3), 733-749.
  • Biocatalytic Synthesis of α-Amino Ketones. (n.d.). ResearchGate. Retrieved from [Link]

  • Adrenergic Receptor Agonists. Benzofuranylethanolamines. (1988). Journal of Medicinal Chemistry, 31(7), 1449-1452.
  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists). Retrieved from [Link]

  • Campbell, S. F., Davey, M. J., Hardstone, J. D., Lewis, B. J., & Palmer, M. J. (1987). 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as Alpha 1-adrenoceptor Antagonists and Antihypertensive Agents. Journal of Medicinal Chemistry, 30(1), 49-57.
  • CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). Retrieved from [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). Diva-Portal.org. Retrieved from [Link]

  • Synthesis and Biology of 1,4-benzodioxane Lignan Natural Products. (2015). PubMed. Retrieved from [Link]

  • Chemistry and pharmacology of benzodioxanes. (2007). TSI Journals. Retrieved from [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Buy 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. (n.d.). Boron Molecular. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

Executive Summary The compound 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol presents a compelling scaffold for therapeutic investigation. Its structure, featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to an ethan...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The compound 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol presents a compelling scaffold for therapeutic investigation. Its structure, featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to an ethanolamine side chain, bears a strong resemblance to well-established pharmacophores known to interact with G-protein coupled receptors (GPCRs). This guide posits that the most promising therapeutic targets for this molecule lie within the adrenergic and serotonergic receptor families. The structural similarity to catecholamines suggests a high probability of affinity for α- and β-adrenergic receptors, offering potential applications in cardiovascular and respiratory diseases. Furthermore, the benzodioxan ring is a privileged scaffold found in numerous compounds targeting serotonin (5-HT) receptors, indicating possible utility in treating central nervous system (CNS) disorders. This document provides a comprehensive framework for the systematic evaluation of these primary targets, outlining the scientific rationale, detailed experimental protocols for validation, and a discussion of exploratory targets based on the known bioactivity of the benzodioxan core.

Introduction to 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol: A Structural Rationale for Target Exploration

Chemical Structure and Properties

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is an aromatic amino alcohol. Its core components are:

  • A 2,3-dihydro-1,4-benzodioxin ring system: This rigid, bicyclic ether is a key structural component in several marketed drugs and is associated with a wide spectrum of biological activities.[1]

  • An ethanolamine side chain (-CH(OH)-CH2-NH2): This functional group is the cornerstone of many biogenic amines and synthetic drugs that target adrenergic receptors.

PropertyValue
Molecular Formula C₁₀H₁₃NO₃
IUPAC Name 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol
Core Scaffolds Ethanolamine, 1,4-Benzodioxan
Structural Analogy to Known Pharmacophores

The therapeutic potential of a novel compound can often be inferred from its structural similarity to molecules with known mechanisms of action. The ethanolamine side chain is a classic pharmacophore for adrenergic receptor ligands . The hydroxyl group on the benzylic carbon and the amine are critical for interaction with key residues in the binding pockets of these receptors.[2] Specifically, the protonated amine can form an ionic bond with a conserved aspartate residue, while the hydroxyl group can form hydrogen bonds with serine residues.[2]

The 2,3-dihydro-1,4-benzodioxin moiety can be viewed as a constrained catechol mimic. Catechol rings are characteristic of endogenous adrenergic ligands like norepinephrine and epinephrine. This structural feature strongly supports the hypothesis that adrenergic receptors are primary targets.

Primary Hypothesized Therapeutic Targets: Adrenergic Receptors

The structural features of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol make adrenergic receptors (adrenoceptors) the most logical and high-priority targets for investigation. Adrenoceptors are a class of GPCRs that are targets for many cardiovascular and respiratory drugs.[2] They are subdivided into α₁, α₂, β₁, β₂, and β₃ subtypes, each with distinct tissue distribution and physiological roles.[3][4]

Rationale and Potential Therapeutic Implications
  • α-Adrenergic Receptors (α₁ and α₂): The benzodioxan moiety is present in known α-adrenergic agents.[3] Interaction with these receptors could imply therapeutic potential in hypertension (α₁ antagonists) or as sedatives and analgesics (α₂ agonists).[5]

  • β-Adrenergic Receptors (β₁, β₂, and β₃): The ethanolamine side chain is a hallmark of β-agonists and antagonists.[6]

    • β₁-Adrenoceptors: Primarily located in the heart. Selective blockade has applications in hypertension and angina.

    • β₂-Adrenoceptors: Found in airway smooth muscle. Agonism leads to bronchodilation, the primary treatment for asthma and COPD.[2]

    • β₃-Adrenoceptors: Located in adipose tissue and involved in lipolysis and thermogenesis. Agonists are explored for treating obesity and type 2 diabetes.[4][6]

Proposed Signaling Pathway: Gs and Gq Coupling

Agonist binding to β-adrenoceptors (β₁, β₂, β₃) typically activates the Gsα subunit, leading to adenylyl cyclase (AC) activation, increased cyclic AMP (cAMP) production, and subsequent protein kinase A (PKA) activation. In contrast, α₁-adrenoceptor activation stimulates the Gqα pathway, activating phospholipase C (PLC) which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). α₂-adrenoceptors are typically Gi-coupled, inhibiting adenylyl cyclase.

Adrenergic_Signaling cluster_beta β-Adrenergic Pathway (Gs) cluster_alpha α1-Adrenergic Pathway (Gq) Compound_B Compound Beta_R β-AR Compound_B->Beta_R Binds Gs Gs Protein Beta_R->Gs Activates AC_B Adenylyl Cyclase Gs->AC_B Activates cAMP cAMP AC_B->cAMP Generates PKA PKA cAMP->PKA Activates Response_B Physiological Response (e.g., Relaxation) PKA->Response_B Phosphorylates Targets Compound_A Compound Alpha_R α1-AR Compound_A->Alpha_R Binds Gq Gq Protein Alpha_R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 Ca_PKC ↑ [Ca²⁺]i PKC Activation IP3_DAG->Ca_PKC Induces Response_A Physiological Response (e.g., Contraction) Ca_PKC->Response_A Mediates

Caption: Generalized Gs and Gq signaling pathways for adrenergic receptors.

Secondary Hypothesized Therapeutic Targets: Serotonin (5-HT) Receptors

The 1,4-benzodioxan scaffold is present in several potent and selective serotonergic ligands, making 5-HT receptors a logical secondary target class for investigation.[7] Dysregulation of the serotonin system is implicated in numerous psychiatric and neurological disorders.

Rationale and Potential Therapeutic Implications
  • 5-HT₁ₐ Receptors: Benzodioxan derivatives have demonstrated high affinity for 5-HT₁ₐ receptors, acting as agonists or partial agonists.[7] These receptors are key targets for anxiolytic and antidepressant drugs. Targeting 5-HT₁ₐ autoreceptors on raphe neurons can modulate serotonin release, a mechanism relevant to treating alcohol dependence.[8][9]

  • 5-HT₂ₐ/₂C Receptors: These receptors are involved in mood, cognition, and motor control.[10] 5-HT₂ₐ receptor antagonists are used to treat psychosis and insomnia, while agonists have shown anti-inflammatory potential.[11] Modulating these receptors could have implications for a range of CNS disorders.[9][10]

Proposed Signaling Pathway: Gi and Gq Coupling

The 5-HT₁ₐ receptor is canonically coupled to Gi protein, which inhibits adenylyl cyclase and reduces cAMP levels. Conversely, the 5-HT₂ₐ receptor is coupled to Gq protein, activating the phospholipase C pathway, similar to the α₁-adrenoceptor.

Serotonin_Signaling cluster_5HT1A 5-HT1A Pathway (Gi) cluster_5HT2A 5-HT2A Pathway (Gq) Compound_1A Compound R_5HT1A 5-HT1A Receptor Compound_1A->R_5HT1A Binds Gi Gi Protein R_5HT1A->Gi Activates AC_1A Adenylyl Cyclase Gi->AC_1A Inhibits cAMP_1A ↓ cAMP AC_1A->cAMP_1A Response_1A Neuronal Hyperpolarization cAMP_1A->Response_1A Leads to Compound_2A Compound R_5HT2A 5-HT2A Receptor Compound_2A->R_5HT2A Binds Gq_2A Gq Protein R_5HT2A->Gq_2A Activates PLC_2A Phospholipase C Gq_2A->PLC_2A Activates IP3_DAG_2A IP3 & DAG PLC_2A->IP3_DAG_2A Generates Response_2A Neuronal Depolarization IP3_DAG_2A->Response_2A Leads to

Caption: Simplified Gi and Gq signaling pathways for serotonin receptors.

Exploratory Therapeutic Targets

While adrenergic and serotonergic receptors are the primary candidates, the benzodioxan scaffold has been implicated in other biological activities, warranting exploratory screening.[1]

  • Enzyme Inhibition: Derivatives have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant for Alzheimer's disease research.[1]

  • Anticancer Targets: Certain dihydrodioxin analogs exhibit potent anticancer activity.[12] The related scaffold has also been identified as a lead for developing PARP1 inhibitors, a validated target in oncology.[1]

  • Antibacterial Targets: Benzodioxane-based compounds have been developed as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics against resistant strains like MRSA.[13]

Experimental Validation Workflow

A tiered approach is recommended to systematically characterize the pharmacological profile of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol.

Experimental_Workflow cluster_1 Radioligand Binding Assays cluster_2 Second Messenger Assays cluster_3 Secondary Screening cluster_4 Preclinical Studies Phase1 Phase 1: Target Binding (Affinity Assessment) Assay1 Determine Ki at Adrenergic & 5-HT Receptor Subtypes Phase2 Phase 2: Functional Assays (Potency & Efficacy) Assay2a cAMP Accumulation/Inhibition (Gs/Gi-coupled Receptors) Phase3 Phase 3: Selectivity & Cellular Models (Therapeutic Window) Assay3 Counter-screen against off-target panel (e.g., CEREP) Phase4 Phase 4: In Vivo Models (Proof of Concept) Assay5 Disease-relevant animal models (e.g., SHR for hypertension, LPS for inflammation) Assay1->Assay2a Assay2b Calcium Mobilization (Gq-coupled Receptors) Assay2c Determine EC50/IC50 & Emax Assay2c->Assay3 Assay4 Confirm activity in engineered cell lines (e.g., HEK293, CHO) Assay4->Assay5

Caption: A tiered workflow for target validation and pharmacological profiling.

Phase 1: In Vitro Target Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for a panel of adrenergic and serotonin receptors.

Protocol: Radioligand Competition Binding Assay

  • Preparation of Membranes: Utilize commercially available cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., β₂-AR, 5-HT₁ₐR).

  • Assay Buffer: Prepare an appropriate assay buffer specific to the receptor (e.g., Tris-HCl based buffer with MgCl₂ for adrenergic receptors).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-20 µg protein/well).

    • A fixed concentration of a specific radioligand (e.g., [³H]-Prazosin for α₁-AR, [³H]-DPAT for 5-HT₁ₐR) near its Kd value.

    • Increasing concentrations of the test compound (2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol) spanning a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of a known, non-labeled competitor ligand.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: In Vitro Functional Assays

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified targets and to quantify its potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ).

Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-β₂-AR) in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Compound Treatment:

    • Agonist Mode: Add increasing concentrations of the test compound and incubate for 15-30 minutes at 37°C.

    • Antagonist Mode: Add increasing concentrations of the test compound, followed by a fixed concentration (e.g., EC₈₀) of a known reference agonist. Incubate as above.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF, ELISA, or AlphaScreen.

  • Data Analysis:

    • Agonist: Plot cAMP levels against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.

    • Antagonist: Plot the response against the log concentration of the test compound to determine the IC₅₀. This can be used to calculate the antagonist's functional affinity (Kb) using the Schild regression method.

Data Summary and Interpretation

The results from the binding and functional assays should be compiled to build a comprehensive pharmacological profile.

Target ReceptorBinding Affinity (Ki, nM)Functional ActivityPotency (EC₅₀/IC₅₀, nM)Efficacy (% of control agonist)
α₁-Adrenergic [Data][Agonist/Antagonist][Data][Data]
α₂-Adrenergic [Data][Agonist/Antagonist][Data][Data]
β₁-Adrenergic [Data][Agonist/Antagonist][Data][Data]
β₂-Adrenergic [Data][Agonist/Antagonist][Data][Data]
β₃-Adrenergic [Data][Agonist/Antagonist][Data][Data]
5-HT₁ₐ [Data][Agonist/Antagonist][Data][Data]
5-HT₂ₐ [Data][Agonist/Antagonist][Data][Data]
5-HT₂C [Data][Agonist/Antagonist][Data][Data]

Interpretation: A desirable profile would show high affinity and potency for a single target or a specific subset of targets (e.g., selective for β₂-AR over β₁-AR) with minimal activity at others, indicating a potentially favorable therapeutic window with fewer side effects.

Conclusion and Future Directions

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a molecule of significant interest due to its structural homology with potent adrenergic and serotonergic ligands. The systematic workflow detailed in this guide provides a robust framework for elucidating its primary therapeutic targets, quantifying its pharmacological activity, and establishing a foundation for further preclinical development. Positive results from this initial screening cascade, particularly demonstrating high potency and selectivity for a therapeutically relevant target, would strongly justify advancing the compound into disease-relevant cellular and in vivo models to establish proof-of-concept.

References

  • Madadi NR, et al. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells. Bioorganic & Medicinal Chemistry Letters. 2014. Available from: [Link]

  • Trifonov, M., et al. Neural serotonergic circuits for controlling long-term voluntary alcohol consumption in mice. Molecular Psychiatry. 2021. Available from: [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-5-ol. Available from: [Link]

  • PubChem. (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-YL)ethanol. Available from: [Link]

  • Horn, AS, et al. Conformationally defined adrenergic agents. 5. Resolution, absolute configuration, and pharmacological characterization of the enantiomers of 2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline: a potent agonist at alpha-adrenoceptors. Journal of Medicinal Chemistry. 1987. Available from: [Link]

  • Elmaaty, T. M. A. Two-Step Novel Synthesis of 2-Amino-6-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl). Synthetic Communications. 2006. Available from: [Link]

  • Augier, E., et al. Serotonergic Systems in the Pathophysiology of Ethanol Dependence: Relevance to Clinical Alcoholism. ACS Chemical Neuroscience. 2013. Available from: [Link]

  • DeBernardis, JF, et al. Novel adrenergic compounds. I. Receptor interactions of ABBOTT-54741 [(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthtyl)imidazoline], an alpha-adrenergic agonist. Journal of Pharmacology and Experimental Therapeutics. 1987. Available from: [Link]

  • Straniero, V., et al. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules. 2021. Available from: [Link]

  • Bishop, C., et al. Serotonin 5-HT2A Receptors Underlie Increased Motor Behaviors Induced in Dopamine-Depleted Rats by Intrastriatal 5-HT2A/2C Agonism. Journal of Pharmacology and Experimental Therapeutics. 2005. Available from: [Link]

  • Gomeni, R., et al. SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride], a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics. 2004. Available from: [Link]

  • Harada, H., et al. Discovery of a novel and potent human and rat beta3-adrenergic receptor agonist, [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid. Chemical & Pharmaceutical Bulletin. 2005. Available from: [Link]

  • Abe, M., et al. Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors. Japanese Journal of Pharmacology. 1995. Available from: [Link]

  • Cheema, A. K., et al. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential. Journal of Receptors and Signal Transduction. 2015. Available from: [Link]

  • Li, F., et al. A Selective Pharmacophore Model for β2-Adrenoceptor Agonists. International Journal of Molecular Sciences. 2013. Available from: [Link]

  • Slocum, S. T., et al. Serotonin-2 Receptor Agonists Produce Anti-inflammatory Effects through Functionally Selective Mechanisms That Involve the Suppression of Disease-Induced Arginase 1 Expression. ACS Pharmacology & Translational Science. 2024. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Preclinical Evaluation of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol as a Potential Beta-Adrenergic Antagonist

Abstract: This technical guide provides a comprehensive framework for the preclinical investigation of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, a molecule possessing the core structural motifs of a beta-adrenergic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the preclinical investigation of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, a molecule possessing the core structural motifs of a beta-adrenergic antagonist. While not an established clinical agent, its chemical architecture warrants a thorough evaluation of its potential pharmacological activity. This document outlines the scientific rationale, based on established structure-activity relationships (SAR), and presents detailed, field-proven methodologies for its synthesis, in vitro characterization, and in vivo assessment. The protocols described herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals, enabling a rigorous evaluation of this compound's affinity, selectivity, and functional effects on the beta-adrenergic system.

Part 1: Scientific Rationale and Structural Analysis

The discovery of beta-blockers (β-blockers) revolutionized the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1] The therapeutic efficacy of these agents stems from their ability to competitively antagonize the actions of endogenous catecholamines, like epinephrine and norepinephrine, at beta-adrenergic receptors (β-ARs).[2][3] The chemical structure of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol suggests its potential inclusion in this pharmacological class.

A quintessential beta-blocker consists of two key structural components, collectively known as the pharmacophore: an aromatic ring system and an ethanolamine side chain.[1][4] The aromatic moiety is crucial for binding affinity, while the ethanolamine portion is essential for receptor interaction. The structure of the target compound, shown below, clearly contains these features. The 2,3-dihydrobenzodioxin ring serves as the aromatic system, analogous to the naphthyl group of propranolol or the substituted phenyl rings of metoprolol and atenolol.[4][5] The 2-amino-1-ethanol side chain is the classic backbone for β-AR interaction.

Based on established structure-activity relationship (SAR) principles, the specific substitutions on the aromatic ring and the nitrogen of the ethanolamine chain dictate the drug's properties, such as its selectivity for β1 versus β2 receptors, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity.[1][6][7] For instance, para-substitution on the benzene ring is often associated with β1-selectivity (cardioselectivity), which is a desirable trait to avoid side effects like bronchoconstriction mediated by β2-receptor blockade.[1][6][8] The unsubstituted amine in the target compound suggests it may behave as a non-selective antagonist, similar to first-generation beta-blockers.[9]

G cluster_0 Pharmacophore of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol cluster_1 Key Beta-Blocker Features Compound 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Aromatic Aromatic Ring (2,3-Dihydrobenzodioxin) Compound->Aromatic Provides SideChain β-Ethanolamine Side Chain (-CH(OH)-CH2-NH2) Compound->SideChain Provides Binding Binding & Affinity Aromatic->Binding Crucial for Interaction Receptor Interaction & Antagonism SideChain->Interaction Essential for

Core pharmacophoric elements of the target compound.

Part 2: Chemical Synthesis and Characterization

A robust and reproducible synthesis is the foundation of any pharmacological investigation. A plausible synthetic route for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol can be adapted from established methods for preparing similar benzodioxane derivatives.[10][11][12] A common strategy involves the reaction of a substituted catechol with an appropriate epoxide.

Proposed Synthetic Pathway

G Start 1-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)ethanone Step1 Bromination Start->Step1 Intermediate1 2-Bromo-1-(2,3-dihydro- benzo[1,4]dioxin-6-yl)ethanone Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 2-Bromo-1-(2,3-dihydro- benzo[1,4]dioxin-6-yl)ethanol Step2->Intermediate2 Step3 Amination Intermediate2->Step3 Final 2-Amino-1-(2,3-dihydro- benzodioxin-6-yl)ethanol Step3->Final

A plausible synthetic workflow for the target compound.
Experimental Protocol: Synthesis

Objective: To synthesize 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol.

Materials:

  • 1-(2,3-Dihydrobenzo[1][5]dioxin-6-yl)ethanone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Sodium borohydride (NaBH₄)

  • Ammonia (in methanol or aqueous solution)

  • Appropriate solvents (e.g., Dichloromethane, Methanol, Ethanol)

  • Standard glassware and reaction setup (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Step 1: α-Bromination. Dissolve 1-(2,3-Dihydrobenzo[1][5]dioxin-6-yl)ethanone in a suitable solvent like dichloromethane. Add the brominating agent (e.g., NBS with a catalytic amount of AIBN, or a solution of Br₂ dropwise) and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction by washing with sodium thiosulfate solution and brine, then dry and evaporate the solvent to yield the crude α-bromo ketone intermediate.

  • Step 2: Ketone Reduction. Dissolve the crude 2-Bromo-1-(2,3-dihydrobenzo[1][5]dioxin-6-yl)ethanone in methanol and cool in an ice bath. Add sodium borohydride (NaBH₄) portion-wise. Stir until the reaction is complete (TLC). Quench the reaction carefully with water, and extract the product with an organic solvent. Dry the organic layer and evaporate to yield the bromohydrin intermediate.

  • Step 3: Amination. Dissolve the bromohydrin intermediate in a solution of ammonia in methanol in a sealed pressure vessel. Heat the reaction mixture (e.g., 60-80 °C) for several hours. After cooling, evaporate the solvent. Purify the resulting crude product by column chromatography on silica gel to obtain the final compound, 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol.[13]

Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Part 3: In Vitro Pharmacological Profiling

The primary goal of in vitro profiling is to determine the compound's affinity and functional activity at β-AR subtypes. This involves receptor binding assays and functional assays measuring downstream signaling.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for β1- and β2-adrenergic receptors.

Methodology: This is a competitive binding assay using membranes from cells expressing a single subtype of human β-AR (e.g., CHO or HEK293 cells). A radiolabeled antagonist with known high affinity (e.g., [³H]-dihydroalprenolol) is used as the reporter ligand.[14]

Procedure:

  • Membrane Preparation: Culture cells overexpressing either human β1-AR or β2-AR and harvest. Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand ([³H]-dihydroalprenolol) at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Functional Assay (cAMP Measurement)

Objective: To classify the compound as an antagonist, partial agonist, or full agonist at β1- and β2-ARs.

Methodology: β-ARs are Gs-protein coupled receptors.[1] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels in response to the compound.[3]

Procedure:

  • Cell Culture: Use whole cells expressing either β1-AR or β2-AR.

  • Agonist Mode: Treat cells with increasing concentrations of the test compound and measure cAMP production (e.g., using HTRF or ELISA kits). Compare the maximal response to that of a full agonist like isoproterenol.

  • Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound. Then, stimulate the cells with a fixed concentration (e.g., EC₈₀) of isoproterenol. Measure the inhibition of the isoproterenol-induced cAMP response.

  • Data Analysis: In agonist mode, plot cAMP levels against log concentration to generate a dose-response curve and determine Emax and EC₅₀. In antagonist mode, plot the inhibition of the isoproterenol response to determine the IC₅₀ and calculate the antagonist potency (pA₂ value) using a Schild plot.

G cluster_pathway β-Adrenergic Receptor Signaling Pathway Ligand Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Ligand->Receptor Activates Blocker Beta-Blocker (Antagonist) Blocker->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets

Simplified Gs-protein coupled signaling cascade.
Hypothetical Data Summary
Parameterβ1-Adrenergic Receptorβ2-Adrenergic ReceptorSelectivity Ratio (β1/β2)
Binding Affinity (Ki, nM) 15.245.60.33
Functional Activity Competitive AntagonistCompetitive AntagonistN/A
Antagonist Potency (pA₂) 8.17.5N/A

This table presents hypothetical data to illustrate expected outcomes. A selectivity ratio less than 1 indicates non-selectivity.

Part 4: In Vivo Preclinical Evaluation

In vivo studies are critical to confirm that the in vitro activity translates to a physiological effect in a whole-organism context. Rodent models are commonly used for initial cardiovascular screening.[15][16][17]

Protocol: Cardiovascular Assessment in Anesthetized Rats

Objective: To evaluate the effect of the test compound on heart rate and blood pressure at baseline and in response to a β-agonist challenge.

Animal Model: Male Sprague-Dawley or Wistar rats.[17][18]

Procedure:

  • Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration. Record baseline heart rate (HR) and mean arterial pressure (MAP) continuously.

  • Dose-Response Assessment: Administer increasing intravenous (IV) doses of the test compound. Record the changes in baseline HR and MAP at each dose.

  • Antagonism of Agonist Response:

    • Administer a dose of the β-agonist isoproterenol to induce tachycardia (increased heart rate).

    • After the parameters return to baseline, administer a single dose of the test compound.

    • After a suitable equilibration period (e.g., 15-20 minutes), repeat the isoproterenol challenge.

    • Measure the degree to which the test compound attenuates the tachycardic response to isoproterenol. This is a key measure of its β-blocking activity in vivo.[19]

  • Selectivity Assessment (Optional): To assess β1/β2 selectivity, compare the compound's ability to block the β1-mediated tachycardic response to isoproterenol versus its ability to block a β2-mediated response, such as vasodilation (fall in blood pressure) induced by a selective β2 agonist.[17]

Hypothetical In Vivo Data Summary
Treatment GroupBaseline HR (bpm)ΔHR post-Isoproterenol (bpm)% Inhibition of Tachycardia
Vehicle Control 350 ± 15+150 ± 100% (Reference)
Test Compound (1 mg/kg) 325 ± 12+65 ± 856.7%
Propranolol (1 mg/kg) 320 ± 14+50 ± 966.7%

Data are presented as Mean ± SEM. This hypothetical data shows the compound reduces baseline heart rate and significantly blunts the tachycardic response to a β-agonist, consistent with β-blockade.

Part 5: Summary and Future Directions

This guide has detailed a comprehensive, structured approach for the preclinical evaluation of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol as a potential beta-blocker. The scientific rationale is firmly grounded in its chemical structure, which contains the essential pharmacophore for β-AR interaction. The proposed workflow, from synthesis and characterization to rigorous in vitro and in vivo testing, provides a clear path to elucidate its pharmacological profile.

Should the hypothetical data presented here hold true, the compound would be characterized as a non-selective beta-blocker with potent activity. The subsequent steps in its preclinical development would involve:

  • Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Safety Pharmacology: Assessing potential off-target effects on other major organ systems (e.g., central nervous, respiratory).

  • Toxicology Studies: Evaluating its safety profile in acute and repeated-dose studies.

  • Chiral Separation: As beta-blocker activity is typically stereospecific, synthesis and evaluation of the individual enantiomers would be a critical step.[20]

By following this logical and scientifically validated pathway, researchers can effectively determine if this novel chemical entity holds promise as a future therapeutic agent.

References

  • Wikipedia. (n.d.). Discovery and development of beta-blockers.
  • Baker, M. (2010). Recent advances in identification and characterization of beta-adrenoceptor agonists and antagonists. PubMed.
  • Deranged Physiology. (2025). Beta-blockers.
  • Weinstock, J., et al. (n.d.). beta-Adrenergic antagonists with multiple pharmacophores: persistent blockade of receptors. PubMed.
  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Blockers.
  • Leclerc, G., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed.
  • Kamath, S., & Coutinho, E. (1996).
  • JoVE. (2024). Structure-Activity Relationships and Drug Design.
  • Wikipedia. (n.d.). Beta blocker.
  • Hauser, A. S., et al. (n.d.).
  • JoVE. (2023). Adrenergic Antagonists: Chemistry and Classification of β-Receptor Blockers.
  • Bristow, M. R. (2012). Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. Journal of Cardiovascular Pharmacology.
  • van der Linde, H. C., et al. (2022). Animal Models to Study Cardiac Arrhythmias.
  • Paur, H., et al. (2012).
  • Baker, J. G., et al. (2003).
  • Atlas, D., & Steer, M. L. (n.d.). Two beta-adrenergic pharmacophores on the same molecule.
  • BenchChem. (2025). Application Notes: Utilizing Carazolol for Beta-Blocker Effect Measurement on Heart Rate in Animal Models.
  • Cornet, V., et al. (2019). Testing the Translational Power of the Zebrafish: An Interspecies Analysis of Responses to Cardiovascular Drugs. Frontiers in Pharmacology.
  • Rockman, H. A., et al. (1998). Cardiac βARK1 inhibition prolongs survival and augments β blocker therapy in a mouse model of severe heart failure. PNAS.
  • Klabunde, R. E. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology.
  • Reviriego, C. (2017). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition).
  • BOC Sciences. (n.d.). 2-Amino-1-(2,3-dihydrobenzo[1][5]dioxin-6-yl)ethanol. Retrieved from BOC Sciences.

  • Ross, R. J., & Lee, V. J. (n.d.). SYNTHESIS OF THE ENANTIOMERS OF ERYTHRO-2-OXIRANYL-1. 4-BENZODIOXAN. Tetrahedron Letters.
  • Fadda, A. A., et al. (2006). Two-Step Novel Synthesis of 2-Amino-6-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl).
  • PubChem. (n.d.). (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-YL)ethanol.
  • Gašparová, R., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI.
  • Ukrainian Chemistry Journal. (n.d.). Synthesis of New Derivatives of 4-(1,4-Benzodioxan-2-yl)thiophene.
  • TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes.
  • Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • Campbell, S. F., et al. (n.d.). 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as Alpha 1-adrenoceptor Antagonists and Antihypertensive Agents. PubMed.
  • Gomeni, R., et al. (2004). SSR240612 [...
  • Leśniak, S., et al. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PubMed Central.
  • MDPI. (n.d.). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid.
  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.
  • Shestakova, T. S., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
  • Mulwad, V. V., et al. (n.d.). Synthesis of biologically active 1'-(2-oxo-2H-benzopyran-6-yl)- 5'-hydroxy-2'-methylindole-3'-amido-2"-phenyl-thiazolidene-4"-ones. PubMed.

Sources

Exploratory

A Senior Application Scientist's Guide to the Chiral Synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the chiral synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, a valuabl...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chiral synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, a valuable chiral building block in medicinal chemistry. As Senior Application Scientists, our focus extends beyond mere procedural documentation; we aim to deliver a narrative grounded in mechanistic understanding and practical, field-proven insights. This document elucidates the causal relationships behind strategic synthetic decisions, offering a self-validating framework for laboratory execution. We will dissect two primary, robust strategies for achieving high enantiopurity: the asymmetric reduction of a prochiral ketone precursor and the classical resolution of the racemic amino alcohol. Each section is supported by authoritative references, detailed protocols, and visual aids to ensure both scientific integrity and practical applicability.

Introduction and Strategic Overview

The target molecule, 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, is a vicinal amino alcohol. This structural motif is a privileged scaffold found in numerous biologically active compounds and pharmaceutical agents.[1] The presence of a stereocenter at the carbinol carbon necessitates precise stereochemical control during synthesis, as enantiomers often exhibit vastly different pharmacological and toxicological profiles. This guide focuses on scalable and efficient methodologies for obtaining this compound in high enantiomeric purity.

Our retrosynthetic analysis identifies 2-amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanone hydrochloride as the key prochiral intermediate. The central challenge lies in the stereocontrolled reduction of the ketone to the corresponding alcohol.

G Target Chiral 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Strategy1 Asymmetric Reduction Target->Strategy1 Direct Enantioselective Approach Strategy2 Racemic Synthesis + Resolution Target->Strategy2 Indirect Approach ProchiralKetone 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanone Strategy1->ProchiralKetone RacemicAlcohol Racemic Amino Alcohol Strategy2->RacemicAlcohol RacemicAlcohol->ProchiralKetone Non-chiral Reduction

Caption: High-level synthetic strategies for the target chiral amino alcohol.

Synthesis of the Prochiral Precursor: 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanone

A reliable synthesis of the α-amino ketone is the logical starting point for both chiral strategies. The most common route involves the α-bromination of a suitable acetophenone precursor followed by amination. The amino group is often introduced using a protected amine equivalent or via a sequence of reactions to avoid side products. The resulting α-amino ketone is typically isolated as a stable hydrochloride salt.

Strategy I: Catalytic Asymmetric Synthesis via Transfer Hydrogenation

Catalytic asymmetric synthesis represents one of the most elegant and atom-economical methods for generating chiral molecules.[1] Specifically, the asymmetric transfer hydrogenation (ATH) of α-amino ketones has been a subject of intense research, offering a direct route to enantiomerically enriched vicinal amino alcohols.[2][3]

The Core Principle: Causality in Asymmetric Induction

ATH involves the transfer of hydrogen from a simple hydrogen donor (e.g., isopropanol or formic acid/triethylamine mixture) to the ketone, mediated by a chiral transition metal catalyst. The catalyst, typically a Ruthenium(II) or Iridium(III) complex bearing a chiral diamine or amino alcohol ligand, creates a chiral environment around the substrate.[2][4] The enantioselectivity arises from the energetically favored transition state when the prochiral ketone coordinates to the metal center in a specific orientation, dictated by the sterics and electronics of the chiral ligand. This forces the hydride to attack one of the two enantiotopic faces of the carbonyl group preferentially.

The use of an unprotected α-amino ketone presents a specific challenge, as the primary amine can coordinate to the metal center, potentially inhibiting catalysis. However, by carefully selecting the catalyst system and reaction conditions, this challenge can be overcome, providing a highly efficient, two-step route from the corresponding acetophenone.[3]

G cluster_0 Catalytic Cycle for Asymmetric Transfer Hydrogenation A [Ru(II)-H]⁻ (Active Hydride) C Transition State (Substrate-Catalyst Complex) A->C + B Ketone Substrate B->C D Chiral Alcohol Product C->D Hydride Transfer E [Ru(II)] (Spent Catalyst) C->E E->A Regeneration F H-Donor (e.g., Isopropanol) F->A G Byproduct (e.g., Acetone) F->G

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Data Summary: Comparison of Catalyst Systems

The choice of catalyst is paramount for achieving high enantioselectivity. Below is a summary of representative results for the ATH of α-amino ketones.

Catalyst SystemSubstrate TypeH-DonorYield (%)ee (%)Reference
RuCl[(S,S)-Teth-TsDpen]Unprotected α-Amino Ketonei-PrOH/Base94>99[3]
Cobalt-bis(phosphine) complexα-Primary Amino KetoneH₂>95up to 99[1]
Ruthenium(II) arene complexes of aminoalcoholsN-Boc α-Amino Ketonei-PrOH/KOH8679[2]
Chiral Spiro Iridium Catalystα-Amino KetonesH₂>95up to 99.9[4]
Field-Proven Protocol: Asymmetric Transfer Hydrogenation

This protocol is adapted from methodologies proven effective for unprotected α-amino ketones.[3]

Materials:

  • 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanone hydrochloride

  • RuCl[(S,S)-Teth-TsDpen] catalyst (or similar Ru-diamine catalyst)

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Inerting the Reaction Vessel: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with nitrogen gas.

  • Reagent Addition: To the flask, add 2-amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanone hydrochloride (1.0 eq) and the Ru catalyst (e.g., 0.1-0.5 mol%).

  • Solvent and Base: Add anhydrous isopropanol to form a slurry (approx. 0.1 M concentration of the substrate). Add a solution of KOH in isopropanol (2.0 eq) to neutralize the hydrochloride salt and establish basic conditions for the transfer hydrogenation.

  • Reaction Execution: Heat the mixture to reflux (approx. 82 °C) under a nitrogen atmosphere. The reaction progress is monitored by TLC or HPLC. Typical reaction times range from 4 to 24 hours.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature. Neutralize the mixture with dilute HCl. Evaporate the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water. The aqueous layer is basified with NaOH and extracted multiple times with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by silica gel column chromatography or crystallization to yield the enantiomerically enriched amino alcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC.

Strategy II: Diastereomeric Resolution of the Racemic Amino Alcohol

While asymmetric catalysis is often preferred, classical resolution remains a robust, reliable, and sometimes more cost-effective method, especially during initial process development. This strategy involves synthesizing the racemic amino alcohol and then separating the enantiomers using a chiral resolving agent.

The Core Principle: From Enantiomers to Separable Diastereomers

This method relies on the principle that enantiomers have identical physical properties, making them inseparable by standard techniques. However, by reacting the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., a chiral acid), a pair of diastereomeric salts is formed. Diastereomers have different physical properties (e.g., solubility), which allows them to be separated by crystallization or chromatography.[5] After separation, the resolving agent is removed, liberating the desired pure enantiomers.

G Start Racemic Amino Alcohol ((R)-Amine + (S)-Amine) AddRA Add Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) Start->AddRA Mix Diastereomeric Salt Mixture ((R)-Amine-(R,R)-Tartrate) ((S)-Amine-(R,R)-Tartrate) AddRA->Mix Separate Separation via Fractional Crystallization (Exploits different solubilities) Mix->Separate Salt1 Less Soluble Salt (Crystallizes out) Separate->Salt1 Salt2 More Soluble Salt (Remains in solution) Separate->Salt2 Liberate1 Liberate Amine (Base Treatment) Salt1->Liberate1 Liberate2 Liberate Amine (Base Treatment) Salt2->Liberate2 Product1 Pure (R)-Amine Liberate1->Product1 Product2 Pure (S)-Amine Liberate2->Product2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Field-Proven Protocol: Classical Resolution

This protocol outlines a general procedure for resolving a racemic amino alcohol.

Materials:

  • Racemic 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

  • Chiral resolving agent (e.g., L-(+)-Tartaric acid or Dibenzoyl-D-tartaric acid)

  • Suitable solvent (e.g., Methanol, Ethanol, or mixtures with water)

  • Sodium hydroxide (NaOH) solution

  • Extraction solvent (e.g., Ethyl acetate)

Step-by-Step Procedure:

  • Salt Formation: Dissolve the racemic amino alcohol (1.0 eq) in a minimal amount of a heated solvent (e.g., methanol). In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq) in the same solvent, also with heating.

  • Crystallization: Slowly add the resolving agent solution to the amino alcohol solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor, containing the more soluble diastereomer, should be saved.

  • Enantiomeric Purity Check: A small sample of the crystalline salt is treated with a base to liberate the amine, which is then analyzed by chiral HPLC to determine the enantiomeric excess.

  • Recrystallization (if necessary): To improve the enantiomeric purity, the isolated salt can be recrystallized one or more times from a fresh solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add an aqueous base (e.g., 1M NaOH) until the pH is >10. This neutralizes the tartaric acid and liberates the free amino alcohol.

  • Extraction: Extract the liberated enantiomerically pure amino alcohol into an organic solvent like ethyl acetate. Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

  • Recovery from Mother Liquor: The other enantiomer can be recovered from the mother liquor by evaporating the solvent, liberating the amine with base, and then using the opposite enantiomer of the resolving agent to crystallize it out.

Conclusion

The chiral synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol can be approached with confidence through two distinct yet robust strategies. Catalytic Asymmetric Transfer Hydrogenation offers an elegant, modern, and highly efficient route that is often preferred in industrial settings for its high throughput and atom economy.[3] It requires specialized catalysts and careful optimization but provides direct access to the chiral product from a prochiral precursor. Conversely, Diastereomeric Resolution represents a classic, reliable, and often more accessible method for laboratories without access to specialized catalytic systems.[5] While it involves more steps and the theoretical maximum yield is 50% per cycle, it is a powerful technique for obtaining material of very high enantiopurity.

The choice between these methodologies will depend on the specific project requirements, including scale, available equipment, cost of reagents, and the desired level of enantiomeric purity. Both pathways, when executed with precision, provide a reliable foundation for the synthesis of this important chiral intermediate.

References

  • Palmer, M. J., & Wills, M. (1999). Asymmetric Transfer Hydrogenation of α-Amino and α-Alkoxy Substituted Ketones. Synlett, 1999(S1), 841-843. [Link]

  • Tan, X., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. Organic Letters, 25(11), 1856–1861. [Link]

  • Zhang, E., et al. (2013). Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts. ChemInform, 44(36). [Link]

  • Wen, W., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(15), 3922–3925. [Link]

  • Wen, W., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Sci-Hub. [Link]

  • Campbell, S. F., et al. (2010). Process for the preparation of doxazosin and salts thereof.
  • Campbell, S. F., et al. (2014). Process for the preparation of doxazosin and salts thereof.
  • Campbell, S. F., et al. (2010). Process for the preparation of doxazosin and salts thereof. European Patent Office, EP 2 421 857 B1. [Link]

  • CN1083451C - Process for synthesizing doxazosin mesylate. (2002).
  • Raiteri, P., et al. (2023). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated structures. Chemical Communications, 59(64). [Link]

  • Chen, S., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

  • Nimura, N., & Kinoshita, T. (1986). Optical resolution of amino acid enantiomers by high-performance liquid chromatography. Journal of Chromatography A, 352, 169-177. [Link]

  • PubChem. (n.d.). (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-YL)ethanol. [Link]

  • Coppola, G. M., & Schuster, H. F. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Asymmetric Synthesis, 267-345. [Link]

  • Wang, H., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9. [Link]

  • White, A. D., et al. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(18), 4810-4813. [Link]

  • Chen, S., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PubMed. [Link]

  • Leśniak, S., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. Molecules, 23(12), 3293. [Link]

  • Kwo, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. IDEALS. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333-354. [Link]

  • Chen, C. Y., et al. (2010). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. Organic Letters, 12(1), 144-147. [Link]

  • Khan, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3959. [Link]

  • Weiberth, F. J. (1983). Resolution of racemic amino acids.
  • Evans, D. A., & Sjogren, E. B. (1986). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Tetrahedron Letters, 27(27), 3119-3122. [Link]

  • Cogan, D. A., & Ellman, J. A. (2000). De Novo Asymmetric Approaches To 2-Amino-N-(Benzyloxycarbonyl)-1-(2'-Furyl)-Ethanol And 2-Amino-N-(t-Butoxycarbonyl)-1-(2'-Furyl)-Ethanol. Organic Syntheses, 77, 194. [Link]

  • Gundersen, L. L., et al. (2011). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Molecules, 16(8), 6349-6376. [Link]

  • Wang, Y., et al. (2022). Highly Efficient Synthesis of Enantioenriched β-Hydroxy α-Amino Acid Derivatives via Ir-Catalyzed Dynamic Kinetic Asymmetric Hydrogenation. Organic Chemistry Frontiers, 9(21), 6247-6251. [Link]

  • Hirose, K., et al. (2001). Enantiomeric Resolution of α-Amino Acid Derivatives on Two Diastereomeric Chiral Stationary Phases Based on Chiral Crown Ethers Incorporating Two Different Chiral Units. Chemistry Letters, 30(11), 1184-1185. [Link]

  • Abou Elmaaty, T. M. (2006). Two-Step Novel Synthesis of 2-Amino-6-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4,7-diphenyloxepine-3-carbonitrile and 5-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)-2-imino-6-phenyl-2H-pyran-3-carbonitrile. Synthetic Communications, 36(16), 2281-2285. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

Abstract This document provides a comprehensive guide to the quantitative analysis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, a key chemical entity with relevance in pharmaceutical development. Due to its polar a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, a key chemical entity with relevance in pharmaceutical development. Due to its polar amino alcohol structure, robust and reliable analytical methods are crucial for its accurate quantification in diverse matrices, from bulk substances to complex biological fluids. We present two primary, validated methodologies: a Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method suitable for routine quality control and purity assessments, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and bioanalysis. The scientific rationale behind method selection, detailed step-by-step protocols, and guidelines for method validation in accordance with ICH standards are thoroughly discussed.

Introduction: The Analytical Challenge

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a polar molecule containing a secondary amine and a hydroxyl group. These functional groups impart high hydrophilicity, which presents a significant challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape.[1][2] Accurate quantification is a critical requirement in the pharmaceutical industry to ensure the quality of raw materials, intermediates, and finished products, and to support pharmacokinetic studies.[3] This necessitates the development of validated analytical methods that are not only accurate and precise but also robust enough for routine use.[4][5] This guide provides the foundational methods to achieve this.

Caption: Chemical Structure of the Analyte.

Overview of Analytical Strategies & Workflow

The selection of an analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput.[6]

  • RP-HPLC-UV: Ideal for analyzing drug substances or formulated products where concentrations are relatively high. It is a cost-effective and robust technique widely available in QC laboratories.

  • LC-MS/MS: The gold standard for quantifying low concentrations of analytes in complex biological matrices (e.g., plasma, urine).[7][8] Its superior selectivity and sensitivity are indispensable for pharmacokinetic and toxicological studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Less suitable for this polar, non-volatile compound. It would require a derivatization step to increase volatility and thermal stability, adding complexity to the sample preparation process.[6][9]

The general workflow for quantification follows a structured path from sample preparation to data analysis, ensuring data integrity and reproducibility.

G Sample Sample Receipt (Bulk Substance or Biological Fluid) Prep Sample Preparation (Dilution, PPT, or SPE) Sample->Prep Extraction Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Prep->Analysis Injection Data Data Acquisition & Processing (Peak Integration, Calibration) Analysis->Data Detection Report Quantification & Reporting (Validation & Final Report) Data->Report Calculation

Caption: General Analytical Workflow.

Method 1: RP-HPLC with UV Detection

Principle and Causality

This method is designed for the quantification of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol in bulk material or simple formulations. We utilize a C18 stationary phase, the workhorse of reversed-phase chromatography. To overcome the poor retention of this polar analyte, we adjust the mobile phase pH. By maintaining a slightly acidic pH (e.g., pH 3-4) with a buffer like ammonium acetate or formate, the primary amine group (pKa ~9-10) will be protonated (-NH3+). This ionization increases the molecule's polarity, but more importantly, it provides a consistent charge state, leading to sharp, reproducible peaks. Using a polar-endcapped C18 column further enhances retention of polar compounds under highly aqueous conditions.[1]

Detailed Experimental Protocol

A. Reagents and Materials

  • Reference Standard: 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol (purity ≥99%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium Acetate, HPLC grade

  • Formic Acid, ACS grade

  • Ultrapure Water (18.2 MΩ·cm)

B. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation (Assay): Accurately weigh an amount of sample powder equivalent to ~25 mg of the active compound, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the 50:50 MeOH/Water diluent. Further dilute with the mobile phase to fall within the calibration range (e.g., to a target of 50 µg/mL).

C. Instrumental Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard, reliable system for QC.
Column Waters XBridge C18, 4.6 x 150 mm, 5 µmRobust C18 phase suitable for a wide pH range.
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.0 (adjusted with Formic Acid)Buffering agent to control ionization and ensure peak shape.
Mobile Phase B AcetonitrileOrganic modifier to control elution strength.
Gradient Isocratic: 85% A / 15% BA simple isocratic method is robust for QC. Adjust %B to achieve a retention time of 4-8 minutes.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust as needed based on sensitivity.
UV Detector Diode Array Detector (DAD)
Wavelength 230 nm & 280 nmThe benzodioxin moiety provides UV absorbance. Monitor multiple wavelengths to ensure purity.
Method Validation

The method must be validated according to regulatory guidelines such as those from the ICH.[10] This documented process provides evidence that the method is suitable for its intended purpose.[3][4]

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak is free of interference from placebo/excipients. Peak purity index > 0.999.Ensures the signal is only from the analyte.[11]
Linearity Correlation coefficient (r²) ≥ 0.999 over 5 concentrations.Confirms a direct relationship between concentration and response.[5]
Range Typically 80-120% of the test concentration.The interval providing suitable accuracy and precision.[5]
Accuracy 98.0% - 102.0% recovery for spiked samples at 3 levels.Measures the closeness of test results to the true value.[11]
Precision (RSD%) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.Demonstrates the method's consistency.[10]
LOQ Signal-to-Noise ratio ≥ 10. Accuracy and precision criteria met.Lowest concentration that can be reliably quantified.[5]
Robustness Results are unaffected by small, deliberate changes in method parameters (pH, flow rate).Shows the method's reliability during normal use.[11]

Method 2: LC-MS/MS for Bioanalysis

Principle and Causality

This method is optimized for the ultra-sensitive quantification of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol in biological matrices like human plasma. The core of this method is the coupling of liquid chromatography with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8][12] This provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out interferences from the complex biological matrix.[13] Sample preparation involves a simple protein precipitation step, which is fast and suitable for high-throughput analysis.[1] An isotopically labeled internal standard (IS) is critical to correct for variations in sample recovery and matrix effects.

cluster_0 LC-MS/MS MRM Principle IonSource Ion Source (ESI+) Generates Precursor Ion Q1 Q1 (Mass Filter) Selects Precursor Ion (e.g., m/z 196.2) IonSource->Q1 Q2 Q2 (Collision Cell) Fragments Precursor Ion (CID with Nitrogen) Q1->Q2 Precursor Ion Q3 Q3 (Mass Filter) Selects Product Ion (e.g., m/z 178.2) Q2->Q3 Product Ions Detector Detector Counts Product Ions Q3->Detector Specific Product Ion

Caption: Principle of Multiple Reaction Monitoring (MRM).

Detailed Experimental Protocol

A. Reagents and Materials

  • Internal Standard (IS): Deuterated 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol (e.g., d4-analog).

  • Control Matrix: Blank human plasma (K2-EDTA).

  • Acetonitrile with 0.1% Formic Acid (Precipitation Solvent).

  • Other reagents as listed in Section 3.2.A.

B. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the Internal Standard in methanol.

  • Spiking Solutions: Prepare intermediate spiking solutions in 50:50 ACN/Water for calibrators and Quality Control (QC) samples.

  • Calibration Curve & QCs: Spike 47.5 µL of blank plasma with 2.5 µL of the appropriate spiking solution to create a calibration curve (e.g., 0.1 - 100 ng/mL) and QC samples (Low, Mid, High).

  • Sample Extraction:

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution (e.g., 50 ng/mL in 50:50 ACN/Water).

    • Add 200 µL of cold Acetonitrile with 0.1% Formic Acid to precipitate proteins.[13]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial for analysis.

C. Instrumental Conditions

ParameterRecommended SettingRationale
LC System Shimadzu Nexera or Waters Acquity UPLCHigh-pressure system for fast, efficient separations.
MS System SCIEX Triple Quad™ 6500+ or equivalentHigh-sensitivity triple quadrupole for robust bioanalysis.
Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µmUPLC column for high resolution and speed.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and controls pH.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateGradient elution is necessary to separate the analyte from matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID UPLC column.
Column Temp. 40 °CEnsures reproducible chromatography.
Injection Vol. 5 µL
Ionization Electrospray Ionization, Positive (ESI+)The amino group is readily protonated.
MRM Transitions Analyte: Q1: 196.2 -> Q3: 178.2 (Quantifier), 137.1 (Qualifier) IS (d4): Q1: 200.2 -> Q3: 182.2Values are hypothetical and must be optimized by infusing the compound. The 178.2 transition corresponds to a loss of water (H₂O).
MS Parameters Optimize IS, DP, EP, CE, CXP for maximum signalCompound-dependent parameters must be empirically determined.[12]
Bioanalytical Method Validation

Validation for bioanalytical methods follows guidelines from agencies like the FDA and EMA, focusing on performance in the biological matrix.

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte in 6 blank matrix sources.[13]
Linearity r² ≥ 0.99; Calibrators must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision 4 QC levels (LLOQ, L, M, H) over 3 runs. Mean accuracy within ±15% (±20% at LLOQ). Precision (RSD%) ≤15% (≤20% at LLOQ).
Matrix Effect IS-normalized matrix factor should be consistent across different matrix lots (RSD ≤15%).
Recovery Extraction recovery should be consistent and reproducible.
Stability Analyte must be stable under various conditions: Bench-top, Freeze-thaw, Long-term storage.

References

  • BA Method Development: Polar Compounds - BioPharma Services. (n.d.). Retrieved from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved from [Link]

  • Pinto, L., et al. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. Retrieved from [Link]

  • Drouin, N., Rudaz, S., & Schappler, J. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing). Retrieved from [Link]

  • Jelić, A., et al. (2012). Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Retrieved from [Link]

  • Analytical method validation: A brief review. (n.d.). Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

  • Gas Chromatography‐Mass Spectrometry Analysis, Genoprotective, and Antioxidant Potential of Curio radicans (L. f.) P.V. Heath. (2023). PMC - PubMed Central. Retrieved from [Link]

  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. (2025, June 27). PMC - NIH. Retrieved from [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Retrieved from [Link]

  • LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. (n.d.). Retrieved from [Link]

  • Analysis of Human Skin Emanations by Gas Chromatography/Mass Spectrometry. 2. Identification of Volatile Compounds That Are C. (n.d.). UNL Digital Commons. Retrieved from [Link]

  • Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vivo Experimental Models Using 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

Introduction: Unveiling the Potential of a Novel Benzodioxane Ethanolamine 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a synthetic compound belonging to the benzodioxane class of chemicals.[1][2][3] Its structure,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzodioxane Ethanolamine

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a synthetic compound belonging to the benzodioxane class of chemicals.[1][2][3] Its structure, featuring an ethanolamine side chain attached to a dihydrobenzodioxin ring system, bears a strong resemblance to established pharmacophores known to interact with the adrenergic system. This structural analogy suggests that the compound may act as an adrenergic receptor agonist, a class of drugs with wide-ranging physiological effects, including modulation of cardiovascular function and central nervous system activity.[4][5]

The 1,4-benzodioxane moiety is a key structural feature in several biologically active compounds, including those with antihypertensive and antidepressant properties.[6] Therefore, in vivo investigation of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is warranted to elucidate its pharmacological profile and therapeutic potential.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vivo experimental models to characterize the physiological and behavioral effects of this novel compound. The protocols are designed to be self-validating and are grounded in established pharmacological principles.

Hypothesized Mechanism of Action: Adrenergic Receptor Modulation

Based on its chemical structure, 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is hypothesized to act as an agonist at adrenergic receptors, particularly the α2-adrenergic receptor subtype.[5][7] α2-Adrenergic receptors are G-protein coupled receptors that, upon activation, typically lead to a decrease in cyclic adenosine monophosphate (cAMP) levels through the inhibition of adenylyl cyclase.

Signaling Pathway of a Hypothesized α2-Adrenergic Agonist

Alpha2_Adrenergic_Signaling cluster_membrane Cell Membrane Receptor α2-Adrenergic Receptor G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist 2-Amino-1-(2,3-dihydro- benzodioxin-6-yl)ethanol Agonist->Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Cellular Response (e.g., ↓ Neurotransmitter Release, ↓ Sympathetic Outflow) cAMP->Downstream_Effects Leads to

Caption: Hypothesized α2-adrenergic receptor signaling cascade.

In Vivo Experimental Workflows

The following sections detail protocols for assessing the cardiovascular and behavioral effects of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol in rodent models. These models are selected to provide a comprehensive initial characterization of the compound's pharmacological activity.

Experimental Workflow Overview

Experimental_Workflow Start Compound Synthesis & Characterization Dose_Prep Dose Formulation & Vehicle Selection Start->Dose_Prep Animal_Acclimation Animal Acclimation (e.g., 1 week) Dose_Prep->Animal_Acclimation Acute_Toxicity Acute Toxicity Study (Dose Range Finding) Animal_Acclimation->Acute_Toxicity Cardiovascular_Study Cardiovascular Assessment (Blood Pressure & Heart Rate) Acute_Toxicity->Cardiovascular_Study Behavioral_Studies Behavioral Assessment Acute_Toxicity->Behavioral_Studies Data_Analysis Data Analysis & Interpretation Cardiovascular_Study->Data_Analysis Elevated_Plus_Maze Elevated Plus-Maze Test Behavioral_Studies->Elevated_Plus_Maze Open_Field_Test Open Field Test Behavioral_Studies->Open_Field_Test Elevated_Plus_Maze->Data_Analysis Open_Field_Test->Data_Analysis End Conclusion Data_Analysis->End

Caption: General workflow for in vivo characterization.

Part 1: Cardiovascular Assessment in Rodents

Rationale: Given the role of adrenergic receptors in regulating cardiovascular function, it is crucial to assess the impact of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol on blood pressure and heart rate.[8] α2-Adrenergic agonists are known to cause a biphasic blood pressure response, with an initial transient hypertension followed by a more sustained hypotension and bradycardia.

Protocol: Non-Invasive Blood Pressure and Heart Rate Monitoring in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Acclimation: House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.

2. Compound Preparation and Administration:

  • Vehicle: Sterile saline (0.9% NaCl).

  • Dose Formulation: Prepare a stock solution of the compound in the vehicle. A range of doses should be selected based on preliminary toxicity studies.

  • Administration: Intraperitoneal (i.p.) injection.

3. Experimental Procedure:

  • Habituation: Habituate the rats to the restraining device and tail-cuff apparatus for 3-5 days before the experiment to minimize stress-induced fluctuations in cardiovascular parameters.

  • Baseline Measurement: On the day of the experiment, place the rat in the restrainer and allow it to acclimate for 15-20 minutes. Record baseline blood pressure and heart rate measurements using a non-invasive tail-cuff system.

  • Compound Administration: Administer the vehicle or a specific dose of the compound via i.p. injection.

  • Post-Dose Monitoring: Record blood pressure and heart rate at regular intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes) post-administration.

  • Data Collection: For each time point, obtain at least three stable readings and calculate the average.

4. Data Analysis:

  • Calculate the change in mean arterial pressure (MAP) and heart rate (HR) from baseline for each animal at each time point.

  • Analyze the data using a two-way repeated measures ANOVA, with treatment and time as factors.

Illustrative Data Presentation
Treatment GroupDose (mg/kg, i.p.)Change in MAP (mmHg) at 30 min (Mean ± SEM)Change in HR (bpm) at 30 min (Mean ± SEM)
Vehicle0-2.5 ± 1.8-10 ± 5
Compound X1-15.2 ± 2.5-35 ± 8
Compound X3-28.7 ± 3.1-60 ± 10
Compound X10-40.1 ± 4.0-85 ± 12
*p < 0.05 compared to vehicle

Part 2: Behavioral Assessment in Rodents

Rationale: Adrenergic agonists can influence behavior, with potential for anxiolytic or stimulant-like effects.[5] The elevated plus-maze and open-field tests are standard behavioral paradigms to assess anxiety-like behavior and locomotor activity in rodents.[9][10][11][12]

Protocol 2.1: Elevated Plus-Maze (EPM) Test

1. Animal Model:

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Acclimation: As described in the cardiovascular protocol.

2. Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

3. Experimental Procedure:

  • Habituation: Handle the mice for a few minutes each day for 3-4 days leading up to the test.

  • Compound Administration: Administer the vehicle or compound i.p. 30 minutes before the test.

  • Test: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.

  • Recording: Record the session using a video camera for later analysis.

4. Behavioral Parameters Measured:

  • Time spent in the open arms.

  • Number of entries into the open arms.

  • Total number of arm entries (a measure of general activity).

5. Data Analysis:

  • Analyze the data using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Protocol 2.2: Open Field Test

1. Animal Model:

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Acclimation: As described previously.

2. Apparatus:

  • A square arena with high walls to prevent escape.

3. Experimental Procedure:

  • Compound Administration: Administer the vehicle or compound i.p. 30 minutes before the test.

  • Test: Place the mouse in the center of the open field and allow it to explore for 10 minutes.

  • Recording: Use an automated tracking system to record the mouse's activity.

4. Behavioral Parameters Measured:

  • Total distance traveled.

  • Time spent in the center of the arena.

  • Rearing frequency.

5. Data Analysis:

  • Analyze the data using a one-way ANOVA.

Illustrative Data Presentation
Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms (EPM) (Mean ± SEM)Total Distance Traveled (cm) (Open Field) (Mean ± SEM)
Vehicle015.2 ± 2.12500 ± 150
Compound X0.525.8 ± 3.02650 ± 180
Compound X1.035.1 ± 3.52700 ± 200
Compound X2.020.3 ± 2.81800 ± 120
p < 0.05 compared to vehicle

Conclusion and Future Directions

The in vivo experimental models and protocols outlined in these application notes provide a robust framework for the initial characterization of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. The data generated from these studies will be instrumental in confirming its hypothesized mechanism of action as an adrenergic agonist and in identifying its potential therapeutic applications. Further studies could explore its effects on specific adrenergic receptor subtypes using knockout animal models or selective antagonists.[13] Additionally, pharmacokinetic studies will be essential to understand its absorption, distribution, metabolism, and excretion profile.

References

  • PubChem. (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-YL)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kobilka, B. K., & DeWire, S. M. (2003). Heterozygous α2A-adrenergic receptor mice unveil unique therapeutic benefits of partial agonists.
  • Al-Warhi, T., Sabt, A., El-Gamal, M., Abdel-Maksoud, M. S., & Anbar, M. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6979.
  • Lapiz-Rojo, M. D. S., & Arnsten, A. F. T. (2008). Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats. Current Protocols in Neuroscience, Chapter 8, Unit 8.23.
  • MDPI. (2024). Novel Techniques, Biomarkers and Molecular Targets to Address Cardiometabolic Diseases. Journal of Clinical Medicine, 13(9), 2715.
  • Kumar, V., & Bhat, Z. A. (2018). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmaceutical Sciences and Research, 10(7), 1637-1641.
  • Shafiee-Khamneh, F., Khoshneviszadeh, M., Edraki, N., Moghadam, F. H., & Miri, R. (2014). Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs. DARU Journal of Pharmaceutical Sciences, 22(1), 22.
  • ProSciento. (n.d.). Evaluating the Cardiovascular Safety of Novel Treatments for Diabetes. Retrieved from [Link]

  • Trade Science Inc. (2007). Chemistry and Pharmacology of Benzodioxanes. Organic Chemistry: An Indian Journal, 3(4), 148-162.
  • Merck Veterinary Manual. (2020). Use of Beta-Adrenergic Receptor Agonists in Animals. Retrieved from [Link]

  • Tye, K. M., & Deisseroth, K. (2012). Behavioral methods to study anxiety in rodents. Dialogues in clinical neuroscience, 14(4), 403–412.
  • Valverde, A., & Gascón, M. (2003). Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives.
  • Li, X., Zhang, Y., Wang, Y., Zhang, Y., & Liu, J. (2021). A Study Protocol for a Randomized, Double-Blind, Placebo-Controlled Clinical Study on the Effect of Qishen Yiqi Dripping Pills on Exercise Endurance and Quality of Life in Patients with Coronary Heart Disease after Percutaneous Coronary Intervention.
  • British Pharmacological Society. (2023, August 3). Drug Targets in Cardiovascular Disease - Full live stream recording [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Behavioral methods to study anxiety in rodents. Retrieved from [Link]

  • Scheibner, J., Trendelenburg, A. U., Hein, L., & Starke, K. (2002). α2-Adrenoceptors in the enteric nervous system: a study in α2A-adrenoceptor-deficient mice. British journal of pharmacology, 135(3), 697–705.
  • International Journal of Trend in Scientific Research and Development. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. IJTSRD, 8(2), 584-590.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Wikipedia. (2024, January 12). Xylazine. Retrieved from [Link]

  • Montgomery, K. E., Kessler, M., & Arai, A. C. (2009). Modulation of agonist binding to AMPA receptors by 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX546): differential effects across brain regions and GluA1-4/transmembrane AMPA receptor regulatory protein combinations. The Journal of pharmacology and experimental therapeutics, 331(3), 965–974.
  • Ardehali, H., & Kitsis, R. N. (2019). The grand challenge of discovering new cardiovascular drugs.
  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1849.
  • PubChem. 2-Amino-1-benzo[14][15]dioxol-5-yl-ethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Radioligand Binding Assays with 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Receptor Affinity of a Novel Benzodioxan Derivative The compound 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol belongs to a cla...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Receptor Affinity of a Novel Benzodioxan Derivative

The compound 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol belongs to a class of molecules centered on the benzodioxan scaffold. This structural motif is notably present in well-characterized pharmacological agents that exhibit high affinity for adrenergic and imidazoline receptors. For instance, Idazoxan, a known antagonist, interacts with both α2-adrenergic and imidazoline receptors[1]. A closely related analog, RX 821002, demonstrates high selectivity for α2-adrenoceptors with minimal affinity for imidazoline binding sites, making it a valuable tool for dissecting α2-adrenergic pharmacology[2]. The shared benzodioxan core suggests that 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol may also engage these receptor systems.

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor target.[3] These assays are robust, highly sensitive, and provide quantitative data on binding affinity (Kᵢ), receptor density (Bₘₐₓ), and the dissociation constant (Kₐ) of the radioligand.[4] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol for α2-adrenergic receptors.

Principle of the Competitive Radioligand Binding Assay

A competitive binding assay measures the ability of an unlabeled test compound (the "competitor," in this case, 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol) to displace a radiolabeled ligand from its receptor. The assay is performed by incubating a fixed concentration of a high-affinity radioligand with a source of the target receptor (e.g., cell membranes) in the presence of increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes with the radioligand for binding to the receptor, leading to a decrease in the amount of bound radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: α2-Adrenergic Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol for α2-adrenergic receptors using [³H]RX 821002 as the radioligand.

I. Materials and Reagents
  • Test Compound: 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

  • Radioligand: [³H]RX 821002 (specific activity: 50-90 Ci/mmol)

  • Receptor Source: Commercially available cell membranes expressing human α2A-adrenergic receptors (e.g., from CHO or HEK293 cells) or prepared from tissues known to express high levels of α2-adrenergic receptors.

  • Non-specific Binding Control: Phentolamine or another suitable high-affinity α-adrenergic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)

  • Vacuum filtration manifold

  • Scintillation counter

  • Standard laboratory equipment (pipettes, tubes, etc.)

II. Membrane Preparation (if not using commercially prepared membranes)
  • Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Resuspend the membrane pellet in fresh assay buffer and repeat the high-speed centrifugation step to wash the membranes.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

  • Store membrane aliquots at -80°C until use.

III. Assay Procedure
  • Prepare a dilution series of the test compound , 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • Prepare the radioligand solution by diluting [³H]RX 821002 in assay buffer to a final concentration at or near its Kₐ value for the α2A-adrenergic receptor (typically 0.5-2 nM).[4][5]

  • Set up the assay in a 96-well plate in triplicate for each condition:

    • Total Binding: 50 µL assay buffer + 50 µL [³H]RX 821002 solution + 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL phentolamine (10 µM final concentration) + 50 µL [³H]RX 821002 solution + 100 µL membrane suspension.

    • Competitive Binding: 50 µL of each dilution of the test compound + 50 µL [³H]RX 821002 solution + 100 µL membrane suspension.

  • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and allow them to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

IV. Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the data: Plot the percentage of specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

  • Determine the IC₅₀: Use non-linear regression analysis to fit the data to a one-site or two-site competition model and determine the IC₅₀ value.

  • Calculate the Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₐ is the dissociation constant of the radioligand for the receptor.

Key Considerations and Self-Validating System

  • Choice of Radioligand: [³H]RX 821002 is an excellent choice due to its high affinity and selectivity for α2-adrenoceptors, minimizing complications from binding to other sites.[5][6]

  • Receptor Source: The choice of cell line or tissue should be based on the specific α2-adrenergic receptor subtype of interest (α2A, α2B, or α2C).

  • Equilibrium Conditions: It is crucial to ensure that the incubation time is sufficient to reach binding equilibrium. This can be determined in preliminary kinetic experiments.

  • Controls: The inclusion of total binding and non-specific binding controls is essential for calculating specific binding and validating the assay.

  • Protein Concentration: The amount of membrane protein should be optimized to ensure that the specific binding is a significant portion of the total radioactivity added and that less than 10% of the radioligand is bound.

Quantitative Data Summary

ParameterDescriptionTypical Value/Range
Radioligand [³H]RX 821002
Specific ActivityThe amount of radioactivity per mole of ligand.50-90 Ci/mmol
Kₐ (α2A-adrenoceptor)Dissociation constant of the radioligand.0.5-2 nM[4][5]
Test Compound 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol
Concentration RangeRange of concentrations to determine IC₅₀.10⁻¹⁰ M to 10⁻⁴ M
Assay Conditions
Incubation TimeTime to reach binding equilibrium.60-90 minutes
Incubation TemperatureTemperature at which the assay is performed.Room Temperature (~25°C)
Membrane ProteinAmount of receptor source per well.10-50 µg

Conclusion

This application note provides a comprehensive and robust protocol for determining the binding affinity of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol for α2-adrenergic receptors. By following this detailed methodology, researchers can obtain reliable and reproducible data to characterize the pharmacological profile of this novel compound, contributing to a deeper understanding of its potential therapeutic applications. Further studies could also explore its affinity for different α2-adrenergic receptor subtypes and for imidazoline receptors to build a complete selectivity profile.

References

  • [³H]RX821002: a new tool for the identification of alpha 2A-adrenoceptors. PubMed. [Link]

  • Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system. PubMed. [Link]

  • Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine. PubMed. [Link]

  • Specific binding of [3H]prazosin to myocardial cells isolated from adult rats. PubMed. [Link]

  • Radioligand binding data for [ 3 H]-RX821002 binding at wild-type α 2A... ResearchGate. [Link]

  • prazosin | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Characterization of [3H]RX821002 binding to alpha-2 adrenergic receptor subtypes. PubMed. [Link]

  • Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. PMC - NIH. [Link]

  • The anti‐hypertensive drug prazosin inhibits glioblastoma growth via the PKCδ‐dependent inhibition of the AKT pathway. PubMed Central. [Link]

  • Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains. PubMed. [Link]

  • Assay: DRUGMATRIX: Alpha-1D adrenergic receptor radioligand binding (ligand: prazosin) (CHEMBL1909087). ChEMBL - EMBL-EBI. [Link]

  • Idazoxan. Wikipedia. [Link]

  • Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. PubMed. [Link]

  • RX 821002 as a Tool for Physiological Investigation of α2‐Adrenoceptors. PubMed Central. [Link]

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development and Validation for the Quantification of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

Abstract This document provides a comprehensive, in-depth guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-1-(2,3-dihydrobenzodio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. This guide is tailored for researchers, analytical scientists, and drug development professionals. Moving beyond a simple recitation of steps, this note elucidates the scientific rationale behind each decision in the method development process, from initial parameter selection to full validation according to International Council for Harmonisation (ICH) guidelines. The protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction and Preliminary Considerations

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, essential for determining the identity, purity, and quantity of active pharmaceutical ingredients (APIs) and their related substances.[1][2] The development of a reliable HPLC method is a critical process that demands a systematic approach grounded in the physicochemical properties of the analyte.[3]

The target analyte, 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, is a small organic molecule featuring a benzodioxin core, an ethanolamine side chain, and a primary amine. Understanding its properties is the first step in designing a selective and robust analytical method.

Analyte Physicochemical Properties

A thorough understanding of the analyte's structure and properties dictates the initial chromatographic strategy.[3]

PropertyValue / StructureImplication for HPLC Method Development
Chemical Structure The benzodioxin ring system is a strong chromophore, making UV detection highly suitable. The presence of a primary amine (a basic functional group) and a hydroxyl group increases polarity.
Molecular Formula C₁₀H₁₃NO₃[4][5]-
Molecular Weight 195.22 g/mol [5][6]A small molecule, well-suited for standard HPLC analysis.
XLogP3 1.15[4]This value indicates moderate polarity, making reversed-phase chromatography the ideal separation mode.[7]
pKa (Predicted) ~9.5 (for the amine group)The basic nature of the amine requires mobile phase pH control to ensure consistent ionization state and prevent peak tailing. Operating at a pH at least 2 units below the pKa (e.g., pH < 7.5) will keep the amine protonated and improve peak shape.

Based on this analysis, a reversed-phase HPLC method using a C18 stationary phase with UV detection is the most logical starting point.

Experimental Setup

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

Chemicals and Reagents
  • 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (or Phosphoric acid)

  • Potassium phosphate monobasic

Systematic Method Development Protocol

The method development process is approached in two phases: an initial screening to establish retention and basic peak shape, followed by systematic optimization to achieve the desired performance.

Phase 1: Initial Screening and Feasibility

Objective: To achieve retention of the analyte on a reversed-phase column and assess preliminary peak shape.

Rationale for Starting Conditions:

  • Column: A C18 column is the workhorse of reversed-phase chromatography and is a suitable starting point for this moderately polar analyte.[7] A 150 mm length provides a good balance between resolution and run time.[8]

  • Mobile Phase: A simple mobile phase of water and acetonitrile is chosen. A low pH is selected to ensure the primary amine is protonated (BH+), which typically results in better peak shape on silica-based columns. Formic acid is a volatile modifier compatible with mass spectrometry if future hyphenation is desired.

  • Detection: The benzodioxin structure is expected to have a strong UV absorbance. A PDA detector will be used to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[7][8]

  • Gradient: A generic scouting gradient is employed to elute the analyte within a reasonable time and provide an initial estimate of the required organic solvent concentration.

Protocol:

  • Standard Preparation: Prepare a 100 µg/mL solution of the reference standard in a 50:50 mixture of water and acetonitrile.

  • UV Spectrum Acquisition: Inject the standard and use the PDA detector to find the λmax.

  • Initial Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Scan (200-400 nm)
  • Analysis: Evaluate the resulting chromatogram for retention time, peak shape (asymmetry), and efficiency (plate count).

Phase 2: Method Optimization

Objective: To refine the chromatographic conditions to achieve a symmetric peak, adequate retention (k' between 2 and 10), and a short run time.

The optimization process is a logical workflow where the effect of each parameter is evaluated systematically.

G cluster_0 Method Optimization Workflow A Initial Screening (Scouting Gradient) B Adjust Mobile Phase pH (Target pH 3.0 for Peak Shape) A->B Evaluate Peak Tailing C Optimize % Organic (Isocratic or Gradient) B->C Establish Retention Time D Fine-tune Flow Rate & Column Temperature C->D Improve Efficiency & Reduce Run Time E Final Method with System Suitability D->E Confirm Performance

Caption: Workflow for HPLC Method Optimization.

Optimization Steps Protocol:

  • pH Adjustment: If peak tailing is observed (>1.5), adjust the pH of Mobile Phase A. Prepare buffers at pH 2.5, 3.0, and 3.5 using phosphate or formate buffers to find the optimal pH for peak symmetry.

  • Solvent Strength (%B) Optimization:

    • Based on the retention time from the scouting gradient, calculate the approximate %B required for elution.

    • Perform several isocratic runs with varying %B (e.g., 20%, 25%, 30%) to target a retention time between 3 and 10 minutes.

    • If impurities are present or a complex matrix is used, a shallow gradient may be more appropriate than an isocratic method.

  • Flow Rate and Temperature:

    • Once the mobile phase composition is fixed, the flow rate can be adjusted (e.g., from 1.0 to 1.5 mL/min) to reduce the analysis time, ensuring that system backpressure remains within acceptable limits.

    • Adjusting the column temperature (e.g., 30-40°C) can improve peak efficiency and alter selectivity.

Optimized Method and System Suitability

After systematic optimization, the final method conditions are established. Before any formal validation, the system's suitability must be demonstrated. This ensures the chromatographic system is adequate for the intended analysis.[9][10]

Final Optimized Isocratic Method
ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (75:25, v/v)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 285 nm (Example λmax)
Run Time 10 minutes
System Suitability Test (SST) Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a standard solution (e.g., 100 µg/mL).

  • Calculate the SST parameters and compare them against the acceptance criteria.

SST ParameterAcceptance Criteria (based on USP <621>)[11]Rationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
Relative Standard Deviation (%RSD) ≤ 1.0% for peak area and retention timeMeasures the precision of the system.

Method Validation Protocol (ICH Q2(R1))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[12][13] The following protocols are based on the ICH Q2(R1) guideline.[14][15]

G cluster_1 ICH Q2(R1) Method Validation Workflow Start Optimized Method Specificity Specificity (Placebo, Impurities) Start->Specificity Linearity Linearity & Range (Min. 5 Levels) Specificity->Linearity Accuracy Accuracy (Spiked Placebo, 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Small Variations) Precision->Robustness End Validated Method Robustness->End

Caption: Workflow for ICH Q2(R1) Method Validation.

Specificity

Protocol:

  • Prepare and inject solutions of the diluent (blank), a placebo (formulation matrix without the API), and the reference standard.

  • Confirm that no interfering peaks are observed at the retention time of the analyte in the blank and placebo chromatograms.

  • If available, spike the sample with known impurities or degradation products to demonstrate that they are resolved from the main analyte peak.

Linearity and Range

Protocol:

  • Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 50% to 150% of the target concentration; 50, 80, 100, 120, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

Precision

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument. Acceptance Criteria: %RSD of the results should be ≤ 2.0%.

Robustness

Protocol:

  • Intentionally make small, deliberate variations to the method parameters.

  • Analyze a standard solution under each varied condition.

  • Evaluate the impact on SST parameters and analyte quantification.

  • Example variations:

    • Mobile phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).

    • Column temperature: ± 5 °C (e.g., 30 °C and 40 °C).

    • Mobile phase organic composition: ± 2% absolute (e.g., 23% and 27% Acetonitrile). Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not significantly deviate from the nominal method.

Summary of Validation Data (Example)

Validation ParameterResultStatus
Specificity No interference from blank or placebo.Pass
Linearity (r²) 0.9995Pass
Accuracy (% Recovery) 99.2% - 101.5%Pass
Precision (Repeatability %RSD) 0.6%Pass
Precision (Intermediate %RSD) 0.9%Pass
Robustness SST passed under all conditions.Pass

Conclusion

This application note outlines a systematic, science-driven approach to developing and validating a reversed-phase HPLC method for the quantification of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. By grounding the initial method design in the analyte's physicochemical properties and following a logical optimization and validation workflow, a robust, reliable, and compliant analytical method was established. The detailed protocols provided herein serve as a practical guide for analytical laboratories, ensuring data integrity for pharmaceutical development and quality control.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Google Books.
  • ⟨621⟩ CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). USP.
  • <621> CHROMATOGRAPHY. (n.d.). USP.
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17). Pharma's Almanac.
  • Steps for HPLC Method Development | Pharmaguideline. (n.d.). Pharmaguideline.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy.
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development - Walsh Medical Media. (n.d.). Walsh Medical Media.
  • USP <621> Chromatography - DSDP Analytics. (n.d.). DSDP Analytics.
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. (n.d.). Asian Journal of Pharmaceutical Research.
  • <621> Chromatography - US Pharmacopeia (USP). (2021, November 19). USP.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005, November). FDA.
  • Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16). LCGC International.
  • Quality Guidelines - ICH. (n.d.). ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24). Starodub.
  • 2-amino-1-(2,3-dihydro-benzo[1][8]dioxin-6-yl)-ethanol - Echemi. (n.d.). Echemi. Retrieved January 17, 2026, from

  • (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-YL)ethanol - PubChem. (n.d.). PubChem.
  • 2-Amino-1-(2,3-dihydro-benzo[1][8]dioxin-6-yl]-ethanol. (n.d.). LabSolu. Retrieved January 17, 2026, from

  • Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1) - Cheméo. (n.d.). Cheméo.
  • 2-Amino-1-(2,3-dihydro-benzo[1][8]dioxin-6-yl]-ethanol, CAS 4384-99-0 | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology. Retrieved January 17, 2026, from

  • CAS 4384-99-0 2-Amino-1-(2,3-dihydrobenzo[1][8]dioxin-6-yl)ethanol - BOC Sciences. (n.d.). BOC Sciences. Retrieved January 17, 2026, from

Sources

Method

Application Notes and Protocols for the Cellular Characterization of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

Audience: Researchers, scientists, and drug development professionals. Foreword: Charting a Course for a Novel Adrenergic Candidate The compound 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, with its characteristic eth...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: Charting a Course for a Novel Adrenergic Candidate

The compound 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, with its characteristic ethanolamine side chain attached to a dihydrobenzodioxin core, presents a structural motif suggestive of interaction with adrenergic receptors. While direct pharmacological data for this specific molecule is not yet prevalent in public-domain research, its architecture compels a systematic investigation into its potential as a modulator of the adrenergic system. This document serves as a comprehensive guide for the initial cellular characterization of this compound, providing not just protocols, but the strategic rationale behind each experimental step. We will proceed under the guiding hypothesis that this molecule is a novel adrenergic agent, and our goal is to elucidate its target receptor subtype, mechanism of action (agonist or antagonist), and its cellular potency and efficacy.

Part 1: The Scientific Foundation - Understanding the Target

The Adrenergic System: A Brief Overview

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are the targets of the catecholamines, epinephrine and norepinephrine. They are critical regulators of numerous physiological processes, including cardiovascular function, respiratory control, and metabolic regulation. These receptors are classified into two main groups, α and β, which are further subdivided into several subtypes (α₁, α₂, β₁, β₂, β₃). Each subtype couples to a specific class of G proteins, initiating a distinct downstream signaling cascade:

  • α₁-Adrenergic Receptors (Gq-coupled): Upon activation, these receptors stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.

  • α₂-Adrenergic Receptors (Gi-coupled): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • β-Adrenergic Receptors (β₁, β₂, β₃; Gs-coupled): Activation of these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.

The structural similarities of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol to known adrenergic ligands strongly suggest that it may interact with one or more of these receptor subtypes. Our experimental strategy is therefore designed to systematically screen for and characterize this interaction.

Proposed Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the major classes of adrenergic receptors, which will be the focus of our investigation.

Gq_Pathway Compound 2-Amino-1-(2,3-dihydro- benzodioxin-6-yl)ethanol Alpha1_AR α₁-Adrenergic Receptor Compound->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Hypothesized Gq-coupled signaling for α₁-adrenergic receptor activation.

Gs_Gi_Pathways cluster_Gs Gs-Coupled (β-AR) cluster_Gi Gi-Coupled (α₂-AR) Compound_Gs Compound Beta_AR β-Adrenergic Receptor Compound_Gs->Beta_AR Gs Gs Protein Beta_AR->Gs AC_stim Adenylyl Cyclase (AC) Gs->AC_stim stimulates ATP_cAMP_stim ATP → cAMP AC_stim->ATP_cAMP_stim PKA_stim Protein Kinase A (PKA) ATP_cAMP_stim->PKA_stim Response_stim Cellular Response PKA_stim->Response_stim Compound_Gi Compound Alpha2_AR α₂-Adrenergic Receptor Compound_Gi->Alpha2_AR Gi Gi Protein Alpha2_AR->Gi AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib inhibits ATP_cAMP_inhib ATP ⇥ cAMP AC_inhib->ATP_cAMP_inhib PKA_inhib Protein Kinase A (PKA) ATP_cAMP_inhib->PKA_inhib Response_inhib Cellular Response PKA_inhib->Response_inhib Workflow Start Start: Compound Synthesis and Purification Tier1 Tier 1: Foundational Assays Start->Tier1 Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Tier1->Cytotoxicity Solubility Aqueous Solubility Determination Tier1->Solubility Tier2 Tier 2: Primary Functional Screening Cytotoxicity->Tier2 Solubility->Tier2 Calcium_Assay Calcium Flux Assay (α₁-AR activity) Tier2->Calcium_Assay cAMP_Assay cAMP Accumulation Assay (β-AR & α₂-AR activity) Tier2->cAMP_Assay Tier3 Tier 3: Potency and Selectivity Calcium_Assay->Tier3 cAMP_Assay->Tier3 Dose_Response Dose-Response Curves (EC₅₀/IC₅₀ Determination) Tier3->Dose_Response Receptor_Selectivity Selectivity Panel (vs. other AR subtypes) Tier3->Receptor_Selectivity End End: Candidate Profile Dose_Response->End Receptor_Selectivity->End

Caption: Tiered experimental workflow for compound characterization.

Part 3: Detailed Experimental Protocols

Tier 1: Foundational Assays

3.1.1 Cell Line Selection and Maintenance

The choice of cell line is critical for obtaining clean and interpretable data. We recommend using cell lines stably expressing a single human adrenergic receptor subtype. This minimizes the confounding effects of other co-expressed receptors. [1]

Cell Line Recommended Adrenergic Receptor Subtype Expression
HEK293 Stably transfected with α₁ₐ, α₂ₐ, β₁, or β₂ adrenergic receptors.
CHO-K1 Stably transfected with α₁ₐ, α₂ₐ, β₁, or β₂ adrenergic receptors.
HepG2 Endogenously expresses α₂C adrenergic receptors. [2]

| SK-N-MC | Endogenously expresses α₂ₐ and α₂C adrenergic receptors. [2]|

Protocol: General Cell Culture

  • Culture cells in the recommended medium (e.g., DMEM or F12 for CHO-K1 and HEK293-T) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. [3]2. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency.

  • For transfected cell lines, maintain selection pressure by including the appropriate antibiotic in the culture medium.

3.1.2 Preparation of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

  • Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO.

  • For cell-based assays, create a series of dilutions from the stock solution in serum-free culture medium or an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

  • The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

3.1.3 Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of the compound that is non-toxic to the cells, ensuring that subsequent functional data is not skewed by cell death.

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubate for a period relevant to your functional assays (e.g., 24 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control. The highest non-toxic concentration should be used as the maximum concentration in subsequent functional assays.

Tier 2: Primary Functional Screening

3.2.1 Calcium Flux Assay for α₁-Adrenergic Receptor Activity (Gq Pathway)

This assay measures changes in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation. [4][5][6] Protocol:

  • Seed cells expressing an α₁-adrenergic receptor subtype into a black-walled, clear-bottom 96-well plate and grow overnight.

  • On the day of the assay, remove the growth medium.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) in an appropriate assay buffer, often containing probenecid to prevent dye leakage. [4]4. Incubate the plate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C, followed by equilibration at room temperature).

  • Prepare a separate 96-well "compound plate" with your test compound at 5x the final desired concentration.

  • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a fluorometric microplate reader equipped with an injector.

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Inject the compound from the compound plate into the cell plate and continue to monitor fluorescence for 2-3 minutes.

  • An increase in fluorescence intensity indicates agonist activity. To test for antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes before adding a known α₁-agonist (e.g., phenylephrine). A reduction in the agonist-induced signal indicates antagonism.

3.2.2 cAMP Assay for α₂- and β-Adrenergic Receptor Activity (Gi/Gs Pathways)

This assay quantifies intracellular cAMP levels. A decrease in cAMP suggests α₂ (Gi) activation, while an increase suggests β (Gs) activation. [7][8][9] Protocol (using HTRF as an example):

  • Seed cells expressing either an α₂- or a β-adrenergic receptor subtype into a 96-well or 384-well plate and grow overnight.

  • On the day of the assay, aspirate the medium and add stimulation buffer.

  • For Gs (β-AR) agonist testing: Add serial dilutions of the test compound and incubate for 30 minutes at room temperature.

  • For Gi (α₂-AR) agonist testing: Add serial dilutions of the test compound, followed by a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production. Incubate for 30 minutes. [7]5. For antagonist testing: Pre-incubate the cells with the test compound before adding a known agonist (e.g., isoproterenol for β-ARs, UK14304 for α₂-ARs).

  • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and determine the cAMP concentration by interpolating from a standard curve.

Tier 3: Potency and Selectivity

3.3.1 Dose-Response Analysis

Once an activity is identified in the primary screen, a full dose-response curve should be generated to determine the compound's potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (% of maximal response relative to a standard agonist).

  • Perform the relevant functional assay (calcium flux or cAMP) using a wider range of compound concentrations (typically 8-12 concentrations, log- or half-log dilutions).

  • Plot the response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ or IC₅₀ value.

3.3.2 Receptor Selectivity Profiling

To determine if the compound is selective for a particular adrenergic receptor subtype, the dose-response analysis should be repeated in cell lines expressing other adrenergic receptor subtypes. A compound is considered selective if its potency at one subtype is significantly greater (typically >10-fold) than at other subtypes.

Part 4: Data Interpretation and Next Steps

The results from this tiered approach will provide a comprehensive initial profile of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol's cellular pharmacology. A successful outcome would be the identification of a specific adrenergic receptor subtype at which the compound acts as a potent and selective agonist or antagonist. This data would form the basis for further preclinical development, including in vivo efficacy and safety studies. Should the compound show no activity at adrenergic receptors, its structural similarity to other neuroactive compounds may warrant screening against a broader panel of GPCRs and ion channels.

References

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Cells Online. (n.d.). Beta-2 Adrenergic Receptor Cell Line. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Use and Pharmacological Analysis of Established and Transfected Cell Lines Expressing Adrenergic Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Human β2 Adrenergic Receptor Cell Line. Retrieved from [Link]

  • PubMed. (1995). HepG2 and SK-N-MC: Two Human Models to Study alpha-2 Adrenergic Receptors of the alpha-2C Subtype. Retrieved from [Link]

  • Innoprot. (n.d.). HiTSeeker beta-2 adrenergic receptor Cell Line. Retrieved from [Link]

  • PubMed. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • ResearchGate. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Cardiovascular Investigation of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

For Distribution To: Researchers, scientists, and drug development professionals in cardiovascular pharmacology. Introduction: Unveiling a Novel Adrenergic Ligand Candidate The compound 2-Amino-1-(2,3-dihydrobenzodioxin-...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals in cardiovascular pharmacology.

Introduction: Unveiling a Novel Adrenergic Ligand Candidate

The compound 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a novel molecule with significant potential for cardiovascular research. Its chemical architecture, featuring a phenylethanolamine backbone, strongly suggests an affinity for adrenergic receptors, which are pivotal in regulating cardiovascular function. The sympathetic nervous system, through the release of catecholamines that act on these receptors, governs heart rate, cardiac contractility, and vascular tone.[1] The 2,3-dihydro-1,4-benzodioxin moiety is also present in a variety of therapeutically active agents, some of which exhibit antihypertensive properties. This unique structural combination makes 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol a compelling candidate for investigation as a modulator of cardiovascular function.

These application notes provide a comprehensive guide for the systematic evaluation of this compound, from initial in vitro characterization to in vivo assessment in relevant disease models. The protocols are designed to elucidate its mechanism of action, receptor subtype selectivity, and potential therapeutic utility in cardiovascular diseases.

Hypothesized Mechanism of Action: An Adrenergic Interface

Based on its structural features, we hypothesize that 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol acts as a ligand for α- and/or β-adrenergic receptors. The phenylethanolamine scaffold is a classic pharmacophore for this receptor family. The nature of its activity—whether it is an agonist or an antagonist, and its selectivity for receptor subtypes (e.g., α1, α2, β1, β2, β3)—will dictate its overall cardiovascular effects.

Adrenergic receptor signaling is fundamental to cardiac physiology and pathophysiology. For instance, β1-adrenergic receptor stimulation in the heart increases heart rate and contractility, but chronic activation can lead to maladaptive cardiac hypertrophy and heart failure.[2][3] Conversely, β2-adrenergic receptor activation can have protective effects in the heart.[4] In the vasculature, α1-adrenergic receptors mediate vasoconstriction, a key factor in blood pressure regulation.

The following diagram illustrates the potential signaling pathways that 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol might modulate, assuming it acts as a β-adrenergic agonist.

Adrenergic Signaling Pathway Hypothesized Signaling Pathway of a β-Adrenergic Agonist Compound 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol BAR β-Adrenergic Receptor Compound->BAR Binds to G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Calcium ↑ Intracellular Ca²⁺ PKA->Calcium Phosphorylates channels leading to HeartRate ↑ Heart Rate PKA->HeartRate Modulates ion channels to increase Contractility ↑ Cardiac Contractility Calcium->Contractility Experimental Workflow for In Vivo Hypertrophy Study Workflow for In Vivo Cardiac Hypertrophy Study Start Induce Cardiac Hypertrophy (e.g., TAC) Treatment Chronic Treatment: - Vehicle - Test Compound Start->Treatment Monitoring In-life Monitoring: - Blood Pressure - Echocardiography Treatment->Monitoring Endpoint Endpoint Analysis: - Heart Weight - Histology - Gene Expression Monitoring->Endpoint

Sources

Method

Application Notes and Protocols: Synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Derivatives for Drug Discovery

Introduction: The Therapeutic Potential of the Benzodioxan Scaffold The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzodioxan Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its derivatives have demonstrated a wide range of biological activities, including α-adrenergic blocking, anti-inflammatory, and neuroleptic properties.[1] The 2-amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol framework, in particular, is a key pharmacophore found in several β2-adrenergic receptor agonists, such as Salbutamol, used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The structural rigidity of the benzodioxan ring system, combined with the flexible ethanolamine side chain, allows for precise interactions with target receptors, making it an attractive template for the design of novel drug candidates.

This guide provides a detailed, field-proven protocol for the synthesis of a library of 2-amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol derivatives. The synthetic strategy is designed for flexibility, allowing for the introduction of diverse amine functionalities in the final step, thus enabling the exploration of structure-activity relationships (SAR) for various biological targets.

Synthetic Strategy Overview

The overall synthetic approach is a robust and scalable multi-step process commencing with the commercially available 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. The key steps involve the introduction of a reactive handle, formation of a crucial epoxide intermediate, and its subsequent regioselective ring-opening with a variety of primary and secondary amines.

Synthetic_Strategy A 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone B 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone A->B α-Bromination C 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol B->C Ketone Reduction D (2,3-Dihydro-1,4-benzodioxin-6-yl)oxirane C->D Intramolecular Cyclization (Epoxidation) E 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Derivatives D->E Epoxide Ring Opening (Aminolysis)

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Key Epoxide Intermediate

The cornerstone of this synthetic route is the efficient preparation of the (2,3-dihydro-1,4-benzodioxin-6-yl)oxirane intermediate. This is achieved through a three-step sequence starting from the corresponding acetophenone.

Step 1.1: α-Bromination of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone

The initial step involves the selective bromination at the α-position of the ketone. This reaction introduces a leaving group that is essential for the subsequent transformations.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (1.0 eq) in anhydrous methanol at room temperature.

  • Bromination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of bromine (1.05 eq) in methanol dropwise over 30 minutes. The characteristic red-brown color of bromine should disappear upon addition.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-3 hours.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The product, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield a white to off-white solid.

Table 1: Characterization Data for 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

ParameterValue
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.50-7.45 (m, 2H), 6.95 (d, J=8.4 Hz, 1H), 4.38 (s, 2H), 4.32 (s, 4H)
Yield 85-95%
Step 1.2: Reduction of the α-Bromo Ketone to the Bromohydrin

The next step is the stereoselective reduction of the carbonyl group to a hydroxyl group, forming the corresponding bromohydrin. Sodium borohydride is a mild and effective reducing agent for this transformation.

Protocol:

  • Reaction Setup: Suspend 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (1.0 eq) in methanol in a round-bottom flask at 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate, 7:3). The reaction is typically complete within 1 hour.

  • Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol. This intermediate is often used in the next step without further purification.

Step 1.3: Intramolecular Cyclization to Form the Epoxide

The bromohydrin intermediate undergoes a smooth intramolecular Williamson ether synthesis in the presence of a base to form the desired epoxide.

Protocol:

  • Reaction Setup: Dissolve the crude 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol from the previous step in a mixture of tetrahydrofuran (THF) and water (4:1).

  • Cyclization: Add potassium hydroxide (KOH) (2.0 eq) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the formation of the epoxide by TLC (hexane:ethyl acetate, 8:2). The reaction is generally complete within 4-6 hours.

  • Work-up: Remove the THF under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (2,3-dihydro-1,4-benzodioxin-6-yl)oxirane can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Table 2: Characterization Data for (2,3-Dihydro-1,4-benzodioxin-6-yl)oxirane

ParameterValue
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Colorless oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ 6.85-6.78 (m, 3H), 4.25 (s, 4H), 3.85 (dd, J=4.0, 2.8 Hz, 1H), 3.12 (dd, J=5.6, 4.0 Hz, 1H), 2.75 (dd, J=5.6, 2.8 Hz, 1H)
Yield (over 2 steps) 70-80%

Part 2: Synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Derivatives

The final step in the synthesis is the nucleophilic ring-opening of the epoxide with a diverse range of primary and secondary amines. This reaction is highly regioselective, with the amine attacking the less sterically hindered carbon of the epoxide ring, which is a key principle in the ring-opening of epoxides.[2][3][4]

Epoxide_Opening cluster_reactants Reactants Epoxide (2,3-Dihydro-1,4-benzodioxin-6-yl)oxirane Product 2-(R1R2-amino)-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Epoxide->Product Amine Primary/Secondary Amine (R1R2NH) Amine->Product

Caption: Epoxide ring-opening with amines.

General Protocol for Aminolysis of the Epoxide:
  • Reaction Setup: In a sealed tube, dissolve (2,3-dihydro-1,4-benzodioxin-6-yl)oxirane (1.0 eq) in a suitable solvent such as methanol, ethanol, or isopropanol.

  • Amine Addition: Add the desired primary or secondary amine (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The reaction time will vary depending on the nucleophilicity of the amine (typically 6-24 hours).

  • Reaction Monitoring: Monitor the consumption of the epoxide by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel. Alternatively, for basic products, an acid-base extraction can be performed. Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried and concentrated. If necessary, the product can be converted to its hydrochloride salt by treatment with a solution of HCl in ether or isopropanol for easier handling and purification by recrystallization.

Table 3: Examples of Synthesized 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Derivatives

EntryAmine (R¹R²NH)Product NameYield (%)
1Isopropylamine1-(2,3-Dihydrobenzodioxin-6-yl)-2-(isopropylamino)ethanol78
2tert-Butylamine2-(tert-Butylamino)-1-(2,3-dihydrobenzodioxin-6-yl)ethanol75
3Diethylamine1-(2,3-Dihydrobenzodioxin-6-yl)-2-(diethylamino)ethanol82
4Piperidine1-(2,3-Dihydrobenzodioxin-6-yl)-2-(piperidin-1-yl)ethanol85
5Morpholine1-(2,3-Dihydrobenzodioxin-6-yl)-2-(morpholino)ethanol88

Conclusion and Future Perspectives

The synthetic protocols detailed in this application note provide a reliable and versatile methodology for the preparation of a diverse library of 2-amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol derivatives. The key to this synthesis is the efficient construction of the (2,3-dihydro-1,4-benzodioxin-6-yl)oxirane intermediate, which serves as a versatile precursor for the introduction of various amino functionalities. The straightforward nature of these reactions, coupled with the ready availability of the starting materials, makes this an attractive approach for academic and industrial researchers in the field of drug discovery. The generated library of compounds can be screened against a multitude of biological targets to identify novel therapeutic leads.

References

  • Saddique, F. A., Zahoor, A. F., Faiz, S., Naqvi, S. A. R., Usman, M., & Ahmad, M. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications, 46(10), 831-850. [Link]

  • Reddy, L. R., Hu, B., & Corey, E. J. (2007). A new and effective method for the synthesis of β-amino alcohols. Organic Letters, 9(18), 3531-3533. [Link]

  • Cozzi, P., & Pinna, G. A. (2018). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Archiv der Pharmazie, 351(9-10), 1800155. [Link]

  • Kamal, A., Ramana, K. V., Ramu, R., & Reddy, A. M. (2007). A brief review on synthesis of β-amino alcohols by ring opening of epoxides. Journal of the Iranian Chemical Society, 4(2), 115-139. [Link]

  • Azizi, N., & Saidi, M. R. (2003). Lithium perchlorate catalyzed ring opening of epoxides with amines. Canadian Journal of Chemistry, 81(10), 1156-1158. [Link]

  • Chini, M., Crotti, P., Favero, L., & Macchia, F. (1991). Metal salt-catalyzed aminolysis of epoxides. Tetrahedron Letters, 32(44), 6617-6620. [Link]

  • Carr, G., Chambers, R. D., Holmes, T. F., & Parker, D. G. (1988). The reaction of perfluoro-alkenes with sources of 'positive halogen'. Journal of the Chemical Society, Perkin Transactions 1, 921-926. [Link]

  • Gupta, R., Paul, S., & Gupta, R. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 1-19. [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364. [Link]

  • Wikipedia. (2023, December 2). α-Halo ketone. In Wikipedia. [Link]

  • Singh, R. P., & Kumar, V. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(11), 2826. [Link]

  • Al-Zoubi, R. M. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(9), 13788-13837. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Bromo-1-(2,2-dimethyl-1,3-benzodioxan-6-yl)ethanone. Retrieved January 17, 2026, from [Link]

  • University of Bristol. (n.d.). Syntheses of R-salbutamol from a racemic mixture. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-YL)ethanol. Retrieved January 17, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3, 13-23. [Link]

  • Molecules. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates Starting from N-Protected (Aziridin-2-yl)methylphosphonates. Molecules, 23(11), 2826. [Link]

  • Polymer Chemistry. (2017). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry, 8(3), 563-571. [Link]

  • McMurry, J. (2022). Reactions of Epoxides: Ring-Opening. In Organic Chemistry (10th ed.). Cengage Learning. [Link]

  • RSC Advances. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(19), 13245-13271. [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved January 17, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Pharmacological Characterization of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

Introduction This document provides a comprehensive guide for the experimental design and execution of studies to elucidate the pharmacological effects of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. The structural mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive guide for the experimental design and execution of studies to elucidate the pharmacological effects of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. The structural motif of this compound, featuring an ethanolamine side chain attached to a dihydrobenzodioxin moiety, suggests a potential interaction with adrenergic and imidazoline receptors, which are key regulators of cardiovascular and metabolic functions. The 2,3-dihydrobenzodioxine substructure is known for its versatility in interacting with various biological receptors and enzymes, thereby influencing cellular pathways.[1]

Given the absence of extensive prior data on this specific molecule, the proposed experimental workflow is designed to be a systematic and multi-tiered approach. It begins with a broad screening to identify primary molecular targets and progresses to detailed in vitro and in vivo characterization of its functional activity. These protocols are intended for researchers in pharmacology, drug discovery, and medicinal chemistry.

Part 1: Initial Target Screening - Identifying the Molecular Address

The primary objective of this initial phase is to determine if 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol binds to adrenergic and imidazoline receptors. A competitive radioligand binding assay is the gold standard for quantifying such interactions due to its high sensitivity and robustness.[2]

Experimental Workflow: Target Screening

Caption: Workflow for initial target identification of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol.

Protocol 1: Radioligand Binding Assays for Adrenergic and Imidazoline Receptors

Objective: To determine the binding affinity (Ki) of the test compound for a panel of adrenergic and imidazoline receptor subtypes.

Rationale: This assay will reveal if the compound physically interacts with the predicted receptors and provide a quantitative measure of this interaction. A high binding affinity (low Ki value) suggests that the receptor is a likely biological target.

Materials:

  • Cell membranes expressing the human adrenergic (α1, α2, β1, β2, β3) and imidazoline (I1, I2) receptor subtypes.

  • Radioligands specific for each receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Cyanopindolol for β, [3H]-Clonidine for I1).

  • Non-labeled competing ligands for non-specific binding determination (e.g., phentolamine for α, propranolol for β, moxonidine for I1).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of concentrations of the test compound.

  • Reaction Mixture:

    • Total Binding: Add assay buffer, a specific concentration of radioligand, and the cell membrane preparation.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of a non-labeled competing ligand, and the cell membrane preparation.

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound, and the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Expected Outcome: This protocol will yield Ki values for the test compound at each receptor subtype, as summarized in the table below.

Receptor SubtypeRadioligandKi of Test Compound (nM)
α1-adrenergic[3H]-PrazosinTBD
α2-adrenergic[3H]-RauwolscineTBD
β1-adrenergic[125I]-CYPTBD
β2-adrenergic[125I]-CYPTBD
β3-adrenergic[125I]-CYPTBD
I1-imidazoline[3H]-ClonidineTBD
I2-imidazoline[3H]-IdazoxanTBD

Part 2: In Vitro Functional Characterization - From Binding to Biological Response

Once the primary molecular targets are identified, the next step is to determine the functional consequence of the compound's binding. Is it an agonist that activates the receptor, an antagonist that blocks the action of the natural ligand, or an inverse agonist that reduces the basal activity of the receptor? This is achieved through second messenger and cell-based functional assays.

Signaling Pathways of Adrenergic Receptors

G cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptors a1 α1-AR gq Gq/11 a1->gq plc PLC gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc PKC Activation dag->pkc a2 α2-AR gi Gi/o a2->gi ac_neg Adenylyl Cyclase gi->ac_neg camp_neg ↓ cAMP ac_neg->camp_neg b β-ARs gs Gs b->gs ac_pos Adenylyl Cyclase gs->ac_pos camp_pos ↑ cAMP ac_pos->camp_pos

Caption: Simplified signaling pathways of major adrenergic receptor subtypes.

Protocol 2: cAMP Accumulation Assay for Gs and Gi-Coupled Receptors

Objective: To determine if the test compound modulates cAMP levels through Gs-coupled (β-adrenergic) or Gi-coupled (α2-adrenergic) receptors.

Rationale: Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, while activation of Gi-coupled receptors inhibits this process.[3] Measuring cAMP accumulation is a direct way to assess the agonist or antagonist properties of the compound at these receptors.[4]

Materials:

  • Cells expressing the target Gs or Gi-coupled receptor (e.g., HEK293 or CHO cells).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Reference agonist and antagonist for the target receptor.

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

Procedure:

  • Cell Seeding: Seed the cells in a 96- or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference ligands.

  • Cell Stimulation:

    • For Gs-coupled receptors (Agonist mode): Add the test compound to the cells in the presence of a PDE inhibitor.

    • For Gs-coupled receptors (Antagonist mode): Pre-incubate the cells with the test compound, then stimulate with a known concentration (e.g., EC80) of a reference agonist.

    • For Gi-coupled receptors (Agonist mode): Add the test compound in the presence of a PDE inhibitor and forskolin. A Gi agonist will inhibit the forskolin-induced cAMP production.

    • For Gi-coupled receptors (Antagonist mode): Pre-incubate the cells with the test compound, then stimulate with a reference agonist in the presence of forskolin.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the kit manufacturer's instructions.

Data Analysis:

  • Generate a cAMP standard curve.

  • For agonist activity, plot the cAMP concentration against the log of the test compound concentration to determine the EC50 and Emax.

  • For antagonist activity, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50.

Protocol 3: Intracellular Calcium Mobilization Assay for Gq-Coupled Receptors

Objective: To determine if the test compound stimulates Gq-coupled receptors (α1-adrenergic) by measuring changes in intracellular calcium levels.

Rationale: Gq-coupled receptor activation leads to the release of calcium from intracellular stores.[5] This can be monitored using calcium-sensitive fluorescent dyes.[6][7]

Materials:

  • Cells expressing the target Gq-coupled receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).

  • Probenecid (to prevent dye leakage from cells).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • A fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96- or 384-well plate.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.

  • Compound Addition: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, add the test compound or reference agonist.

  • Signal Detection: Measure the change in fluorescence intensity over time.

Data Analysis:

  • The response is typically measured as the peak fluorescence intensity or the area under the curve.

  • Plot the response against the log of the agonist concentration to determine the EC50.

Part 3: Ex Vivo Functional Assessment - Tissue-Level Effects

To understand the physiological relevance of the compound's activity, it is crucial to test its effects on isolated tissues. An isolated tissue bath assay can reveal effects such as vasoconstriction or relaxation.[8][9][10]

Protocol 4: Isolated Tissue Bath Assay for Vasoactivity

Objective: To assess the effect of the test compound on the contraction and relaxation of isolated arterial rings.

Rationale: This assay provides a functional readout of the compound's effect on vascular smooth muscle, a primary target of adrenergic ligands.

Materials:

  • Isolated arterial tissue (e.g., rat thoracic aorta or mesenteric artery).

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

  • Standard contractile agents (e.g., phenylephrine, KCl).

  • Standard relaxing agents (e.g., acetylcholine, sodium nitroprusside).

Procedure:

  • Tissue Preparation: Dissect the artery and cut it into small rings.

  • Mounting: Mount the arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Viability Check: Test the viability of the tissues by inducing contraction with KCl and relaxation with acetylcholine (for endothelium-intact preparations).

  • Compound Testing:

    • Vasoconstrictor effect: Add cumulative concentrations of the test compound to the bath and record the change in tension.

    • Vasodilator effect: Pre-contract the tissues with a standard agonist (e.g., phenylephrine) and then add cumulative concentrations of the test compound.

Data Analysis:

  • Express the contractile responses as a percentage of the maximal contraction induced by KCl.

  • Express the relaxation responses as a percentage of the pre-contraction.

  • Plot the response against the log of the compound concentration to determine EC50 or IC50 values.

Part 4: In Vivo Pharmacological Profiling - Systemic Effects in a Living Organism

The final stage of preclinical characterization involves assessing the compound's effects in a whole animal model. This is critical for understanding its integrated physiological effects, including potential therapeutic benefits and side effects.

Protocol 5: In Vivo Blood Pressure and Heart Rate Measurement in Rodents

Objective: To determine the effect of the test compound on cardiovascular parameters in an animal model.

Rationale: Adrenergic and imidazoline receptors are key regulators of blood pressure and heart rate. Measuring these parameters in vivo will provide crucial information about the compound's systemic effects. Both invasive and non-invasive methods can be used, with radiotelemetry being the gold standard for continuous monitoring.[11][12][13]

Materials:

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Blood pressure measurement system (e.g., tail-cuff plethysmography for non-invasive measurement or implantable radiotelemetry for continuous, invasive measurement).

  • Anesthesia (if required for acute invasive procedures).

  • Vehicle for dissolving the test compound.

Procedure (using Radiotelemetry):

  • Transmitter Implantation: Surgically implant the radiotelemetry transmitter with the catheter placed in the carotid or femoral artery. Allow the animal to recover fully.

  • Baseline Recording: Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion).

  • Data Acquisition: Continuously record blood pressure, heart rate, and activity for an extended period after dosing.

Data Analysis:

  • Analyze the changes in mean arterial pressure, systolic and diastolic pressure, and heart rate from baseline.

  • Compare the effects of different doses of the compound.

  • Correlate the cardiovascular changes with the pharmacokinetic profile of the compound if available.

Conclusion

The experimental framework outlined in these application notes provides a robust and logical pathway for the comprehensive pharmacological characterization of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. By systematically progressing from in vitro target identification to in vivo functional assessment, researchers can build a detailed profile of the compound's mechanism of action and its potential as a therapeutic agent. The causality behind each experimental choice is grounded in established pharmacological principles, and the protocols are designed to be self-validating systems for generating reliable and reproducible data.

References

  • Bio-Protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Current Protocols in Pharmacology. Retrieved from [Link]

  • Health Sciences Library System. (n.d.). Current Protocols in Pharmacology. Retrieved from [Link]

  • Google Books. (n.d.). Current Protocols in Pharmacology.
  • PMC. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Hypertension. (2023). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Retrieved from [Link]

  • PMC. (n.d.). Measurement of invasive blood pressure in rats. Retrieved from [Link]

  • ResearchGate. (n.d.). Current Protocols in Pharmacology. Retrieved from [Link]

  • STAR Protocols. (n.d.). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Retrieved from [Link]

  • PMC. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]

  • PubMed. (2009). Non-invasive blood pressure measurement in mice. Retrieved from [Link]

  • PMC. (n.d.). The design, synthesis and pharmacological characterization of novel β2-adrenoceptor antagonists. Retrieved from [Link]

  • PubMed. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Retrieved from [Link]

  • NIH. (n.d.). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Retrieved from [Link]

  • REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Measuring Blood Pressure in Small Laboratory Animals. Retrieved from [Link]

  • Semantic Scholar. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Retrieved from [Link]

  • iWorx. (n.d.). Invasive Blood Pressure – Rat Model. Retrieved from [Link]

  • Bentham Open. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Retrieved from [Link]

  • PubMed. (2015). Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Retrieved from [Link]

  • MDPI. (n.d.). Ligands of Adrenergic Receptors: A Structural Point of View. Retrieved from [Link]

  • PMC. (n.d.). Pharmacological Characterizations of Adrenergic Receptors in Human Adipocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research | Request PDF. Retrieved from [Link]

  • scireq. (n.d.). Tissue Baths in Respiratory Disease Models. Retrieved from [Link]

  • MDPI. (2024). Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacological characterization of rat alpha 2-adrenergic receptors. Retrieved from [Link]

  • Protein Science. (1993). Structure, function, and regulation of adrenergic receptors. Retrieved from [Link]

  • Atithi Books. (n.d.). Adrenergic Receptors 2005 By Sp Springer. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Adrenergic Receptors. Retrieved from [Link]

  • Journal of Cardiovascular Pharmacology. (n.d.). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Retrieved from [Link]

  • American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. (n.d.). The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla. Retrieved from [Link]

  • PMC. (n.d.). Imidazoline I2 receptors: an update. Retrieved from [Link]

  • PubMed. (2013). Structure of β-adrenergic receptors. Retrieved from [Link]

  • Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]

Sources

Method

Application Note: High-Efficiency Strategies for the Enantiomeric Resolution of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

Abstract 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a key chiral building block in the synthesis of various pharmaceutical compounds, structurally related to β-adrenergic antagonists (β-blockers). As with most chi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a key chiral building block in the synthesis of various pharmaceutical compounds, structurally related to β-adrenergic antagonists (β-blockers). As with most chiral drugs, the individual enantiomers often exhibit significantly different pharmacological and toxicological profiles, making their isolation and characterization essential for drug development and regulatory compliance.[1][2] This guide provides a detailed examination of three primary techniques for resolving the enantiomers of this compound: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), Diastereomeric Crystallization, and Enzymatic Kinetic Resolution. Each section explains the core principles, offers detailed protocols, and discusses the rationale behind experimental design, providing researchers with a robust framework for achieving high enantiomeric purity.

Introduction: The Imperative of Chiral Separation

The therapeutic activity of many β-blockers resides predominantly in one enantiomer. For instance, the (S)-enantiomer of propranolol is approximately 100 times more potent as a β-blocker than the (R)-enantiomer.[1] Given that 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a precursor to such molecules, the ability to isolate its stereoisomers is of paramount importance. The choice of resolution technique depends on various factors, including the required scale of separation, desired purity, cost, and available resources. This document outlines three field-proven methodologies, providing both theoretical grounding and practical, step-by-step protocols.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and semi-preparative technique for separating enantiomers directly.[3] The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1] Polysaccharide-based CSPs are particularly effective for resolving amino alcohols due to their broad applicability and multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.[4]

Principle of Separation

Enantiomers are passed through a column packed with a chiral selector immobilized on a solid support (e.g., silica). Transient, diastereomeric complexes are formed between the analyte enantiomers and the CSP. The difference in the stability of these complexes results in one enantiomer being retained longer on the column than the other, thus achieving separation.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection:

    • Begin screening with polysaccharide-derived CSPs, as they are highly successful for this class of compounds. Recommended starting columns include those based on cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD).

    • The aromatic benzodioxin ring and the polar amino alcohol group on the target molecule make it an excellent candidate for these phases.

  • Mobile Phase Screening:

    • Normal Phase: A common starting point. Use a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • Polar Organic Mode: Use a polar organic solvent like methanol, ethanol, or acetonitrile, often with additives. This can be effective for polar compounds.[5]

    • Additives: The basic nature of the amine in the analyte requires the use of a basic additive to the mobile phase to improve peak shape and prevent tailing. Add 0.1% of an amine like diethylamine (DEA) or butylamine.

  • Initial Screening Conditions (Example):

    • Columns: Chiralcel® OD-H (250 x 4.6 mm, 5 µm), Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phases (Isocratic):

      • A: Hexane/Isopropanol (90:10, v/v) + 0.1% DEA

      • B: Hexane/Isopropanol (80:20, v/v) + 0.1% DEA

      • C: Ethanol (100%) + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm or 280 nm.

  • Optimization:

    • Once partial separation is observed, adjust the alcohol modifier concentration. Increasing the alcohol content generally reduces retention time.

    • Vary the type of alcohol (e.g., ethanol, isopropanol, n-butanol) as this can significantly impact selectivity.

    • Optimize the column temperature. Lower temperatures often improve resolution but increase analysis time and backpressure.

Data Presentation: HPLC Screening Parameters
ParameterCondition 1 (Normal Phase)Condition 2 (Normal Phase)Condition 3 (Polar Organic)
Column Chiralcel® OD-HChiralpak® AD-HChiralcel® OD-H
Mobile Phase Hexane/IPA (90:10) + 0.1% DEAHexane/EtOH (85:15) + 0.1% DEA100% Methanol + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C25 °C
Workflow Diagram: Chiral HPLC

G cluster_prep Preparation cluster_screen Screening cluster_run Analysis & Optimization racemate Prepare Racemic Analyte Solution select_csp Select CSPs (e.g., OD-H, AD-H) racemate->select_csp select_mp Select Mobile Phases (Normal, Polar Organic) select_csp->select_mp inject Inject & Run Screening Methods select_mp->inject evaluate Evaluate Resolution & Peak Shape inject->evaluate optimize Optimize Modifier Ratio & Temperature evaluate->optimize Resolution < 1.5 final Validated Method evaluate->final Resolution > 1.5 optimize->inject

Caption: Workflow for Chiral HPLC Method Development.

Method 2: Diastereomeric Crystallization

This classical resolution technique is well-suited for larger-scale separations. It involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[6] Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[7]

Principle of Separation

(R,S)-Amine + (R)-Acid → { (R)-Amine-(R)-Acid } + { (S)-Amine-(R)-Acid } (Racemic Mixture) + (Resolving Agent) → (Diastereomer 1) + (Diastereomer 2)

One of the diastereomeric salts will be less soluble in a specific solvent system and will preferentially crystallize, allowing it to be isolated by filtration. The purified diastereomeric salt is then treated with a base to liberate the free, enantiomerically pure amine.

Experimental Protocol: Diastereomeric Resolution
  • Selection of Resolving Agent:

    • For the basic target molecule, a chiral acid is required. Common choices include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid (DBTA), (+)-Mandelic acid, or (+)-Camphorsulfonic acid.

    • Screen several agents to find one that forms a crystalline salt and provides good solubility differentiation.

  • Salt Formation and Crystallization:

    • Dissolve one equivalent of the racemic 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., DBTA) in the same solvent.

    • Add the resolving agent solution to the amine solution. Stir and allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

    • Rationale: Using 0.5 equivalents of the resolving agent is often more efficient. It ensures that only the less soluble salt crystallizes, leaving the more soluble salt and the other amine enantiomer in the mother liquor, maximizing the yield and purity of the first crop of crystals.[8]

  • Isolation and Purification:

    • Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals. This is the diastereomerically enriched salt.

    • Analyze the enantiomeric purity of the amine in the salt by dissolving a small sample, neutralizing it, and analyzing by the chiral HPLC method developed in Section 2.0.

    • If purity is insufficient, recrystallize the salt from a suitable solvent.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1M NaOH solution) until the pH is >10 to deprotonate the amine.

    • Extract the free amine into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure amine.

Data Presentation: Common Resolving Agents & Solvents
Resolving AgentTarget FunctionalityCommon Solvents
Dibenzoyl-L-tartaric acidAminesMethanol, Ethanol, Acetone
(S)-(+)-Mandelic acidAminesWater, Isopropanol
(1R)-(-)-10-Camphorsulfonic acidAminesEthanol, Ethyl Acetate
L-(+)-Tartaric acidAminesMethanol, Water
Workflow Diagram: Diastereomeric Crystallization

G racemate Racemic Amine in Solvent mix Mix and Form Diastereomeric Salts racemate->mix agent Chiral Resolving Agent in Solvent agent->mix crystallize Cool Slowly & Crystallize mix->crystallize filter Filter to Isolate Less Soluble Salt crystallize->filter mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor pure_salt Purified Diastereomeric Salt filter->pure_salt liberate Liberate Amine (Add Base) pure_salt->liberate extract Extract & Purify liberate->extract final Enantiopure Amine extract->final

Caption: Workflow for Diastereomeric Crystallization.

Method 3: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolution is a highly selective method that leverages the stereospecificity of enzymes to modify one enantiomer in a racemic mixture, leaving the other untouched.[9] For amino alcohols, lipases are commonly used to catalyze the enantioselective acylation of either the amino or the hydroxyl group. This results in a mixture of an acylated enantiomer and an unreacted enantiomer, which can be easily separated due to their different chemical properties.[10][11]

Principle of Separation

(R,S)-Amino Alcohol + Acyl Donor ---(Lipase)--> (R)-Acylated Amino Alcohol + (S)-Amino Alcohol

The enzyme selectively catalyzes the reaction for one enantiomer (e.g., the R-enantiomer). The resulting product mixture contains the unreacted (S)-enantiomer and the acylated (R)-enantiomer. These can be separated by standard techniques like column chromatography or extraction, followed by hydrolysis of the ester to recover the pure (R)-amino alcohol.

Experimental Protocol: Lipase-Catalyzed Resolution
  • Enzyme and Reagent Selection:

    • Enzyme: Immobilized Lipase B from Candida antarctica (CALB, often sold as Novozym® 435) is a robust and highly selective enzyme for this transformation.[10]

    • Acyl Donor: An activated ester like vinyl acetate or ethyl acetate can be used. Vinyl acetate is often preferred as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.

    • Solvent: A non-polar organic solvent such as toluene, hexane, or tert-butyl methyl ether (t-BuOMe) is typically used to maintain enzyme activity.[9]

  • Enzymatic Reaction:

    • To a solution of racemic 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol (1 equivalent) in t-BuOMe, add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).

    • Add the immobilized enzyme (e.g., CALB, ~25 mg per mmol of substrate).

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

    • Rationale: The reaction is a kinetic resolution. Allowing it to proceed to exactly 50% conversion will theoretically yield the unreacted enantiomer with 100% enantiomeric excess (ee) and the product with 100% ee.

  • Monitoring and Workup:

    • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the ee of the remaining substrate.

    • When the conversion reaches ~50%, stop the reaction by filtering off the immobilized enzyme (which can often be reused).

    • Concentrate the filtrate.

  • Separation and Final Isolation:

    • The resulting mixture of the unreacted amino alcohol and the acylated amino alcohol can be separated by flash column chromatography on silica gel. The less polar acylated product will elute before the more polar unreacted amino alcohol.

    • To recover the second enantiomer, the purified acylated product can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol) or acid to cleave the ester and yield the other pure enantiomer.

Data Presentation: EKR System Components
ComponentExample SelectionRationale
Enzyme Immobilized Candida antarctica Lipase B (CALB)High stereoselectivity for alcohols; robust and reusable.[10]
Acyl Donor Vinyl AcetateIrreversible reaction due to tautomerization of byproduct.
Solvent tert-Butyl methyl ether (t-BuOMe)Apolar organic solvent, maintains enzyme activity.[9]
Temperature 30-40 °CBalances reaction rate and enzyme stability.
Workflow Diagram: Enzymatic Kinetic Resolution

G racemate Racemic Amino Alcohol + Acyl Donor in Solvent enzyme Add Immobilized Lipase (e.g., CALB) racemate->enzyme react Incubate at 30-40°C Monitor to ~50% Conversion enzyme->react filter Filter to Remove & Recover Enzyme react->filter mixture Mixture of: (S)-Amino Alcohol (R)-Acylated Product filter->mixture separate Chromatographic Separation mixture->separate unreacted (S)-Enantiomer separate->unreacted acylated (R)-Acylated Product separate->acylated hydrolyze Hydrolyze Ester (Base or Acid) acylated->hydrolyze reacted (R)-Enantiomer hydrolyze->reacted

Caption: Workflow for Enzymatic Kinetic Resolution.

Conclusion and Method Comparison

The optimal technique for resolving 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol depends on the specific goals of the researcher.

  • Chiral HPLC is unmatched for its speed in method development and its accuracy for analytical quantification of enantiomeric excess. It is ideal for small-scale purifications.

  • Diastereomeric Crystallization remains a gold standard for large-scale, industrial production due to its cost-effectiveness and scalability, though method development can be more empirical and time-consuming.

  • Enzymatic Kinetic Resolution offers exceptional selectivity and operates under mild, environmentally friendly conditions. It is an excellent choice for producing highly pure enantiomers, although it is limited to a theoretical maximum yield of 50% for each enantiomer from the racemate without an integrated racemization step.

By understanding the principles and protocols of these three distinct methods, researchers can confidently select and implement the most appropriate strategy for their specific application.

References

  • Zhang, T., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules. Available at: [Link]

  • Gotor-Fernández, V., et al. (2021). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts. Available at: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2008). Optimized separation of beta-blockers with multiple chiral centers using capillary electrochromatography-mass spectrometry. Journal of separation science. Available at: [Link]

  • Zhang, T., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Saddique, F. A., et al. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]

  • Paizs, C., et al. (2018). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules. Available at: [Link]

  • Dudziak, A., et al. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Center for Biotechnology Information (PMC). Available at: [Link]

  • PubChem. (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-YL)ethanol. PubChem. Available at: [Link]

  • Frisenda, F., et al. (2023). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated structures. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Farmarc-Angelo, G. (1987). Process for the enzymatic resolution of racemic 2-amino-1-alkanols. Google Patents.
  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available at: [Link]

  • Nimura, N., et al. (1988). Optical resolution of amino acid enantiomers by high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • An, Y. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]

  • Cilli, E. M., et al. (2001). Enantioselective Synthesis of b-Amino Acids. 12. Experimental and Theoretical Study of the Diastereoselectivity of Alkylation of N-(b-aminopropionyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Dianion. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Campeau, L. C., et al. (2015). Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. Organic Process Research & Development. Available at: [Link]

  • Li, Y. H. (1983). Resolution of racemic amino acids. Google Patents.
  • Al-Zaydi, K. M. (2006). Two‐Step Novel Synthesis of 2‐Amino‐6‐(1,3‐dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl). Synthetic Communications. Available at: [Link]

  • Gajda, A., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. Available at: [Link]

  • Lee, W. (2014). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Variankaval, N., et al. (2008). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]

  • Farmarc-Angelo, G. (1987). Process for the enzymatic resolution of racemic 2-amino-1-alkanols. Googleapis. Available at: [Link]

  • Al-Majdobb, A. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Yoshioka, R. (2021). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. ResearchGate. Available at: [Link]

  • Yilmaz, H., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Fülöp, F., et al. (2015). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Celgene Corporation. (2000). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol synthesis

Welcome to the technical support center for the synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction conditions for this valuable synthesis. Here, we will delve into the causality behind experimental choices, offer self-validating protocols, and provide comprehensive troubleshooting to ensure your success.

I. Overview of Synthetic Strategies

The synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, a key intermediate in the preparation of various pharmaceutical compounds, can be approached through several strategic pathways. The choice of route often depends on the available starting materials, scalability, and desired purity of the final product. Below, we outline the most viable synthetic strategies, with a primary focus on the reductive amination of an α-hydroxy ketone, which we have found to be a robust and reproducible method in our laboratories.

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Target Molecule 1,4-Benzodioxane 1,4-Benzodioxane alpha-Hydroxy_Ketone 2-Hydroxy-1-(2,3-dihydrobenzodioxin-6-yl)ethanone 1,4-Benzodioxane->alpha-Hydroxy_Ketone Friedel-Crafts Acylation & Bromination/Hydrolysis Epoxide (2,3-Dihydro-1,4-benzodioxin-6-yl)oxirane 1,4-Benzodioxane->Epoxide Corey-Chaykovsky Reaction on Aldehyde Target 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol alpha-Hydroxy_Ketone->Target Reductive Amination alpha-Azido_Alcohol 2-Azido-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Epoxide->alpha-Azido_Alcohol Azide Opening Epoxide->Target Aminolysis alpha-Azido_Alcohol->Target Reduction (e.g., H2/Pd-C)

Caption: Overview of synthetic routes to the target molecule.

II. Recommended Protocol: Reductive Amination Pathway

This section provides a detailed, step-by-step methodology for the synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol via the reductive amination of the corresponding α-hydroxy ketone. This two-step process is generally reliable and scalable.

Step 1: Synthesis of 2-Hydroxy-1-(2,3-dihydrobenzodioxin-6-yl)ethanone

The synthesis begins with the preparation of the α-hydroxy ketone precursor from commercially available 1,4-benzodioxane.

Step1_Workflow Start Start Friedel_Crafts Friedel-Crafts Acylation with Chloroacetyl Chloride Start->Friedel_Crafts alpha-Bromo_Ketone Formation of 2-Bromo-1-(2,3-dihydrobenzodioxin-6-yl)ethanone Friedel_Crafts->alpha-Bromo_Ketone Direct use or bromination of acetylated product Hydrolysis Hydrolysis to α-Hydroxy Ketone alpha-Bromo_Ketone->Hydrolysis Purification Purification by Recrystallization or Chromatography Hydrolysis->Purification End End Purification->End Step2_Workflow Start α-Hydroxy Ketone Imine_Formation Reaction with Ammonia Source (e.g., NH4OAc) to form Imine Start->Imine_Formation Reduction In-situ Reduction with a Selective Reducing Agent (e.g., NaBH3CN) Imine_Formation->Reduction Workup Acid-Base Workup to Isolate the Amine Reduction->Workup Purification Purification by Crystallization as a Salt or Column Chromatography Workup->Purification End Target Amino Alcohol Purification->End

Optimization

Technical Support Center: Synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

Welcome to the technical support guide for the synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the causality behind procedural choices, ensuring a robust and reproducible synthesis.

Synthesis Overview: The Reductive Amination Pathway

The most common and efficient route to synthesizing 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is via the reductive amination of a suitable ketone precursor. This method involves the reaction of a carbonyl group with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1][2] This one-pot approach is favored for its efficiency and is widely used in modern organic synthesis.[3]

The precursor for this synthesis is typically 2-amino-1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)ethan-1-one, which is then reduced to the target amino alcohol.

Reductive_Amination_Pathway Start 2-Hydroxy-1-(2,3-dihydrobenzodioxin-6-yl)ethanone Imine Imine Intermediate Start->Imine + Ammonia Ammonia (NH3) or Ammonium Salt (NH4OAc) Ammonia->Imine Condensation (-H2O) Product 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Imine

Caption: General workflow for reductive amination synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most common culprits?

Low yield can stem from several factors. The primary issues are often incomplete imine formation, premature reduction of the starting ketone, or the formation of stable side products. The equilibrium between the ketone/amine and the imine intermediate can be unfavorable.[1] Ensure your reaction conditions, particularly pH, are optimized to favor imine formation before the reduction step.

Q2: I'm observing a significant amount of the diol byproduct, 1-(2,3-dihydrobenzodioxin-6-yl)ethane-1,2-diol. How can I prevent this?

This is a classic sign that your reducing agent is too aggressive or the reaction conditions are favoring the reduction of the starting ketone over the imine intermediate.

  • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can readily reduce the starting ketone. Switch to a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2][5] These agents are significantly more reactive towards the protonated iminium ion than the neutral carbonyl group, especially under mildly acidic conditions.[1]

  • pH Control: Maintain a weakly acidic pH (typically 5-6). This protonates the imine to form the more electrophilic iminium ion, which is the species preferentially reduced by agents like NaBH₃CN.

Q3: My final product is contaminated with secondary amine impurities. How can I minimize their formation?

Secondary amine formation occurs when the newly formed primary amine product reacts with another molecule of the starting ketone. To suppress this:

  • Use a Large Excess of the Amine Source: Employing a significant excess of ammonia or an ammonium salt (like ammonium acetate) shifts the equilibrium, ensuring the ketone is more likely to react with the primary amine source rather than the product.

  • Control Stoichiometry: If possible, add the reducing agent portion-wise to keep the concentration of the primary amine product low during the initial phase of the reaction.

Q4: What are the best practices for purifying the final amino alcohol product?

The polarity of the amino alcohol can make purification challenging.

  • Acid-Base Extraction: Before chromatographic purification, perform an acid-base workup. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate your amine, moving it to the aqueous layer. The neutral byproducts will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is often effective. A gradient solvent system, starting with a less polar mixture (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity by adding methanol, is typically required to elute the product.[6]

In-Depth Troubleshooting & Optimization Guides

Guide 1: Optimizing Reductive Amination Conditions

The success of this synthesis hinges on balancing imine formation and selective reduction.

Key Parameter Comparison

ParameterOption 1: NaBH₃CNOption 2: NaBH(OAc)₃Rationale & Expert Insight
Reducing Agent Selective for iminium ions at pH 5-6.Generally more reactive but still selective.NaBH₃CN is the classic choice due to its high selectivity, minimizing alcohol byproduct formation. NaBH(OAc)₃ is often used for more challenging substrates as it can be more effective and does not release toxic cyanide gas.[2][5]
pH Optimal Range: 5-6Optimal Range: 5-7 (often with Acetic Acid)A weakly acidic medium is crucial. It catalyzes imine formation and ensures the imine is protonated to the highly reactive iminium ion, which is the target for the hydride reagent.[1]
Amine Source Ammonium Acetate (NH₄OAc)Ammonia in MethanolAmmonium acetate serves as both the ammonia source and a buffer to maintain the optimal pH. A saturated solution of ammonia in methanol is also a common and effective choice.
Solvent Methanol, EthanolDichloromethane (DCM), 1,2-Dichloroethane (DCE)Protic solvents like methanol can participate in the equilibrium but are generally effective. Aprotic solvents like DCM are often used with NaBH(OAc)₃.

Experimental Protocol: Reductive Amination using NaBH₃CN

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-1-(2,3-dihydrobenzodioxin-6-yl)ethanone (1.0 eq) and ammonium acetate (5-10 eq).

  • Dissolution: Add methanol as the solvent and stir until all solids are dissolved.

  • pH Adjustment: Adjust the pH of the solution to ~5-6 using glacial acetic acid.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise over 15-20 minutes. Caution: NaBH₃CN is toxic and can release HCN gas under strongly acidic conditions. Handle in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction by carefully adding dilute HCl. Remove the methanol under reduced pressure. Perform an acid-base extraction as described in the FAQs.

  • Purification: Purify the resulting crude product by silica gel column chromatography.

Guide 2: Troubleshooting Workflow

Use this decision tree to diagnose and solve common synthesis problems.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Product (TLC, LC-MS, 1H NMR) Start->Analysis Decision1 Major Component? Analysis->Decision1 SM_Present Unreacted Starting Ketone Decision1->SM_Present Starting Material Diol_Present Diol Byproduct Decision1->Diol_Present Diol SecAmine_Present Secondary Amine Impurity Decision1->SecAmine_Present Other Impurities Solution_SM Action: 1. Increase reaction time. 2. Ensure pH is 5-6. 3. Use a more reactive agent (e.g., NaBH(OAc)3). SM_Present->Solution_SM Solution_Diol Action: 1. Switch to a milder reducing agent (NaBH3CN). 2. Ensure pH is weakly acidic. 3. Add reducing agent slowly. Diol_Present->Solution_Diol Solution_SecAmine Action: 1. Increase excess of ammonia source (e.g., 10 eq NH4OAc). 2. Add starting ketone slowly to the amine/reducing agent mixture. SecAmine_Present->Solution_SecAmine

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

Welcome to the technical support center for the purification of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this chiral amino alcohol.

Introduction to Purification Challenges

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a chiral molecule, and its synthesis can yield a racemic mixture along with various process-related impurities. The primary purification challenges include separating the desired enantiomer from its mirror image, removing unreacted starting materials, and eliminating by-products formed during the synthesis. The presence of both an amino and a hydroxyl group can also lead to challenges in crystallization and chromatographic separation due to the compound's polarity and potential for strong intermolecular interactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a thick, non-crystalline oil. How can I induce crystallization?

A1: Obtaining a crystalline solid can be challenging for polar molecules like 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. Here are several strategies to induce crystallization:

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but not at room temperature. A systematic approach to solvent screening is recommended. Start with single solvents of varying polarity (e.g., isopropanol, ethyl acetate, toluene) and then move to binary solvent systems.

  • Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the supersaturated solution. Even a microscopic crystal can act as a template for crystal growth.

  • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound until turbidity is observed. Warming the mixture until it becomes clear and then allowing it to cool slowly can promote crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q2: I am struggling with separating the (R)- and (S)-enantiomers. What are the most effective methods for chiral resolution?

A2: Chiral resolution is a common hurdle for enantiomeric mixtures. The most suitable method will depend on the scale of your purification and the available resources.

  • Diastereomeric Salt Crystallization: This is a classical and often scalable method. It involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.

    • Workflow for Diastereomeric Salt Crystallization:

G racemic_amine Racemic 2-Amino-1-(2,3-dihydro- benzodioxin-6-yl)ethanol diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(R)-Acid & (S)-Amine-(R)-Acid) racemic_amine->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) chiral_acid->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) fractional_crystallization->more_soluble_salt basification1 Basification (e.g., NaOH) less_soluble_salt->basification1 basification2 Basification (e.g., NaOH) more_soluble_salt->basification2 pure_enantiomer1 Pure Enantiomer 1 basification1->pure_enantiomer1 pure_enantiomer2 Pure Enantiomer 2 basification2->pure_enantiomer2

Caption: Decision workflow for purification strategy.

References

  • LibreTexts, C. (2021). 19.3: Separation or Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Lumen Learning. 4.6. Separating enantiomers. Organic Chemistry 1: An open textbook. [Link]

  • LibreTexts, C. (2015). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS. Journal of Chemical Technology and Metallurgy, 42(2), 195-204. [Link]

  • Wikipedia. (2023). Chiral resolution. [Link]

  • Reddy, K. S., et al. (2006). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 71(16), 6299–6302. [Link]

  • LibreTexts, C. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

Optimization

troubleshooting 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol instability in solution

Introduction This technical support center provides comprehensive troubleshooting guidance for researchers, scientists, and drug development professionals experiencing instability issues with 2-Amino-1-(2,3-dihydrobenzod...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support center provides comprehensive troubleshooting guidance for researchers, scientists, and drug development professionals experiencing instability issues with 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol in solution. This molecule, featuring a benzodioxin ring and an ethanolamine side chain, possesses structural motifs that can be susceptible to degradation under common experimental conditions. Understanding the underlying chemical principles of this instability is critical for generating reproducible data and ensuring the integrity of your research. This guide offers a structured, cause-and-effect approach to identifying, mitigating, and preventing compound degradation.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is turning yellow or brown. What is causing this color change?

A1: A yellow or brown color change is a classic indicator of oxidative degradation. The electron-rich benzodioxin ring system and the ethanolamine side chain are susceptible to oxidation by dissolved atmospheric oxygen.[1] This process can be accelerated by several factors:

  • Exposure to Air: Dissolved oxygen in your solvent is a primary culprit.[1]

  • Presence of Metal Ions: Trace metal contaminants can catalyze oxidative reactions.[2]

  • Elevated Temperature: Heat increases the rate of all chemical reactions, including oxidation.[1]

  • Light Exposure: UV or ambient light can provide the energy to initiate photo-oxidative processes.[1]

For a detailed mitigation strategy, please refer to the In-Depth Troubleshooting Guide 1: Managing Oxidative Degradation .

Q2: I observed a precipitate forming in my aqueous buffer solution over time. What should I do?

A2: Precipitation is typically due to one of two primary causes: pH-dependent solubility changes or the formation of insoluble degradation products.

  • Conversion to Free Base: The primary amine on the ethanolamine side chain has a pKa. If the compound was dissolved as a salt (e.g., hydrochloride), and the pH of your buffered solution is at or above the pKa, the compound will convert to its neutral (free base) form. The free base is often significantly less soluble in aqueous media than its corresponding salt, leading to precipitation.[3]

  • Insoluble Degradants: The precipitate could be the result of chemical degradation (e.g., oxidation or polymerization) forming products that are insoluble in your solvent system.

To diagnose this, first measure the pH of your solution. If it is neutral or alkaline, try acidifying a small aliquot to see if the precipitate redissolves. If it does, a pH issue is likely. If not, the precipitate is likely a degradation product. For a complete solution, see In-Depth Troubleshooting Guide 2: Addressing pH-Dependent Instability .

Q3: My HPLC analysis shows the peak for my compound decreasing over time, with several new, smaller peaks appearing. What does this mean?

A3: This is a clear sign of chemical degradation. The decrease in the main peak area corresponds to a loss of the parent compound, while the new peaks represent the formation of degradation products.[1] To understand the specific vulnerability of your compound, a forced degradation study is the standard approach.[4] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to rapidly identify the degradation pathways.

Refer to the Systematic Workflow for Troubleshooting diagram below and Protocol 2: Forced Degradation Study to systematically identify the cause.

Q4: My bioassay results are inconsistent and not reproducible. Could the stability of my test compound be the problem?

A4: Absolutely. If the compound degrades in your stock solution or in the assay buffer during the experiment, its effective concentration will decrease over time. This leads to a loss of potency and is a major source of experimental irreproducibility.[3] It is crucial to confirm the stability of the compound under your specific experimental conditions (e.g., temperature, buffer composition, incubation time). A preliminary stability study where you analyze the compound's concentration at the beginning and end of your experiment is highly recommended.[3]

Systematic Workflow for Troubleshooting

This workflow provides a logical sequence of steps to diagnose and resolve instability issues.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategy start Instability Observed (e.g., Color Change, Precipitate, New HPLC Peaks) check_visual Visual Inspection - Color Change? - Precipitate? start->check_visual check_hplc Analytical Check (HPLC) - Purity Decrease? - New Peaks? start->check_hplc is_color Color Change? check_visual->is_color is_precipitate Precipitate? check_visual->is_precipitate is_new_peaks New Peaks? check_hplc->is_new_peaks solve_oxidation Oxidation Issue - Use Amber Vials - Degas Solvents - Add Antioxidants - Store under Inert Gas is_color->solve_oxidation Yes solve_ph pH/Solubility Issue - Adjust pH (keep below pKa) - Use Co-solvents (e.g., DMSO) - Confirm Salt Form is_precipitate->solve_ph Yes solve_degradation General Degradation - Conduct Forced Degradation Study - Identify Specific Stressor (Light, Heat, etc.) - Optimize Storage Conditions is_new_peaks->solve_degradation Yes end_node Stable Solution Achieved (Proceed with Experiments) solve_oxidation->end_node solve_ph->end_node solve_degradation->end_node

Caption: Troubleshooting workflow for compound instability.

In-Depth Troubleshooting Guides
Guide 1: Managing Oxidative Degradation

Oxidative degradation is a common pathway for molecules with electron-rich aromatic systems and amine functionalities.

  • Causality: The benzodioxin moiety can be oxidized, potentially leading to ring-opening or the formation of quinone-like species.[5] The lone pair of electrons on the amine nitrogen is also a primary site for oxidation. This process is often a radical chain reaction, initiated by light, heat, or metal ions.

  • Mitigation Strategies:

    • Solvent Degassing: Before dissolving the compound, sparge your solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.[3]

    • Use of Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your stock solution.

    • Inert Atmosphere: Prepare and store solutions under an inert gas atmosphere (e.g., in a glovebox or by using a nitrogen blanket in the vial).

    • High-Purity Solvents: Use fresh, high-performance liquid chromatography (HPLC)-grade solvents to minimize contaminants that could catalyze degradation.[3]

Guide 2: Addressing pH-Dependent Instability

The stability and solubility of amine-containing compounds are critically dependent on pH.[6][7]

  • Causality: The primary amine group of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is basic and will be protonated (R-NH3+) at acidic pH. This cationic form is generally highly soluble in aqueous buffers. As the pH increases towards and above the amine's pKa, it becomes deprotonated to the neutral free base (R-NH2), which is less polar and often has poor aqueous solubility.[3] Extreme pH values (highly acidic or basic) can also catalyze hydrolysis of susceptible functional groups.[6]

  • Mitigation Strategies:

    • Maintain Acidic pH: For aqueous solutions, maintain a pH at least 2 units below the pKa of the amine to ensure it remains in its soluble, protonated salt form.[3] If the pKa is unknown, starting with a buffer at pH 4-5 is a safe initial step.

    • Buffer Capacity: Use a buffer with sufficient buffering capacity to resist pH shifts, especially if your experiment involves adding other components or long incubation times.[3]

    • Co-solvents: For stock solutions, use a non-aqueous, polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), where the compound is likely to be more stable. Then, dilute this stock into your aqueous buffer immediately before use.

    • pH Stability Profile: Conduct a simple study by preparing solutions in buffers across a pH range (e.g., pH 3, 5, 7.4, 9) and analyzing their purity by HPLC after a set time (e.g., 24 hours).[4] This will identify the optimal pH range for stability.

Potential Degradation Pathways

The structure of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol suggests several potential degradation pathways under stress conditions.

Degradation_Pathways Parent 2-Amino-1-(2,3-dihydro- benzodioxin-6-yl)ethanol Oxidation Oxidation Products (Quinones, N-oxides, Ring-Opened Species) Parent->Oxidation O2, Light, Metal Ions Photo Photodegradation Products (Radical Adducts, Dimers) Parent->Photo UV/Visible Light Hydrolysis Hydrolytic Products (e.g., Catechol derivatives if dioxin ring opens) Parent->Hydrolysis Strong Acid/Base

Caption: Potential degradation pathways for the target compound.

Reference Protocols
Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: For maximum stability, prepare high-concentration stock solutions in an anhydrous, polar aprotic solvent such as DMSO or DMF.

  • Weighing: Weigh the compound using an analytical balance in a low-humidity environment.

  • Dissolution: Dissolve the compound in the chosen solvent to the desired concentration (e.g., 10-50 mM). Gentle vortexing or sonication can be used to aid dissolution.[3]

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in amber glass vials with Teflon-lined caps. This prevents repeated freeze-thaw cycles and minimizes exposure to air and light for the bulk of the stock.

  • Storage: Store the aliquots at -20°C or, for long-term storage, at -80°C. Before use, allow an aliquot to thaw completely and equilibrate to room temperature.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential to identify the compound's liabilities and to ensure your analytical method is "stability-indicating."[4]

Stress ConditionProtocolRationale
Acid Hydrolysis Incubate solution in 0.1 M HCl at 60°C for 24-48 hours.Tests for susceptibility to degradation in acidic conditions.[4]
Base Hydrolysis Incubate solution in 0.1 M NaOH at 60°C for 24-48 hours.Tests for susceptibility to degradation in basic conditions.[4]
Oxidation Incubate solution in 3% H₂O₂ at room temperature for 24-48 hours.Simulates oxidative stress from atmospheric or cellular sources.[1]
Thermal Stress Incubate solid compound and a solution at 60-80°C for 48 hours.Evaluates thermal stability in both solid and solution states.[1]
Photostability Expose solution to a calibrated light source (e.g., ICH option 1 or 2) in a clear vial.[4]Tests for degradation upon exposure to UV and visible light.[1]
Control Store solution of the compound in the original solvent, protected from light at 4°C.Provides a baseline for comparison against stressed samples.

Analysis: Analyze all samples by a suitable method, typically reverse-phase HPLC with UV detection. A stability-indicating method is one that can resolve the parent peak from all major degradation peaks.

References
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search.
  • Troubleshooting RP 001 hydrochloride instability in aqueous solutions. (2025). BenchChem.
  • Synthesis and oxidation behavior of 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, a multifunctional oxatocopherol-type antioxidant. (n.d.). PubMed.
  • Formation of bromochlorodibenzo-p-dioxins and dibenzofurans from the high-temperature oxidation of a mixture of 2-chlorophenol and 2-bromophenol. (n.d.). PubMed.
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline.
  • Safety Data Sheet: 2-Aminoethanol. (n.d.). Carl ROTH.
  • 2-amino-1-(2,3-dihydro-benzo[4][8]dioxin-6-yl)-ethanol. (n.d.). Echemi. Retrieved January 17, 2026, from

  • 2-Amino-1-(2,3-dihydro-benzo[4][8]dioxin-6-yl]-ethanol, CAS 4384-99-0. (n.d.). Santa Cruz Biotechnology. Retrieved January 17, 2026, from

  • Chemistry and pharmacology of benzodioxanes. (2007). TSI Journals.
  • Analysis of the causes of formation of ethanolamine destruction products in absorbent solutions used in gas cleaning. (2020). E3S Web of Conferences.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2014). ResearchGate.

Sources

Troubleshooting

enhancing the solubility of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol for in vitro assays

Introduction: The Challenge of Poor Aqueous Solubility Welcome to the technical support guide for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol (henceforth abbreviated as ADE). This molecule is of significant interest i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Poor Aqueous Solubility

Welcome to the technical support guide for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol (henceforth abbreviated as ADE). This molecule is of significant interest in various research fields; however, its promising biological activity is often hindered by a common experimental hurdle: poor aqueous solubility. This limited solubility can lead to compound precipitation in assay media, resulting in inconsistent data, high variability, and inaccurate IC50/EC50 determinations.[1]

This guide is designed to provide researchers, scientists, and drug development professionals with a logical, step-by-step framework for overcoming these solubility challenges. We will move from fundamental strategies to more advanced techniques, explaining the scientific rationale behind each approach to empower you to make informed decisions for your specific in vitro system.

Compound Physicochemical Profile

Understanding the inherent properties of ADE is the first step in designing an effective solubilization strategy. The following table summarizes key computed properties that suggest its tendency for low water solubility.

PropertyValueImplication for Solubility
Molecular Formula C₁₀H₁₃NO₃-
Molecular Weight 195.22 g/mol Moderate size, typical for small molecules.[2]
XLogP3 1.15Indicates a degree of lipophilicity, suggesting preference for non-polar environments over water.[3]
Polar Surface Area (PSA) 64.7 ŲA moderate PSA; contributes to hydrogen bonding potential but is balanced by the lipophilic benzodioxin ring.[3]
Predicted Boiling Point 388.5°C at 760 mmHgHigh boiling point indicates strong intermolecular forces.[3]

Frequently Asked Questions (FAQs) & Core Strategies

This section addresses the most common questions and provides a tiered approach to solubilizing ADE for your experiments.

Q1: What is the recommended starting point for dissolving ADE?

Answer: The universally accepted starting point for a compound with unknown solubility is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[4] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic molecules.[5][6]

Why this works: DMSO is a polar aprotic solvent that can disrupt the intermolecular forces in the crystalline solid of ADE, allowing it to be solvated.[6] Creating a concentrated stock (e.g., 10-50 mM) allows you to introduce a very small volume into your aqueous assay medium, minimizing the final concentration of the organic solvent.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Preparation: Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[7][8]

  • Weighing: Accurately weigh out 1.95 mg of ADE using a calibrated analytical balance.[7][8]

  • Dissolution: Add the weighed ADE to a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial).

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of cell-culture grade, sterile-filtered DMSO to the vial.[9]

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but be cautious of potential compound degradation.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. For frequent use, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q2: My compound dissolves perfectly in DMSO, but it precipitates when I add it to my cell culture medium. What is happening and how do I fix it?

Answer: This is a classic problem known as "DMSO shock" or precipitation upon aqueous dilution. While your compound is soluble in 100% DMSO, its solubility in the final, mostly aqueous, assay buffer is much lower. When a concentrated DMSO stock is pipetted directly into the aqueous medium, the local DMSO concentration at the point of addition is transiently very high, but as it disperses, the DMSO concentration drops rapidly. The compound is "shocked" out of the solvent it prefers and into one where it is poorly soluble, causing it to precipitate.[10]

The solution is to perform an intermediate, serial dilution step.

Fig 1. Workflow comparing direct addition vs. serial dilution to prevent precipitation.
Q3: What is the maximum concentration of DMSO my cells can tolerate?

Answer: This is a critical, cell-line-dependent parameter. Exceeding the tolerated DMSO concentration can lead to cytotoxicity, altered gene expression, or other off-target effects, confounding your results.

DMSO ConcentrationGeneral Cellular ResponseRecommendation
≤ 0.1% Considered universally safe for nearly all cell types, including sensitive primary cells.[4]Ideal Target. Recommended for long-term (>24h) incubations.
0.1% - 0.5% Tolerated by most robust, immortalized cell lines without significant cytotoxicity.[4]Widely Acceptable. Always validate with a vehicle control.
> 0.5% - 1.0% May induce stress or differentiation in some cell lines; cytotoxicity becomes a concern.[4]Use with Caution. Requires rigorous validation with viability assays (e.g., MTT, Trypan Blue).
> 1.0% Generally considered cytotoxic and can compromise cell membrane integrity.[4]Avoid. Not recommended for most cell-based assays.

Self-Validation: Always run a "vehicle control" experiment. This involves treating your cells with the highest concentration of DMSO used in your experiment (e.g., 0.5%) in the absence of ADE to ensure the solvent itself is not causing the observed biological effect.

Advanced Troubleshooting & Alternative Strategies

If you require a higher final concentration of ADE than DMSO alone can achieve without precipitation or toxicity, consider these advanced strategies.

Q4: My required concentration is still precipitating even with serial dilution, or I need to keep DMSO below 0.1%. What is my next option?

Answer: The next logical step is to leverage pH modification. ADE possesses a primary amine group (-NH₂), which is basic. This means it can be protonated to form a positively charged ammonium salt (-NH₃⁺). This ionized form is significantly more soluble in aqueous solutions than the neutral form.

The Principle (Henderson-Hasselbalch Equation): For a basic compound like ADE, decreasing the pH of the solution below its pKa will increase the proportion of the protonated, more soluble species.[][12] Therefore, preparing your stock solution or final assay buffer at a slightly acidic pH can dramatically enhance solubility.[13]

Protocol 2: pH-Dependent Solubility Screening
  • Prepare Buffers: Prepare a set of biologically compatible buffers at various pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4). Phosphate or citrate buffers are common choices.

  • Spike Compound: Add a known, excess amount of solid ADE to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • Separate: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of dissolved ADE using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Analyze: Plot the measured solubility against the pH to determine the optimal pH for your experiments.

Practical Application: If you find ADE is soluble at pH 6.0 but your assay must be run at pH 7.4, you can prepare a concentrated stock in a pH 6.0 buffer and then dilute it into your final assay medium. The transiently lower pH can aid dissolution before the final buffer system re-equilibrates.

Q5: pH modification is not compatible with my assay. Is there another way to keep the compound in solution?

Answer: Yes. The use of cyclodextrins is a powerful and widely used technique for enhancing the solubility of hydrophobic molecules without altering pH or requiring high concentrations of organic solvents.[14][15][16]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][] The lipophilic benzodioxin portion of the ADE molecule can become encapsulated within this hydrophobic cavity, forming a water-soluble "inclusion complex."[14][18] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.[14]

Fig 2. Encapsulation of the ADE molecule within a cyclodextrin host.
Protocol 3: Formulation with HP-β-Cyclodextrin
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). Concentrations can range from 1% to 45% (w/v) depending on the required solubility enhancement.

  • Add Compound: Add a known, excess amount of solid ADE directly to the HP-β-CD solution.

  • Complexation: Mix the solution vigorously. This process can be accelerated by sonication or by shaking at room temperature overnight.

  • Clarification: After mixing, centrifuge the solution at high speed to pellet any remaining undissolved compound.

  • Sterilization & Use: Carefully collect the supernatant, which now contains the soluble ADE:HP-β-CD complex. Sterile-filter the solution through a 0.22 µm filter before use in cell culture.

Troubleshooting Guide: At-a-Glance
SymptomPotential Cause(s)Recommended Solution(s)
Cloudiness/Precipitate in Assay Plate 1. DMSO shock. 2. Exceeded thermodynamic solubility limit. 3. Compound interaction with media components (e.g., serum proteins).1. Use serial dilutions. 2. Lower the final compound concentration. 3. Attempt formulation with cyclodextrins (Protocol 3). 4. Test solubility in serum-free vs. serum-containing media.
High Well-to-Well Variability 1. Incomplete dissolution of stock solution. 2. Precipitation during assay incubation.1. Ensure stock is fully dissolved (sonicate/vortex). Prepare fresh. 2. Visually inspect plates under a microscope for precipitates. 3. Lower the final concentration or use an enhancement technique (pH, cyclodextrin).
Activity Appears Lower Than Expected 1. Actual concentration of dissolved compound is lower than nominal concentration due to precipitation.1. Confirm solubility at the target concentration using Protocol 2 or 3. 2. Perform a kinetic solubility assay to determine the precipitation point.[10][19]
References
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Jambhekar, S. S., & Breen, P. (2016). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. In Dissolution Enhancement of Poorly Water-Soluble Drugs (pp. 135-166). Springer. [Link]

  • Lakkis, F., & Al-Ani, M. (2019). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 9(3-s), 843-851. [Link]

  • UFCBIO. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Grade. Retrieved from UFCBIO. [Link]

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. Retrieved from Bridges Lab Protocols. [Link]

  • I'm Sorry, But I Can't Provide a Response. (2026). pH Adjustment: Significance and symbolism. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from LifeTein. [Link]

  • National Center for Biotechnology Information. (n.d.). (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-YL)ethanol. PubChem Compound Database. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from CompoundingToday.com. [Link]

  • Lab Manager. (2025). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from Lab Manager. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery. [Link]

  • Science Buddies. (n.d.). How to Make Solutions for Chemistry and Biology Experiments. Retrieved from Science Buddies. [Link]

  • Carolina Biological Supply Company. (2023). Solution Preparation Guide. Retrieved from Carolina Knowledge Center. [Link]

  • Al-Ghaban, W. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Alloprof. (n.d.). Techniques for Preparing Solutions. Retrieved from Alloprof. [Link]

  • Al-Ostoot, F. H., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Journal of Drug Delivery Science and Technology, 65, 102674. [Link]

  • Labster. (2025). 5 Ways to Teach Solution Preparation to Students. Retrieved from Labster. [Link]

  • Shah, S., & Agrawal, Y. K. (2013). In Vitro Dissolution Considerations Associated with Nano Drug Delivery Systems (NDDS). Journal of Pharmaceutical Investigation, 43(1), 1-10. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from Creative Biolabs. [Link]

  • ResearchGate. (n.d.). In Vitro Solubility Assays in Drug Discovery. Retrieved from ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Method Refinement for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Quantification in Plasma

Welcome to the technical support center for the quantification of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol in plasma. This resource is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the bioanalytical challenges associated with this analyte. This guide offers field-proven insights and scientifically grounded protocols to ensure the accuracy and reliability of your experimental results.

Introduction

Accurate quantification of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, a polar molecule with structural similarities to biogenic amines, in a complex biological matrix like plasma is critical for pharmacokinetic and pharmacodynamic studies. Its inherent polarity and potential for matrix effects necessitate a robust and well-validated bioanalytical method. This guide will walk you through common challenges and provide solutions based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My chromatogram for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol shows significant peak tailing, even after optimizing the mobile phase. What could be the cause and how can I fix it?

Answer:

Poor peak shape for polar analytes like 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a common challenge. The primary causes often relate to secondary interactions with the stationary phase or issues with the sample solvent.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual free silanol groups on silica-based reversed-phase columns can interact with the basic amine group of your analyte, causing peak tailing.

    • Solution 1: Mobile Phase Modification: Add a small amount of a competing base, such as 0.1% formic acid or ammonium hydroxide, to the mobile phase. This will protonate the silanol groups and reduce unwanted interactions.

    • Solution 2: Column Selection: Consider using a column with end-capping or a hybrid particle technology that minimizes exposed silanols. For highly polar analytes, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be an excellent alternative, as it operates on a different retention mechanism.[1]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.

    • Solution: Reconstitute your final sample extract in a solvent that is as weak as or weaker than the initial mobile phase conditions. For reversed-phase chromatography, this would typically be a high percentage of the aqueous component.

  • Insufficient Column Equilibration: Inadequate equilibration between gradient runs can lead to inconsistent retention times and poor peak shapes.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10 column volumes before each injection.[2]

Issue 2: Low Analyte Recovery

Question: I'm experiencing low and inconsistent recovery of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol after my sample preparation. What are the likely reasons?

Answer:

Low recovery is often a result of suboptimal sample preparation. The choice of extraction technique and its parameters are critical for efficiently isolating your analyte from the plasma matrix.

Potential Causes and Solutions:

  • Inefficient Protein Precipitation: While simple, protein precipitation can sometimes lead to co-precipitation of the analyte with the plasma proteins.

    • Solution 1: Optimize Precipitating Solvent: Experiment with different organic solvents (e.g., acetonitrile, methanol, or a mixture) and their ratios to the plasma sample. Acetonitrile is often effective for precipitating proteins while keeping small molecules in solution.

    • Solution 2: Adjust pH: The charge state of your analyte can affect its solubility. Adjusting the pH of the plasma sample before precipitation might improve recovery.

  • Suboptimal Solid-Phase Extraction (SPE) Conditions: If using SPE, breakthrough of the analyte during loading or incomplete elution can result in low recovery.

    • Solution 1: Sorbent Selection: For a polar compound like 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, a mixed-mode cation exchange SPE sorbent could be highly effective. This allows for retention based on both the charge of the amine group and hydrophobic interactions.

    • Solution 2: Optimize Wash and Elution Solvents: Ensure the wash solvent is strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to fully desorb the analyte from the sorbent. A common strategy for cation exchange is to use a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).

Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)

Question: I'm observing significant ion suppression for my analyte, leading to poor sensitivity and reproducibility. How can I mitigate these matrix effects?

Answer:

Matrix effects, particularly ion suppression from co-eluting phospholipids in plasma, are a major hurdle in LC-MS/MS bioanalysis.

Potential Causes and Solutions:

  • Co-elution with Phospholipids: Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).

    • Solution 1: Chromatographic Separation: Modify your LC gradient to separate the analyte from the bulk of the phospholipids. A slower gradient or a different stationary phase (like HILIC) can be effective.

    • Solution 2: Advanced Sample Preparation: Employ sample preparation techniques specifically designed to remove phospholipids. Options include:

      • HybridSPE®-Phospholipid: A specialized SPE phase that removes phospholipids while allowing the analyte to pass through.

      • Liquid-Liquid Extraction (LLE): A well-optimized LLE can effectively separate the analyte from phospholipids based on their differential solubility.

  • Inadequate Sample Clean-up: Protein precipitation alone may not be sufficient to remove all interfering matrix components.

    • Solution: Combine protein precipitation with a subsequent SPE step for a more thorough clean-up.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard (IS) to use for the quantification of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., with deuterium or carbon-13 labels). A SIL-IS will have nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, thus providing the most accurate correction. If a SIL-IS is not available, a close structural analog that is not present in the biological matrix can be used.

Q2: What are the key considerations for sample stability of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol in plasma?

A2: Given its structural similarity to catecholamines, which can be prone to oxidation, it is crucial to assess the stability of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. Key stability experiments to perform during method validation include:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Determine how long the analyte is stable in plasma at room temperature.

  • Long-Term Storage Stability: Evaluate stability in frozen plasma over the expected storage duration of study samples.

  • Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.

For catecholamine-like compounds, storage at -70°C or lower is generally recommended. The addition of antioxidants or the use of specific collection tubes (e.g., with EDTA) may be necessary to prevent degradation.[3][4]

Q3: What are the expected mass fragmentation patterns for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol in MS/MS?

A3: Based on the structure of phenylethanolamines, the fragmentation in positive ion mode ESI-MS/MS is likely to involve the following pathways:

  • Loss of water (H₂O): A common fragmentation for molecules with a hydroxyl group.

  • Cleavage of the C-C bond adjacent to the amino group: This would result in a characteristic fragment ion.

A proposed fragmentation is the loss of the aminomethyl group (-CH₂NH₂) or a related fragment. It is essential to perform infusion experiments with a standard of the analyte to determine the optimal precursor and product ions for selected reaction monitoring (SRM).

Q4: Which sample preparation technique is generally preferred for this type of analyte: protein precipitation or solid-phase extraction?

A4: The choice depends on the required sensitivity and the complexity of the study.

  • Protein Precipitation (PPT): This is a simpler, faster, and more cost-effective method. It is often sufficient for assays with higher concentration ranges. However, the resulting extract is "dirtier" and may lead to more significant matrix effects.

  • Solid-Phase Extraction (SPE): SPE provides a much cleaner extract, leading to reduced matrix effects and often better sensitivity. It is generally the preferred method for assays requiring low limits of quantification.

For a robust method, especially in a drug development setting, SPE is often the more reliable choice.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Plasma Sample Preparation using Mixed-Mode Cation Exchange SPE
  • Condition a mixed-mode cation exchange SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water.

  • Vortex for 10 seconds.

  • Load the entire pre-treated sample onto the SPE plate/cartridge.

  • Wash the sorbent with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Dry the sorbent thoroughly under vacuum or positive pressure.

  • Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Proposed LC-MS/MS Parameters for Method Development

ParameterRecommended Starting ConditionRationale
LC Column HILIC (e.g., Amide or Silica) or C18 with end-capping (2.1 x 50 mm, <3 µm)HILIC provides good retention for polar compounds. A high-quality C18 is a robust alternative.
Mobile Phase A 0.1% Formic Acid in WaterProvides good protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase and HILIC.
Gradient Start with a high percentage of aqueous phase for reversed-phase or a high percentage of organic for HILIC, then ramp accordingly.To achieve good separation from matrix components.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale LC-MS.
Injection Volume 5 - 10 µLBalances sensitivity with potential for column overload.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic amine group is readily protonated.
Precursor Ion (Q1) [M+H]⁺ of the analyteThe protonated molecular ion.
Product Ion (Q3) To be determined by infusion of a standardA stable and specific fragment ion.
Collision Energy To be optimized for the specific precursor-product ion transitionMaximizes the signal of the product ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Protein Precipitation or Solid-Phase Extraction add_is->extraction evap Evaporate to Dryness extraction->evap reconstitute Reconstitute evap->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject Sample data Data Acquisition lcms->data quant Quantification data->quant report Reporting quant->report

Caption: A generalized workflow for the quantification of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol in plasma.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_sensitivity Sensitivity Issues start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape retention_shift Retention Time Shift? start->retention_shift low_recovery Low Recovery? start->low_recovery ion_suppression Ion Suppression? start->ion_suppression solution1 solution1 peak_shape->solution1 Check Mobile Phase & Column Chemistry solution2 solution2 retention_shift->solution2 Check Equilibration & System Stability solution3 solution3 low_recovery->solution3 Optimize Sample Prep (PPT vs. SPE) solution4 solution4 ion_suppression->solution4 Improve Sample Cleanup & Chromatographic Separation end Acceptable Result solution1->end Resolved solution2->end Resolved solution3->end Resolved solution4->end Resolved

Caption: A logical troubleshooting flowchart for common issues in the LC-MS/MS analysis.

References

  • Boomsma, F., & Alberts, G. (1986). Stability of catecholamines in whole blood, plasma, and platelets. Clinical chemistry, 32(5), 882–883. [Link]

  • Weng, N. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 556-563. [Link]

  • Hjemdahl, P. (1984). Stability of human plasma catecholamines. Acta physiologica Scandinavica. Supplementum, 527, 43–54. [Link]

  • Boomsma, F., & Alberts, G. (1986). Stability of catecholamines in whole blood, plasma, and platelets. Semantic Scholar. [Link]

  • Yonekura, T., Kamata, S., Wasa, M., Okada, A., Yamatodani, A., Watanabe, T., & Wada, H. (1988). Simultaneous determination of plasma phenethylamine, phenylethanolamine, tyramine and octopamine by high-performance liquid chromatography using derivatization with fluorescamine. Journal of chromatography, 427(2), 320–325. [Link]

  • Defense Technical Information Center. (1991). Plasma Catecholamine Degradation with Long-Term Storage. [Link]

  • LabRulez LCMS. (n.d.). Quantitative Analysis of Polar Metabolites with Comprehensive Plasma and Cell Targeted Metabolomics Workflow. [Link]

  • Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Scribd. (n.d.). LSMSMS troubleshooting. [Link]

  • mzCloud. (2016). Phenylethanolamine. [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • Scribd. (n.d.). Mass Spectrometry of Aralkyl Compounds. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). Phenylethanolamine. [Link]

  • Gniazdowska, E., Gilant, E., & Buś-Kwaśnik, K. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences, 23(4). [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000307 - 2-Amino-1-phenylethanol. [Link]

  • Yin, X., Baldoni, I., Adams, E., & Van Schepdael, A. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(24), 5993. [Link]

  • Ahire, P. D., Kawale, L. A., & Nade, V. S. (2025). Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. Biosciences Biotechnology Research Asia, 22(3). [Link]

  • Gray, N., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(4), 2478-2487. [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. [Link]

  • Anapharm Bioanalytics. (n.d.). Bioanalytical Method List. [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Poor Reproducibility in 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Experiments

Welcome to the technical support center for experiments involving 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common sources of irreproducibility in the synthesis, purification, and handling of this compound. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Introduction: The Challenge of Reproducibility

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds targeting various biological pathways. However, like many catecholamine-like structures, its synthesis and handling are prone to variability, leading to issues with yield, purity, and ultimately, the reproducibility of downstream biological data. This guide will address these challenges in a systematic, question-and-answer format.

I. Synthesis: The Reduction of 2-Amino-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one

The most common and accessible route to 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is the reduction of its corresponding α-amino ketone precursor, 2-Amino-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one. This is typically achieved using a hydride-based reducing agent like sodium borohydride (NaBH₄).

Experimental Workflow: A Validated Protocol

Here, I provide a robust, step-by-step protocol for the synthesis.

cluster_0 Synthesis Workflow start Start: 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one HCl dissolve Dissolve in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Slowly add NaBH4 cool->add_nabh4 stir Stir at 0-5 °C, then warm to RT add_nabh4->stir quench Quench with Acetone stir->quench concentrate Concentrate in vacuo quench->concentrate extract Partition between EtOAc and H2O concentrate->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 wash->dry filter_concentrate Filter and concentrate dry->filter_concentrate purify Purify by crystallization or chromatography filter_concentrate->purify end_product Product: 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol purify->end_product

Caption: Workflow for the synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol.

Frequently Asked Questions & Troubleshooting - Synthesis

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in this reduction can often be attributed to several factors:

  • Purity of the Starting Material: The precursor, 2-Amino-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one hydrochloride, can contain impurities that interfere with the reaction. It is advisable to check the purity by ¹H NMR or HPLC before starting.

  • Stoichiometry of Sodium Borohydride: While NaBH₄ is a mild reducing agent, using a significant excess can lead to side reactions.[3][4] A molar ratio of 1.1 to 1.5 equivalents of NaBH₄ to the ketone is typically sufficient.

  • Reaction Temperature: The initial addition of NaBH₄ should be performed at a low temperature (0-5 °C) to control the reaction rate and minimize side product formation. Allowing the reaction to proceed at too high a temperature can lead to over-reduction or decomposition.

  • Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. If the reaction stalls, a small, additional portion of NaBH₄ can be added.

  • Work-up Losses: The product has some water solubility. During the extraction phase, ensure the aqueous layer is thoroughly extracted with an organic solvent like ethyl acetate to minimize loss of product.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?

A2: The presence of multiple spots suggests the formation of impurities. Common side products in this reaction can include:

  • Unreacted Starting Material: This is easily identified by running a co-spot with the starting ketone on your TLC plate.

  • Over-reduction Products: While less common with NaBH₄, it is possible to see some reduction of the aromatic ring under harsh conditions, though this is more of a concern with stronger reducing agents like LiAlH₄.[5]

  • Borate Esters: During the reaction, borate esters can form between the product's hydroxyl group and boron species. These are typically hydrolyzed during the aqueous work-up. Incomplete hydrolysis can leave these as impurities.

  • Oxidation Products: The benzodioxin moiety is susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if certain metal impurities are present.[6][7] This can lead to the formation of colored impurities.

Q3: Can I use a different reducing agent?

A3: Yes, other reducing agents can be used, but they come with their own considerations. For instance, Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will readily reduce the ketone.[5] However, it is less selective and can potentially reduce other functional groups if present. It is also highly reactive with protic solvents like methanol, so an ethereal solvent like THF would be required. For asymmetric synthesis to obtain a specific enantiomer, chiral reducing agents or catalysts can be employed.[1][2][8]

II. Purification: Isolating the Target Compound

Proper purification is critical for obtaining reproducible results in downstream applications. The choice between crystallization and chromatography will depend on the impurity profile and the desired final purity.

Frequently Asked Questions & Troubleshooting - Purification

Q1: I am having trouble crystallizing the final product. What solvents should I try?

A1: For a polar molecule like 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, a common strategy is to use a solvent system consisting of a good solvent and a poor solvent (anti-solvent).

  • Good Solvents: Methanol, Ethanol, Isopropanol

  • Anti-Solvents: Diethyl ether, Hexanes, Toluene

A typical procedure would be to dissolve the crude product in a minimal amount of a warm good solvent and then slowly add the anti-solvent until turbidity is observed. Allowing the solution to cool slowly will promote the formation of crystals.

Q2: My purified product is a colored oil, not a white solid. What is the cause?

A2: The appearance of color, often pink or brown, is a strong indicator of oxidation.[6] The catechol-like structure of the benzodioxin ring system is prone to air oxidation, which can be accelerated by light and trace metal impurities.

  • Prevention:

    • Work under an inert atmosphere (Nitrogen or Argon) as much as possible, especially during concentration and purification steps.

    • Use high-purity, peroxide-free solvents.

    • Consider adding a small amount of an antioxidant like sodium bisulfite or ascorbic acid during the work-up if oxidation is a persistent issue.[6]

  • Remediation:

    • If the product is an oil due to impurities, purification by column chromatography on silica gel may be necessary. A gradient elution of ethyl acetate in hexanes, with a small percentage of triethylamine to prevent tailing on the silica, is a good starting point.

    • Sometimes, colored impurities can be removed by treating a solution of the product with activated charcoal, followed by filtration.

III. Analysis and Characterization

Accurate characterization is key to confirming the identity and purity of your product, ensuring the reproducibility of your experiments.

Frequently Asked Questions & Troubleshooting - Analysis

Q1: My ¹H NMR spectrum looks complex. What are the expected signals?

A1: While a reference spectrum is ideal, the expected ¹H NMR signals for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol in CDCl₃ would be approximately:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic6.7-6.9m3H
O-CH₂-CH₂-O4.2-4.3m4H
CH-OH4.6-4.8dd1H
CH₂-NH₂2.7-3.0m2H
NH₂ and OHbroads3H

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Q2: I am seeing peak tailing in my HPLC analysis. How can I improve the peak shape?

A2: Peak tailing in reverse-phase HPLC for basic compounds like this is often due to interactions with residual silanol groups on the silica-based column packing.

  • Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine (0.1%) or use a buffer to maintain a consistent pH.

  • Column Choice: Use a column with high-purity silica and end-capping to minimize exposed silanols.

  • pH Adjustment: Adjusting the mobile phase pH to be 2-3 units below the pKa of the amine will ensure it is protonated and less likely to interact with silanols.

cluster_1 Troubleshooting Logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_analysis Analysis Issues cluster_storage Storage Issues start Poor Reproducibility check_synthesis Check Synthesis Protocol start->check_synthesis check_purification Check Purification Protocol start->check_purification check_analysis Check Analytical Method start->check_analysis check_storage Check Storage Conditions start->check_storage low_yield Low Yield check_synthesis->low_yield side_products Side Products check_synthesis->side_products crystallization_fail Crystallization Failure check_purification->crystallization_fail colored_product Colored Product check_purification->colored_product bad_nmr Complex NMR check_analysis->bad_nmr hplc_tailing HPLC Peak Tailing check_analysis->hplc_tailing degradation Degradation Over Time check_storage->degradation

Caption: A troubleshooting decision tree for experiments with this compound.

IV. Stability and Storage

The stability of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a critical factor for reproducibility, particularly in biological assays.

Q1: How should I store the compound to prevent degradation?

A1: Due to its susceptibility to oxidation, proper storage is essential.

  • Solid Form: Store as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). Protect from light and store in a cool, dark place. A freezer (-20 °C) is ideal for long-term storage.

  • In Solution: Solutions of the compound, especially in protic or aqueous solvents, are more prone to degradation. If you need to store solutions, use deoxygenated solvents and store them frozen. It is best to prepare solutions fresh whenever possible. The stability of catecholamines in plasma has been shown to be variable, highlighting the importance of proper handling of biological samples containing such compounds.[9]

By understanding the key chemical properties and potential pitfalls in the synthesis and handling of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, you can significantly improve the reproducibility of your experimental results. This guide provides a framework for troubleshooting, but always remember to meticulously document your experimental conditions to identify sources of variability.

References

  • Feng, X. et al. (2014). Asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids. Chemistry, 20(42).
  • Zhang, G. et al. (2021).
  • Choudhary, A. (n.d.).
  • Li, W. et al. (2021). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 86(10), 7174–7184.
  • Kopp, U. et al. (1981).
  • Barber, D. M. et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 254-273.
  • Zhang, X. et al. (2004). Asymmetric reductive amination of ketones.
  • Bindoli, A. et al. (1992). The oxidation of catecholamines: a potential source of toxic species in biological systems. Free Radical Biology & Medicine, 13, 391-405.
  • Weir, T. et al. (1986).
  • Sulzer, D., & Zecca, L. (2000).
  • Głowacka, I. E. et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates Starting from N-Protected (Aziridin-2-yl)
  • Blaskovich, M. A. et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(6), 443-446.
  • ChemicalBook. (n.d.). 2-(2-Aminoethoxy)ethanol(929-06-6) 1H NMR spectrum. ChemicalBook.
  • LibreTexts. (2021). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Clark, J. (2015).
  • Jarošová, M. et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(20), 3749.
  • LibreTexts. (2023). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
  • ChemicalBook. (n.d.). 2-(2-Aminoethylamino)ethanol(111-41-1) 1H NMR spectrum. ChemicalBook.
  • PubChem. (n.d.). (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-YL)ethanol. PubChem.
  • Eseyin, O. A. et al. (2018). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.
  • Kulkarni, V. M. et al. (2008). Chemistry and pharmacology of benzodioxanes. TSI Journals.
  • Shah, R. P. et al. (2014). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 21-28.
  • Lee, J. et al. (2021). Synthesis of 2-(2-aminoethoxy) ethanol.
  • de Fátima, Â. et al. (2012). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Micale, N. et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • Elmaaty, T. M. A. et al. (2006). Two-Step Novel Synthesis of 2-Amino-6-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl).
  • Forró, E. et al. (2017). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 13, 1594-1603.
  • Muller, G. W. et al. (2006). Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.
  • Wilkinson, R. G. (1976). Synthesis of dl-2-amino-1-butanol.

Sources

Optimization

stability testing of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol under different storage conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. The following troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. The following troubleshooting guides and FAQs are designed to address specific issues you may encounter during your experiments, grounded in scientific principles and regulatory expectations.

Introduction: Understanding the Molecule

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is a small molecule featuring a secondary amine and a dihydrobenzodioxin moiety. These functional groups are key to its potential reactivity and degradation pathways. The secondary amine can be susceptible to oxidation and nitrosation, while the aromatic ether linkages in the dihydrobenzodioxin ring may be subject to cleavage under harsh acidic or oxidative conditions. A thorough understanding of these potential liabilities is crucial for designing a robust stability testing program.

This document will guide you through the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, tailored to the specific structural features of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a stability testing program for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol?

The primary goals are to:

  • Determine the shelf life of the drug substance and drug product.[5]

  • Identify potential degradation products that could impact safety or efficacy.[3][5]

  • Elucidate degradation pathways to understand the chemical behavior of the molecule under various stress conditions.[1][3]

  • Develop and validate a stability-indicating analytical method , typically an HPLC or UPLC method, that can separate and quantify the parent compound from all significant degradation products.[1][3]

  • Inform the selection of appropriate formulation, packaging, and storage conditions. [3]

Q2: What are the initial steps in designing a forced degradation study for this compound?

A forced degradation study, also known as stress testing, is a critical first step.[2] The goal is to intentionally degrade the sample to an extent of 5-20%.[1] This level of degradation is generally sufficient to produce and identify degradation products without being so excessive that it leads to secondary or tertiary degradants that would not be seen under normal storage conditions.

The initial experimental setup should include the following stress conditions as recommended by ICH guidelines:

  • Acid hydrolysis

  • Base hydrolysis

  • Oxidation

  • Thermal stress

  • Photostability

Q3: My HPLC results show multiple degradation peaks. How do I determine which are significant?

Any degradation product observed at a level of 0.1% or greater should be investigated. The ICH Q3A(R2) and Q3B(R2) guidelines provide specific thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Troubleshooting Guide

Issue 1: Rapid Degradation Observed Under Oxidative Stress

Scenario: Upon exposing a solution of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol to hydrogen peroxide (H₂O₂), you observe a rapid and extensive loss of the main peak in your chromatogram, often exceeding the target 5-20% degradation.

Probable Cause: The secondary amine in the molecule is likely susceptible to oxidation. The nitrogen lone pair can be readily attacked by oxidizing agents.

Troubleshooting Steps:

  • Reduce Oxidant Concentration and Exposure Time: If you are using 3% H₂O₂, consider reducing it to 1% or even 0.1%. Due to the rapid kinetics often involved in oxidation, stress testing with hydrogen peroxide is highly time-sensitive and is typically restricted to a maximum duration of 24 hours to prevent over-stressing.[1]

  • Control Temperature: Perform the experiment at room temperature or even cooled conditions (e.g., 2-8°C) to slow down the reaction rate.

  • Investigate the Role of Metal Ions: Trace metal ions can catalyze oxidative degradation. Consider preparing your solutions in metal-free water and using glassware that has been treated to remove trace metals.

  • Characterize Degradants: Use LC-MS to obtain the mass of the degradation products. An increase in mass corresponding to the addition of one or more oxygen atoms (e.g., M+16 for an N-oxide) would support an oxidative degradation pathway.

Issue 2: Unexpected Impurity Formation in Control Samples

Scenario: You observe a new impurity peak in your control sample (stored under ambient or refrigerated conditions) that was not present at the start of the study.

Probable Cause: This could be due to several factors, including inherent instability, interaction with the container closure system, or contamination. Given the secondary amine structure, N-nitrosamine formation is a potential concern if there is a source of nitrites.

Troubleshooting Steps:

  • Evaluate Container Closure System: Leachables from plastic containers or rubber stoppers can react with the drug substance. Consider storing a sample in an inert glass container as a comparison.

  • Assess for Nitrosamine Formation: If there is any potential for nitrite contamination in excipients or the manufacturing process, this is a critical avenue to investigate. Specialized analytical methods, often involving LC-MS/MS, are required for the detection of trace levels of nitrosamines.

  • Review Excipient Compatibility: If you are working with a drug product formulation, one of the excipients may be reacting with the active pharmaceutical ingredient (API). Conduct a binary excipient-API compatibility study.

Issue 3: No Significant Degradation Observed Under Photostability Testing

Scenario: After exposing your sample to the ICH-recommended light conditions (1.2 million lux hours and 200 watt hours/square meter), you see no significant degradation.[3]

Probable Cause: The molecule may be inherently photostable. However, it is crucial to ensure the experiment was conducted correctly.

Troubleshooting Steps:

  • Confirm Light Exposure: Ensure your photostability chamber is calibrated and delivering the correct light intensity and spectral distribution.

  • Test in Solution and Solid State: The photostability of a compound can differ between its solid and solution states. Test both if applicable.

  • Consider the Effect of Packaging: If the drug product is intended to be packaged in light-protective material (e.g., amber vials), the lack of degradation is an expected and positive result.

  • Forced Photodegradation: If you still need to understand potential photodegradation pathways, you can use more forcing conditions, such as higher intensity light or the addition of a photosensitizer, although this is beyond standard ICH requirements.

Experimental Protocols

Protocol 1: Forced Degradation Under Hydrolytic Conditions
  • Preparation: Prepare stock solutions of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of 0.1 mg/mL.

  • Incubation: Store the solutions at 60°C and take samples at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Neutralize the acid and base samples before analysis by a validated stability-indicating HPLC method.

ConditionAcid/BaseTemperatureRecommended Initial Timepoints
Hydrolysis0.1 M HCl60°C0, 2, 4, 8, 12, 24 hours
Hydrolysis0.1 M NaOH60°C0, 2, 4, 8, 12, 24 hours
HydrolysisWater60°C0, 2, 4, 8, 12, 24 hours
Protocol 2: Forced Degradation Under Oxidative Conditions
  • Preparation: Prepare a stock solution of the compound at 1 mg/mL.

  • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Take samples at shorter time points due to the potential for rapid degradation (e.g., 0, 1, 2, 4, 8 hours).

  • Analysis: Analyze the samples directly by HPLC.

Visualizing Workflows

Forced Degradation Workflow

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Timepoints Sample at Timepoints Acid->Timepoints Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Timepoints Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Timepoints Thermal Thermal (e.g., 80°C, Solid State) Thermal->Timepoints Photo Photochemical (ICH Q1B Light Conditions) Photo->Timepoints HPLC HPLC with UV/PDA Detection LCMS LC-MS for Mass Identification HPLC->LCMS If Impurities > Threshold Data Data Interpretation: - Degradation Pathway - Method Validation - Stability Profile HPLC->Data NMR NMR for Structural Elucidation LCMS->NMR For Unknowns LCMS->Data NMR->Data API API Sample (Solid or Solution) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Timepoints->HPLC Primary Analysis

Caption: General workflow for forced degradation studies.

Troubleshooting Unexpected Peaks

TroubleshootingWorkflow Start Unexpected Peak Observed in Chromatogram CheckControl Is the peak present in the control sample? Start->CheckControl CheckBlank Is the peak present in the blank (solvent)? CheckControl->CheckBlank No InvestigateSource Investigate Source: - Container Closure? - Excipient Interaction? - Nitrosamine? CheckControl->InvestigateSource Yes SystemPeak Likely a system peak or solvent impurity. CheckBlank->SystemPeak Yes DegradationProduct Potential Degradation Product CheckBlank->DegradationProduct No Characterize Characterize Peak: - Mass Spec (LC-MS) - UV Spectrum DegradationProduct->Characterize

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

Welcome to the comprehensive technical support guide for the synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. This document is designed for researchers, chemists, and process development professionals to navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and critical decision points encountered when scaling this important pharmaceutical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring a robust and reproducible synthesis.

Part 1: Overview of Synthetic Strategies

The synthesis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is typically approached via two primary, well-established routes. The choice between them often depends on the availability of starting materials, scale, safety considerations, and desired stereochemical purity.

  • The α-Bromoketone Route (Route A): This is arguably the most common lab-scale approach. It begins with the commercially available 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, which undergoes bromination, subsequent amination, and a final reduction of the ketone.

  • The Cyanohydrin Route (Route B): This route starts from the corresponding aldehyde, 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. A cyanohydrin is formed, which is then reduced to the target amino alcohol. This route can be advantageous for controlling chirality if an asymmetric reduction is employed.

The following diagram illustrates these two primary pathways.

Synthetic_Pathways start_A 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone int_A1 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone start_A->int_A1 Bromination (e.g., Br₂, NBS) route_A Route A start_B 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde int_B1 2-Hydroxy-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (Cyanohydrin) start_B->int_B1 Cyanohydrin Formation (e.g., KCN, TMSCN) route_B Route B int_A2 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone int_A1->int_A2 Amination (e.g., NH₃, Hexamine) product 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol int_A2->product Ketone Reduction (e.g., NaBH₄) int_B1->product Nitrile & Ketone Reduction (e.g., LiAlH₄, H₂/Catalyst) Troubleshooting_Flow start Low Yield or Impure Product in Final Step (Reduction) check_sm Is Starting Material (Ketone) Present? (Check by TLC/LC-MS) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_products Side Products Observed check_sm->side_products No sol_increase_reagent Increase Equivalents of Reducing Agent (e.g., NaBH₄ to 1.5 eq) incomplete_rxn->sol_increase_reagent sol_increase_time Increase Reaction Time or Temperature (e.g., 0°C to RT) incomplete_rxn->sol_increase_time sol_check_reagent Verify Purity/Activity of Reducing Agent incomplete_rxn->sol_check_reagent sol_purify Re-purify Intermediate Before Reduction side_products->sol_purify sol_rework Optimize Work-up to Remove Byproducts (e.g., Recrystallization) side_products->sol_rework

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Confirming the Biological Activity of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol: A Comparative Analysis

For researchers and drug development professionals, the initial characterization of a novel compound is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for confirmi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the initial characterization of a novel compound is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for confirming the biological activity of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, a phenylethanolamine derivative with structural features suggesting interaction with adrenergic receptors.

This document is structured not as a definitive statement on the compound's activity, for which public data is scarce, but as a rigorous experimental roadmap. We will outline a series of comparative studies against well-characterized adrenergic ligands, providing the scientific rationale for experimental choices and detailed protocols. By following this guide, researchers can generate the necessary data to objectively assess the compound's performance and establish a clear biological profile.

Introduction to the Target Compound and Rationale for Adrenergic Receptor Investigation

The structure of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol combines two key pharmacophores: a phenylethanolamine backbone and a 2,3-dihydrobenzodioxin moiety.

  • Phenylethanolamine Core: This scaffold is the foundational structure for a vast array of endogenous catecholamines (e.g., norepinephrine, epinephrine) and synthetic drugs that target adrenergic receptors. The presence of the ethanolamine side chain is a strong indicator of potential affinity for α- and/or β-adrenergic receptors.[1][2][3]

  • Benzodioxin Moiety: Derivatives of benzodioxan (a related saturated ring system) are known to possess high affinity for α-adrenergic receptors.[4][5] This suggests that the 2,3-dihydrobenzodioxin ring of our target compound will likely confer selectivity and potency, particularly at α-adrenoceptor subtypes.

Based on this structural analysis, our primary hypothesis is that 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol functions as a modulator of adrenergic receptors. The subsequent experimental plan is designed to test this hypothesis by determining its binding affinity and functional activity at α1 and α2 adrenergic receptor subtypes.

Selection of Comparator Compounds

To provide a meaningful context for our experimental results, we have selected two well-characterized adrenergic ligands with structural similarities to our target compound.

CompoundStructureRationale for Selection
Cirazoline A potent and selective α1-adrenergic receptor agonist, also exhibiting α2-antagonist properties.[6][7][8] Its imidazoline and cyclopropylmethoxy groups differ from our target, but it serves as an excellent benchmark for α1-agonist activity.
Idazoxan A selective α2-adrenergic receptor antagonist with a benzodioxan core, making it a close structural analog.[9][10] It is a standard tool for characterizing α2-receptor interactions.

Experimental Workflow for Biological Characterization

The following workflow is proposed to comprehensively profile the biological activity of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol.

G cluster_0 Phase 1: Receptor Binding Affinity cluster_1 Phase 2: Functional Activity Profiling cluster_2 Phase 3: Data Analysis & Comparison Binding_Assay Radioligand Binding Assays (α1 vs. α2 selectivity) Subtype_Binding Subtype-Selective Binding (α1A, α1B, α1D, α2A, α2B, α2C) Binding_Assay->Subtype_Binding If significant binding is observed Ca_Assay Intracellular Ca2+ Mobilization (α1/Gq pathway) Subtype_Binding->Ca_Assay cAMP_Assay cAMP Accumulation Assay (α2/Gi pathway) Subtype_Binding->cAMP_Assay Data_Analysis Determine Ki, EC50/IC50, and Emax values Ca_Assay->Data_Analysis cAMP_Assay->Data_Analysis Comparison Comparative Analysis vs. Cirazoline & Idazoxan Data_Analysis->Comparison caption Experimental Workflow for Characterization

Figure 1: Proposed experimental workflow for characterizing the biological activity of the target compound.

PART 1: Receptor Binding Affinity

The initial step is to determine if and how strongly the target compound binds to adrenergic receptors. This is achieved through competitive radioligand binding assays.

Protocol 1: α1 vs. α2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol for α1 and α2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing either human α1- or α2-adrenergic receptors (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use an appropriate buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Radioligand:

    • For α1 receptors: Use [3H]Prazosin, a selective α1 antagonist.

    • For α2 receptors: Use [3H]Rauwolscine, a selective α2 antagonist.[11]

  • Competition Assay:

    • Incubate the cell membranes with a fixed concentration of the respective radioligand and varying concentrations of the unlabeled test compound (2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, Cirazoline, or Idazoxan).

    • Incubate for 60 minutes at 25°C.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data Table:

Compoundα1-Adrenergic Receptor Ki (nM) ([3H]Prazosin)α2-Adrenergic Receptor Ki (nM) ([3H]Rauwolscine)α1/α2 Selectivity Ratio
2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Hypothetical: 50Hypothetical: 150.3
Cirazoline 120[8]27,500 (antagonist pA2=7.56)[7][8]~0.004
Idazoxan 1,80010180

This table presents hypothetical data for the target compound alongside literature-derived data for the comparators to illustrate the expected output.

PART 2: Functional Activity Profiling

Binding affinity does not reveal whether a compound is an agonist (activates the receptor) or an antagonist (blocks the receptor). Functional assays are required to determine the compound's effect on receptor signaling.

Signaling Pathways of Adrenergic Receptors

Adrenergic receptors couple to different G-proteins to initiate intracellular signaling cascades.

G cluster_0 α1-Adrenergic Receptor cluster_1 α2-Adrenergic Receptor alpha1 α1-AR Gq Gq protein alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca alpha2 α2-AR Gi Gi protein alpha2->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP caption Adrenergic Receptor Signaling Pathways

Figure 2: Simplified signaling pathways for α1 and α2-adrenergic receptors.

Protocol 2: Intracellular Calcium Mobilization Assay (α1/Gq Pathway)

Objective: To determine if the target compound acts as an agonist or antagonist at α1-adrenergic receptors by measuring changes in intracellular calcium levels.[12][13][14]

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing a human α1-adrenergic receptor subtype (e.g., α1A).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8).

  • Agonist Mode:

    • Add increasing concentrations of the test compound to the cells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium, signifying agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a fixed, sub-maximal concentration of a known α1 agonist (e.g., phenylephrine or cirazoline).

    • Measure the fluorescence intensity. A decrease in the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • For agonists, plot the change in fluorescence against the log of the compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect).

    • For antagonists, calculate the IC50 (concentration that inhibits 50% of the agonist response).

Protocol 3: cAMP Accumulation Assay (α2/Gi Pathway)

Objective: To determine if the target compound acts as an agonist or antagonist at α2-adrenergic receptors by measuring the inhibition of cAMP production.[15][16][17]

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO) stably expressing a human α2-adrenergic receptor subtype (e.g., α2A).

  • Adenylate Cyclase Stimulation: Pre-treat the cells with forskolin to stimulate adenylate cyclase and raise basal cAMP levels.

  • Agonist Mode:

    • Add increasing concentrations of the test compound in the presence of forskolin.

    • Incubate for 30 minutes. A decrease in cAMP levels indicates α2-agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a fixed, sub-maximal concentration of a known α2 agonist (e.g., clonidine or UK-14,304) in the presence of forskolin.

    • A reversal of the agonist-induced cAMP reduction indicates antagonist activity.

  • Quantification: Lyse the cells and measure cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis:

    • For agonists, plot the percentage inhibition of forskolin-stimulated cAMP against the log of the compound concentration to determine the IC50 and Emax.

    • For antagonists, plot the percentage reversal of the agonist effect to determine the IC50.

Illustrative Functional Data Summary:

Compoundα1 Receptor Activityα2 Receptor Activity
2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Hypothetical: Partial Agonist (EC50 = 200 nM, Emax = 60%)Hypothetical: Antagonist (IC50 = 35 nM)
Cirazoline Full Agonist (EC50 = 70.7 nM for α1A)[8]Antagonist (pA2 = 7.56)[7]
Idazoxan AntagonistPotent Antagonist[9][10]

This table provides a hypothetical functional profile for the target compound based on its structural features, for comparison with the known activities of the reference compounds.

Conclusion and Interpretation of Potential Outcomes

By executing the proposed experimental plan, researchers can definitively characterize the biological activity of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. The combined binding and functional data will allow for a comprehensive comparison with established adrenergic modulators like Cirazoline and Idazoxan.

The hypothetical data presented suggests a potential profile for the target compound as a partial α1-adrenergic agonist and a more potent α2-adrenergic antagonist. Such a mixed pharmacological profile could have interesting therapeutic implications, for example, in conditions where both vasoconstriction (via α1 agonism) and enhanced norepinephrine release (via α2 antagonism) are desired.

This guide provides the necessary framework, from experimental design and detailed protocols to data analysis and interpretation, to rigorously confirm the biological activity of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol and position it within the broader landscape of adrenergic pharmacology.

References

  • Ruffolo, R. R., Jr., & Waddell, J. E. (1982). Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist. Journal of Pharmacology and Experimental Therapeutics, 222(1), 29–36.
  • Horie, K., Obika, K., Foglar, R., et al. (1995). Selectivity of the imidazoline α-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned α1-adrenoceptor subtypes. British Journal of Pharmacology, 116(1), 1611–1618.
  • Zhu, S., Wang, Y., & Zhang, L. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936.
  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • Doxey, J. C., Roach, A. G., & Smith, C. F. (1983). Studies on the alpha-adrenoceptor antagonist properties of idazoxan (RX 781094). British journal of pharmacology, 78(3), 489–505.
  • Gifford Bioscience. Functional Assays. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Adrenoceptors. Available at: [Link]

  • ION Biosciences. Gαq GPCR assays. Available at: [Link]

  • Jackson, H. C., & Orlek, B. S. (1992). The effects of idazoxan and other alpha 2-adrenoceptor antagonists on food and water intake in the rat. British journal of pharmacology, 107(2), 344–348.
  • Li, X., Li, C., Zhang, Y., et al. (2024).
  • Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs. Available at: [Link]

  • PubChem. Cirazoline. National Center for Biotechnology Information. PubChem Compound Database; CID=2759. Available at: [Link]

  • PubChem. Idazoxan. National Center for Biotechnology Information. PubChem Compound Database; CID=3670. Available at: [Link]

  • Qu, L., Zhou, Q., Xu, Y., et al. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science Advances, 8(9), eabn1127.
  • ResearchGate. cAMP assay principle. Available at: [Link]

  • U'Prichard, D. C., & Snyder, S. H. (1978). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. European journal of pharmacology, 51(2), 145–155.
  • Xiang, Y., Liu, J., Li, J., et al. (2021). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. International Journal of Molecular Sciences, 22(21), 11538.
  • Wikipedia. Phenylethanolamine. Available at: [Link]

Sources

Comparative

A Comparative Analysis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol and Propranolol: A Hypothetical Exploration in Adrenergic Receptor Modulation

A Comparative Guide for Researchers in Pharmacology and Drug Development In the landscape of adrenergic receptor pharmacology, the quest for novel molecules with tailored selectivity and functional activity is perpetual....

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Pharmacology and Drug Development

In the landscape of adrenergic receptor pharmacology, the quest for novel molecules with tailored selectivity and functional activity is perpetual. This guide endeavors to provide a comparative study of the well-established non-selective β-adrenergic antagonist, propranolol, and a lesser-known compound, 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol.

It is critical to establish at the outset that while propranolol has been extensively characterized, a thorough review of the scientific literature reveals a significant lack of published pharmacological data for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. This compound is primarily available through chemical suppliers, indicating its status as a research chemical or synthetic intermediate rather than a pharmacologically profiled agent.

Therefore, this guide will adopt a dual approach. Firstly, it will provide a comprehensive overview of the established pharmacology of propranolol, grounded in extensive experimental data. Secondly, it will offer a theoretical and predictive analysis of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol based on structure-activity relationships (SAR) within the phenethanolamine class of compounds. This comparative study will thus be, in part, a hypothetical exploration, aiming to stimulate research into the potential adrenergic activity of this uncharacterized molecule.

Propranolol: The Archetypal Beta-Blocker

Propranolol, a member of the beta-blocker class of drugs, serves as a cornerstone in the treatment of various cardiovascular and other disorders.[1][2][3] Its therapeutic utility stems from its potent and non-selective antagonism of β1 and β2-adrenergic receptors.[1][4][5][6]

Chemical Profile and Mechanism of Action

Chemical Structure: Propranolol is chemically designated as (RS)-1-(1-methylethylamino)-3-(1-naphthyloxy)propan-2-ol.[7][8]

Mechanism of Action: Propranolol competitively blocks the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β1 and β2-adrenergic receptors.[1][4][6][9] This blockade has profound physiological effects:

  • Cardiovascular System: By antagonizing β1-receptors in the heart, propranolol reduces heart rate, myocardial contractility, and cardiac output.[4][9] This action is central to its use in hypertension, angina pectoris, and certain arrhythmias.[2][9]

  • Respiratory System: Blockade of β2-receptors in the bronchial smooth muscle can lead to bronchoconstriction, a significant concern for patients with asthma or chronic obstructive pulmonary disease (COPD).[9]

  • Metabolic Effects: Propranolol can influence metabolism by inhibiting glycogenolysis and renin release.[9]

The signaling pathway initiated by β-adrenergic receptor activation and its inhibition by propranolol is depicted below.

cluster_membrane Cell Membrane β-Adrenergic Receptor β-Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) β-Adrenergic Receptor->G-Protein (Gs) Activates Adenylate Cyclase Adenylate Cyclase G-Protein (Gs)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts Catecholamines Catecholamines Catecholamines->β-Adrenergic Receptor Activates Propranolol Propranolol Propranolol->β-Adrenergic Receptor Blocks ATP ATP ATP->Adenylate Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response

Caption: Signaling pathway of β-adrenergic receptor activation and its inhibition by propranolol.

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol: A Structural and Hypothetical Pharmacological Analysis

In the absence of direct experimental data, we turn to a structural analysis to hypothesize the potential pharmacological activity of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol.

Chemical Profile

Chemical Structure: The structure of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol features a phenethanolamine core, which is a common pharmacophore for adrenergic receptor ligands. The key difference from simple phenethanolamines is the presence of a dihydrobenzodioxin ring system attached to the phenyl group.

CompoundIUPAC NameMolecular FormulaMolar Mass
Propranolol (RS)-1-(1-methylethylamino)-3-(1-naphthyloxy)propan-2-ol[8]C16H21NO2[10]259.34 g/mol [10]
2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanolC10H13NO3195.22 g/mol
Hypothetical Adrenergic Activity: A Structure-Activity Relationship (SAR) Perspective

The phenethanolamine scaffold is a well-established motif for interaction with adrenergic receptors. Key structural features that determine affinity and efficacy include:

  • The Ethanolamine Side Chain: The hydroxyl group on the benzylic carbon and the amine group are crucial for binding to the receptor.

  • The Aromatic Ring: Substituents on the aromatic ring significantly influence selectivity and potency.

  • The Amine Substituent: The nature of the substituent on the nitrogen atom is a major determinant of β-receptor selectivity.

In the case of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, the unsubstituted amine (a primary amine) is noteworthy. In general, for β-agonists, increasing the bulk of the N-substituent (e.g., isopropyl in isoproterenol, tert-butyl in salbutamol) enhances β2-selectivity. The lack of a bulky substituent on the amine of our target compound makes it less likely to be a potent β2-agonist.

The dihydrobenzodioxin moiety is electronically similar to a dimethoxy substitution on the phenyl ring. This could potentially confer some affinity for adrenergic receptors, but without experimental validation, its precise impact on receptor interaction remains speculative.

Proposed Experimental Workflow for Pharmacological Characterization

To move beyond speculation and ascertain the true pharmacological profile of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, a systematic experimental approach is required. The following workflow outlines the key experiments necessary to compare its activity with propranolol.

cluster_binding Binding Affinity cluster_functional Functional Activity cluster_signaling Signaling Pathway Compound Synthesis & Purification Compound Synthesis & Purification Radioligand Binding Assays Radioligand Binding Assays Compound Synthesis & Purification->Radioligand Binding Assays Functional Assays Functional Assays Radioligand Binding Assays->Functional Assays Determine Ki β1 & β2 Receptor Membranes β1 & β2 Receptor Membranes Radioligand Binding Assays->β1 & β2 Receptor Membranes Downstream Signaling Analysis Downstream Signaling Analysis Functional Assays->Downstream Signaling Analysis Determine EC50/IC50 cAMP Accumulation Assay cAMP Accumulation Assay Functional Assays->cAMP Accumulation Assay Data Analysis & Comparison Data Analysis & Comparison Downstream Signaling Analysis->Data Analysis & Comparison PKA Activation Assay PKA Activation Assay Downstream Signaling Analysis->PKA Activation Assay Pharmacological Profile Pharmacological Profile Data Analysis & Comparison->Pharmacological Profile Competition with [3H]-CGP12177 Competition with [3H]-CGP12177 Reporter Gene Assay Reporter Gene Assay ERK Phosphorylation Assay ERK Phosphorylation Assay

Caption: Experimental workflow for the pharmacological characterization of a novel compound.

Step-by-Step Methodologies

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol for β1 and β2-adrenergic receptors.

  • Protocol:

    • Prepare cell membranes from stable cell lines expressing either human β1 or β2-adrenergic receptors.

    • Incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-CGP12177).

    • Add increasing concentrations of the test compound (2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol) or propranolol (as a comparator).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50, which is then converted to the Ki value.

2. Functional Assays (cAMP Accumulation):

  • Objective: To determine if the compound acts as an agonist or antagonist and to quantify its potency (EC50 or IC50).

  • Protocol:

    • Culture intact cells expressing either β1 or β2-adrenergic receptors.

    • To assess agonist activity, treat the cells with increasing concentrations of the test compound and measure the accumulation of cyclic AMP (cAMP), a second messenger.

    • To assess antagonist activity, pre-incubate the cells with increasing concentrations of the test compound followed by stimulation with a known agonist (e.g., isoproterenol) and measure the inhibition of cAMP production.

    • Quantify cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Plot concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Conclusion: A Call for Empirical Investigation

While propranolol stands as a well-understood and clinically vital β-adrenergic antagonist, the pharmacological identity of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol remains undefined. Based on its chemical structure, it possesses the core phenethanolamine scaffold necessary for adrenergic receptor interaction. However, the lack of a bulky N-substituent and the unique dihydrobenzodioxin ring make its potential activity—whether agonist or antagonist, and its selectivity profile—a matter of pure speculation.

This comparative guide, therefore, serves not as a definitive statement but as a framework for future research. The proposed experimental workflow provides a clear path to elucidating the pharmacological properties of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. Only through such rigorous empirical investigation can a true and meaningful comparison with propranolol be made, potentially uncovering a novel modulator of the adrenergic system.

References

  • Propranolol - Wikipedia. Available from: [Link]

  • Propranolol and its Mechanism of Action - Open Access Journals. Available from: [Link]

  • What is the mechanism of Propranolol Hydrochloride? - Patsnap Synapse. Available from: [Link]

  • Propranolol: Uses, Dosage, Side Effects and More | MIMS Malaysia. Available from: [Link]

  • What is the mechanism of action of Propranolol (beta blocker)? - Dr.Oracle. Available from: [Link]

  • Chemical structure of propranolol... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Facile Synthesis of Propranolol and Novel Derivatives - ResearchGate. Available from: [Link]

  • Propranolol - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Propranolol (Cardiovascular): MedlinePlus Drug Information. Available from: [Link]

  • PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Available from: [Link]

  • Propranolol: Uses, Dosage, Side Effects, Warnings - Drugs.com. Available from: [Link]

  • Propranolol | C16H21NO2 | CID 4946 - PubChem - NIH. Available from: [Link]

Sources

Validation

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol versus other adrenergic receptor antagonists

A Researcher's Guide to Adrenergic Receptor Antagonists: A Comparative Analysis In the intricate landscape of cellular signaling, the adrenergic system stands as a cornerstone of physiological regulation. Its receptors,...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Adrenergic Receptor Antagonists: A Comparative Analysis

In the intricate landscape of cellular signaling, the adrenergic system stands as a cornerstone of physiological regulation. Its receptors, broadly classified into α and β subtypes, mediate the effects of catecholamines like epinephrine and norepinephrine, influencing everything from cardiovascular function to metabolic homeostasis. For researchers and drug development professionals, the ability to selectively modulate this system is paramount. This guide provides a comparative analysis of key adrenergic receptor antagonists, offering insights into their pharmacological profiles, experimental characterization, and the rationale behind selecting the appropriate tool for your research.

While the specific molecule 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is not extensively characterized in publicly available literature as a distinct adrenergic antagonist, we will explore the broader class of antagonists, including those with related structural motifs, to provide a valuable comparative framework. We will delve into the nuances of receptor selectivity and functional antagonism, anchored by experimental data and detailed protocols.

The Adrenergic Receptor Family: A Primer

Adrenergic receptors are G-protein coupled receptors (GPCRs) that are integral to the sympathetic nervous system. They are broadly categorized as follows:

  • α-Adrenergic Receptors:

    • α1-receptors (Gq-coupled): Primarily located on vascular smooth muscle, their activation leads to vasoconstriction through the phospholipase C pathway, increasing intracellular calcium.

    • α2-receptors (Gi-coupled): Often found on presynaptic nerve terminals, their activation inhibits the release of norepinephrine, creating a negative feedback loop. They also have postsynaptic effects.

  • β-Adrenergic Receptors:

    • β1-receptors (Gs-coupled): Predominantly in the heart, their stimulation increases heart rate, contractility, and conduction velocity via adenylyl cyclase activation and subsequent cAMP production.

    • β2-receptors (Gs-coupled): Located in the smooth muscle of the bronchi, blood vessels, and other tissues, their activation leads to smooth muscle relaxation.

    • β3-receptors (Gs-coupled): Primarily found in adipose tissue, they are involved in lipolysis and thermogenesis.

Adrenergic antagonists are compounds that bind to these receptors but fail to elicit the downstream signaling cascade, thereby blocking the effects of endogenous or exogenous agonists.[1]

Comparative Pharmacology of Representative Antagonists

The choice of an adrenergic antagonist is dictated by the specific research question, requiring a deep understanding of its selectivity and potency. Below, we compare several archetypal antagonists.

CompoundPrimary Target(s)ClassKey Characteristics
Prazosin α1α-Blocker (selective)High affinity and selectivity for α1-adrenergic receptors. Widely used to study α1-mediated vasoconstriction and other physiological processes.
Yohimbine α2α-Blocker (selective)Selective antagonist of α2-adrenergic receptors. Often used experimentally to increase norepinephrine release by blocking presynaptic feedback inhibition.
Propranolol β1, β2β-Blocker (non-selective)The prototypical non-selective β-blocker, it antagonizes both β1 and β2 receptors with similar affinity. It has been instrumental in elucidating the physiological roles of β-adrenergic signaling.[2]
Metoprolol β1β-Blocker (selective)Exhibits a higher affinity for β1-receptors over β2-receptors, making it "cardioselective." This property is crucial in clinical applications to avoid β2-mediated side effects like bronchoconstriction.
Labetalol α1, β1, β2Mixed AntagonistA non-selective β-blocker that also possesses α1-antagonistic properties, leading to both vasodilation and reduced cardiac output.[3]
Carvedilol α1, β1, β2Mixed AntagonistSimilar to labetalol, it is a non-selective β-blocker with α1-antagonistic effects.[3]

Experimental Characterization: Binding and Functional Assays

The pharmacological profile of an antagonist is quantitatively defined through a combination of binding and functional assays.

Receptor Binding Assays

These assays determine the affinity of a compound for a specific receptor. Radioligand binding assays remain a gold standard for quantifying receptor density and ligand affinity.[4]

Table 1: Representative Binding Affinities (Ki, nM) of Adrenergic Antagonists

Antagonistα1α2β1β2
Prazosin0.5500>10,000>10,000
Yohimbine2001.0>10,000>10,000
Propranolol100020001.51.0
Metoprolol1500300020800
Labetalol251000515
Carvedilol10150025

Note: These are representative values and can vary depending on the tissue, cell line, and experimental conditions.

This protocol outlines the determination of the binding affinity (Ki) of a test antagonist for the β1-adrenergic receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the β1-adrenergic receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human β1-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).

  • Test antagonist at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Preparation: Prepare serial dilutions of the test antagonist.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 25 µL of radioligand at a concentration near its Kd.

    • 25 µL of the test antagonist at various concentrations (or buffer for total binding, or non-specific control).

    • 100 µL of cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test antagonist to generate a dose-response curve.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional Assays

Functional assays measure the biological response to receptor activation and the ability of an antagonist to block this response.

Table 2: Representative Functional Potencies (IC50, nM) of Adrenergic Antagonists

Antagonistα1 (Calcium Mobilization)β1 (cAMP Inhibition)β2 (cAMP Inhibition)
Prazosin1.0N/AN/A
PropranololN/A2.01.5
MetoprololN/A301200
Labetalol30720
Carvedilol1537

Note: These are representative values and can vary based on the agonist used and the specific assay conditions.

This assay measures the ability of an antagonist to block agonist-induced production of cyclic AMP (cAMP).[6]

Objective: To determine the functional potency (IC50) of a β-adrenergic antagonist.

Materials:

  • A cell line expressing the target β-receptor (e.g., HEK293-β1).

  • A known β-agonist (e.g., Isoproterenol).

  • Test antagonist at various concentrations.

  • Stimulation buffer (e.g., HBSS or serum-free media) containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[7]

Methodology:

  • Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

  • Pre-incubation with Antagonist: Remove the growth medium and pre-incubate the cells with varying concentrations of the test antagonist in stimulation buffer for 15-30 minutes.

  • Agonist Stimulation: Add the β-agonist (e.g., Isoproterenol) at a concentration that elicits a submaximal response (EC80) to all wells except the basal control.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data to the response of the agonist alone (100%) and the basal level (0%).

    • Plot the percentage of inhibition against the log concentration of the antagonist.

    • Determine the IC50 value using non-linear regression.

Signaling Pathway Modulation

The diverse physiological effects of adrenergic antagonists stem from their ability to block specific downstream signaling cascades.

α1-Adrenergic Receptor Signaling

G cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Norepinephrine Norepinephrine Alpha1_Receptor α1-AR Norepinephrine->Alpha1_Receptor Activates Prazosin Prazosin Prazosin->Alpha1_Receptor Blocks Gq Gq Alpha1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Physiological_Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Physiological_Response PKC_Activation->Physiological_Response

Caption: α1-Adrenergic Receptor Signaling Pathway and its Blockade by Prazosin.

β1-Adrenergic Receptor Signaling

G cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Norepinephrine Norepinephrine Beta1_Receptor β1-AR Norepinephrine->Beta1_Receptor Activates Metoprolol Metoprolol Metoprolol->Beta1_Receptor Blocks Gs Gs Beta1_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Physiological Response (e.g., Increased Heart Rate) PKA->Physiological_Response Phosphorylates targets leading to

Caption: β1-Adrenergic Receptor Signaling Pathway and its Blockade by Metoprolol.

Discussion: Making an Informed Choice

The selection of an adrenergic antagonist is a critical decision in experimental design. A non-selective antagonist like propranolol is an excellent tool for determining if a physiological response is mediated by β-receptors in general. However, to dissect the specific roles of β1 and β2 receptors, a selective antagonist like metoprolol (for β1) or ICI 118,551 (a selective β2 antagonist) is necessary.

Similarly, in the α-adrenergic system, prazosin is invaluable for isolating α1-mediated effects, while yohimbine can be used to probe the function of the α2-autoreceptor. Mixed antagonists like labetalol and carvedilol are more complex tools, and their use requires careful consideration of their dual actions.

The choice of experimental assay is also crucial. While binding assays provide a direct measure of affinity at the receptor, functional assays offer insights into the compound's ability to modulate a biological response, which is often more physiologically relevant.

Conclusion

The field of adrenergic pharmacology is mature, yet it continues to be an active area of research, particularly in the context of biased agonism and the development of more selective ligands. A thorough understanding of the pharmacological profiles of different adrenergic antagonists, grounded in solid experimental data, is essential for any researcher or drug developer working in this area. By carefully selecting the appropriate antagonist and employing rigorous experimental methodologies, we can continue to unravel the complexities of adrenergic signaling and develop novel therapeutics with improved efficacy and safety profiles.

References

  • Adrenergic antagonist - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • In vivo receptor pharmacology studies with beta-adrenergic receptors in isolated perfused rat heart. (n.d.). ProQuest. Retrieved January 17, 2026, from [Link]

  • Adrenergic antagonists. (2014, September 23). Share and Discover Knowledge on SlideShare. Retrieved January 17, 2026, from [Link]

  • Autonomic Pharmacology | Adrenergic Antagonists. (2022, September 30). YouTube. Retrieved January 17, 2026, from [Link]

  • Adrenergic Antagonists. (n.d.). Retrieved January 17, 2026, from [Link]

  • Adrenergic Antagonists | Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class, 5e | AccessMedicine. (n.d.). McGraw Hill Medical. Retrieved January 17, 2026, from [Link]

  • In vivo demonstration of cardiac beta 2-adrenoreceptor sensitization by beta 1-antagonist treatment. (1988, August). PubMed. Retrieved January 17, 2026, from [Link]

  • Beta2-adrenergic receptor antagonists protect against ventricular fibrillation: in vivo and in vitro evidence for enhanced sensitivity to beta2-adrenergic stimulation in animals susceptible to sudden death. (1997, September 16). PubMed. Retrieved January 17, 2026, from [Link]

  • An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands. (1999, June 1). PubMed. Retrieved January 17, 2026, from [Link]

  • Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity. (2013, May 31). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • High-affinity binding of agonists to beta-adrenergic receptors on intact cells. (1983, February). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Functional Assays. (n.d.). Gifford Bioscience. Retrieved January 17, 2026, from [Link]

  • Beta-adrenergic receptors mediate in vivo the adrenaline inhibition of lipopolysaccharide-induced tumor necrosis factor release. (1993, October). PubMed. Retrieved January 17, 2026, from [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2022, November 23). National Institutes of Health. Retrieved January 17, 2026, from [Link]

Sources

Comparative

A Comprehensive Guide to Validating the Target Specificity of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's specificity for its intended molecular target is a cornerstone of a successful therapeutic program. A well-defined mechanism of act...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's specificity for its intended molecular target is a cornerstone of a successful therapeutic program. A well-defined mechanism of action, rooted in selective target engagement, is paramount for ensuring efficacy and mitigating off-target toxicities. This guide provides a comprehensive, multi-faceted strategy for researchers, scientists, and drug development professionals to rigorously validate the target specificity of a novel chemical entity, using 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol as a representative case study.

The challenge with a novel compound such as 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is that its primary biological target may not be known. Therefore, this guide is structured not as a simple comparison, but as a strategic workflow, beginning with target identification and culminating in a robust, multi-assay validation package.

Part 1: The Foundational Step: From Phenotype to Target Hypothesis

Before specificity can be validated, a plausible molecular target must be identified. When working with a novel compound, a phenotypic screening approach is often the most powerful starting point.[1][2][3][4][5] This strategy involves identifying a desired change in the characteristics (phenotype) of a cell or organism and then working backward to identify the molecular target responsible for that change.[2]

Workflow for Target Hypothesis Generation

cluster_0 Phase 1: Discovery cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Hypothesis A Novel Compound (2-Amino-1-(...)-ethanol) B Phenotypic Screen (e.g., High-Content Imaging, Cell Viability Assays) A->B C Identify Desired Phenotype (e.g., Apoptosis in Cancer Cells, Reduced Cytokine Secretion) B->C D Target Deconvolution Methods (Affinity Chromatography, Expression Profiling, etc.) C->D E Generate List of Potential Protein Binders D->E F Bioinformatic Analysis & Literature Review E->F G Formulate a Primary Target Hypothesis (e.g., 'Target X') F->G

Caption: Workflow from phenotypic effect to a testable target hypothesis.

An initial screen might reveal, for instance, that 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol induces apoptosis in a specific cancer cell line. This observation then guides the "target deconvolution" or "target identification" phase, where techniques such as affinity chromatography using the compound as bait, or proteomic analysis of treated cells, can identify a list of potential binding partners.[6] This list, when cross-referenced with bioinformatics and existing literature, allows for the formulation of a primary target hypothesis—for example, that the compound's primary target is "Protein X".

Part 2: Confirming Direct Target Engagement: Is the Interaction Real?

With a hypothesized target, the next critical step is to confirm a direct, biophysical interaction between the compound and the protein. Two orthogonal, gold-standard methods for this are the Cellular Thermal Shift Assay (CETSA) and Radioligand Binding Assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that measures a compound's ability to bind to and stabilize its target protein in a native cellular environment.[7][8] The principle is that ligand binding increases a protein's resistance to heat-induced unfolding and aggregation.[9][10] This change in thermal stability is a direct indicator of target engagement.[7][11]

CETSA Experimental Workflow

A Treat Cells with Compound or Vehicle B Heat Aliquots to a Range of Temperatures A->B C Lyse Cells and Separate Soluble vs. Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot, ELISA) C->D E Plot Soluble Protein vs. Temperature to Generate Melting Curve D->E F Stabilization by Compound Results in a 'Thermal Shift' E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical CETSA Data for Target X

TreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)52°C-Baseline Stability
10 µM 2-Amino-1-(...)-ethanol58°C+6°CStrong Stabilization
10 µM Structurally Unrelated Compound52.5°C+0.5°CNegligible Engagement

Detailed Experimental Protocol: CETSA

  • Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentration of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol or vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant. Quantify the amount of soluble target protein in each sample using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis: For each temperature point, normalize the amount of soluble protein to the amount at the lowest temperature (e.g., 40°C). Plot the percentage of soluble protein against temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The difference in Tm between treated and vehicle samples is the thermal shift.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for quantifying the affinity of a ligand for a receptor.[12][13] In a competitive binding assay, the goal is to measure how effectively the test compound (2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol) competes with a known radiolabeled ligand for binding to the target protein.[12][14]

Hypothetical Radioligand Binding Data for Target X

CompoundIC50 (nM)Ki (nM)Interpretation
2-Amino-1-(...)-ethanol7525High Affinity Binding
Known Selective Ligand (Positive Control)155Expected High Affinity
Known Non-binder (Negative Control)>10,000>3,333No Significant Binding

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target protein of interest. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in an assay buffer.[15]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-labeled known antagonist), and a range of concentrations of the unlabeled test compound (2-Amino-1-(...)-ethanol).[15]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[15]

  • Separation and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[12]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[15]

  • Data Analysis: Plot the measured radioactivity against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the binding affinity constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation.

Part 3: A Broader View: Assessing Target Selectivity

Confirming high-affinity binding to the primary target is only half the battle. A truly specific compound should not engage with other proteins, particularly those that are structurally related or part of critical signaling pathways.

Kinase Profiling

Many small molecule drugs exhibit unintended activity against protein kinases. Therefore, screening the compound against a large panel of kinases is a crucial step in specificity validation, even if the primary target is not a kinase.[16][17] Commercial services offer comprehensive profiling across hundreds of kinases, providing a clear view of the compound's "kinome" selectivity.[18][19][20]

Hypothetical Kinase Selectivity Profile

Target% Inhibition at 1 µMInterpretation
Hypothesized Target X (Non-kinase) 95% (Functional Assay) Potent activity at primary target
Kinase A (e.g., SRC)3%No significant off-target activity
Kinase B (e.g., LCK)8%No significant off-target activity
Kinase C (e.g., P38α)1%No significant off-target activity
... (Panel of >300 other kinases)<10%High degree of selectivity against the kinome
Counter-Screening Against Related Targets

If "Target X" belongs to a large family of proteins (e.g., GPCRs, nuclear receptors), it is essential to perform counter-screens against other members of that family. This is typically done using functional assays or binding assays specific to each family member. High potency at the primary target with significantly lower potency (>100-fold) at related family members is a strong indicator of specificity.

Part 4: Bridging Binding to Function: Cellular and In Vivo Validation

The final piece of the puzzle is to demonstrate that the compound's engagement with the primary target is directly responsible for the observed biological or phenotypic effect.

Genetic Target Validation (siRNA/CRISPR)

A powerful method to link target to phenotype is to use genetic tools like siRNA or CRISPR to reduce the expression of the target protein.[21][22] If reducing the amount of "Target X" in the cell produces the same phenotypic effect as treating the cells with 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, it provides strong evidence that the compound acts through this target. Conversely, if the target protein is knocked out, the compound should no longer be able to elicit its effect.

Logic of Genetic Target Validation

cluster_0 Pharmacological Approach cluster_1 Genetic Approach A Wild-Type Cells B Treat with 2-Amino-1-(...)-ethanol A->B C Inhibition of Target X B->C D Observed Phenotype (e.g., Apoptosis) C->D I Phenotypes Match? D->I E Wild-Type Cells F Treat with siRNA/CRISPR against Target X E->F G Knockdown of Target X F->G H Observed Phenotype (e.g., Apoptosis) G->H H->I J Strong evidence for on-target mechanism I->J Yes

Caption: Comparing pharmacological and genetic approaches to validate a target.

Synthesizing the Evidence: Building a Robust Specificity Profile

Validating the specificity of a novel compound is not achieved through a single experiment. It requires the thoughtful integration of data from multiple, orthogonal assays.[23] A strong specificity profile for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol would consist of:

  • Direct Engagement: Confirmation of high-affinity binding to a primary target via CETSA and radioligand binding assays.

  • Selectivity: Demonstration of minimal interaction with a broad panel of off-targets (e.g., kinases) and closely related proteins.

  • Functional Correlation: Evidence from genetic knockdown experiments that the compound's cellular effect is dependent on the presence of the primary target.

By following this comprehensive, evidence-based framework, researchers can build a compelling case for the target specificity of novel compounds like 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, significantly increasing the confidence in their potential as selective and effective therapeutic agents.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Ryman, D. A., & Bohn, L. M. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Target-Identification-Phenotypic-Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

  • Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164.
  • World Pharma Week. (2021). Target Validation and Phenotypic Screening. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160.
  • Terstiege, U. (2014). Molecular Target Validation in preclinical drug discovery.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Al-Ali, H., & Larras, F. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2418-2428.
  • Kuenzi, B. M., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery.
  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165.
  • Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Retrieved from [Link]

  • Hughes, J. P., et al. (2021). Phenotypic screening with target identification and validation in the discovery and development of E3 ligase modulators. Cell Chemical Biology, 28(3), 283-299.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

Introduction: The Imperative for Rigorous Method Comparison In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Method Comparison

In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and their metabolites is paramount. The compound 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, a key structural motif found in several pharmacologically active agents, requires robust analytical methods to ensure product quality and regulatory compliance. When analytical methods are transferred between laboratories, updated with new technology, or when data from different studies must be compared, a formal process of cross-validation is essential.[1]

Cross-validation serves to demonstrate that two distinct analytical procedures are equivalent and can be used interchangeably without impacting the interpretation of the results.[2][3] This guide provides an in-depth comparison of two common analytical techniques for the quantification of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for the statistical evaluation of the cross-validation data, grounded in principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]

Methodology Deep Dive: A Tale of Two Techniques

The choice of an analytical method is driven by the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix complexity, and throughput needs.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of the modern analytical laboratory. Its principle lies in the separation of the target analyte from other components in a mixture based on its differential partitioning between a stationary phase (the HPLC column) and a liquid mobile phase. For a molecule like 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, which contains a chromophore (the benzodioxin ring system), UV detection provides a simple and robust means of quantification.

  • Expertise & Causality: The selection of a C18 reversed-phase column is a logical starting point, as the compound possesses sufficient non-polar character to be retained. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve a good peak shape and a reasonable retention time. The primary amine group on the molecule can cause peak tailing on silica-based columns; therefore, the use of a slightly acidic mobile phase (e.g., with formic acid) is critical to ensure the amine is protonated, which minimizes undesirable interactions with residual silanol groups on the stationary phase.[7] In some cases, derivatization may be employed to enhance UV detection if the native chromophore is weak, although it is often unnecessary for this class of compounds.[8][9]

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-concentration metabolites in complex biological matrices (e.g., plasma or urine), LC-MS/MS is the gold standard.[10][11] This technique couples the powerful separation capabilities of HPLC with the mass-resolving power of a tandem mass spectrometer.

  • Expertise & Causality: The mass spectrometer operates by ionizing the analyte as it elutes from the HPLC column and then separating the ions based on their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion (precursor ion) corresponding to the analyte is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same retention time, the same precursor ion mass, and the same product ion mass.[12] The choice of electrospray ionization (ESI) in positive mode is dictated by the basic nature of the primary amine, which is readily protonated to form a positive ion.[11]

Comparative Performance Data

The following table summarizes representative performance data for the two methods, based on established validation guidelines.[13] These values are crucial for determining if both methods are "fit for purpose" before initiating a cross-validation study.

ParameterMethod A: Standard RP-HPLC-UVMethod B: High-Resolution LC-MS/MSICH Q2(R2) Guideline Context[2][6]
Linearity (R²) > 0.998> 0.999A high correlation coefficient demonstrates a linear relationship between concentration and response.[14]
Range 1 - 200 µg/mL0.1 - 500 ng/mLThe range where the method is precise, accurate, and linear.
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 102.0%Closeness of test results to the true value.
Precision (%RSD) < 2.0%< 5.0%The degree of scatter between a series of measurements.
Limit of Quantitation (LOQ) 1 µg/mL0.1 ng/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Selectivity Good for major impuritiesExcellent, distinguishes from matrix interferencesAbility to assess the analyte unequivocally in the presence of components that may be expected to be present.
Throughput Moderate (~15 min/sample)High (~5 min/sample)The number of samples that can be analyzed in a given time.

The Cross-Validation Protocol: A Framework for Equivalence

Cross-validation is performed to ensure that data generated by two different methods are comparable.[1][3] The process involves analyzing the same set of samples with both the "originating" method (Method A) and the "receiving" method (Method B).

Experimental Workflow

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation A Select ≥ 20 Samples (Covering the analytical range) B Prepare Samples (e.g., Spiked matrix, incurred samples) A->B C Split each sample into two aliquots B->C D Analyze Aliquot Set 1 with Method A (e.g., HPLC-UV) C->D E Analyze Aliquot Set 2 with Method B (e.g., LC-MS/MS) C->E F Tabulate Results [Sample ID, Conc_A, Conc_B] D->F E->F G Calculate Percent Difference %Diff = [(Conc_A - Conc_B) / Mean(A,B)] * 100 F->G H Statistical Analysis (e.g., Bland-Altman, Regression) G->H I Assess Against Acceptance Criteria H->I J Methods are Interchangeable I->J Pass K Investigate Bias & Re-evaluate I->K Fail

Caption: Workflow for a typical cross-validation study between two analytical methods.

Statistical Evaluation

While correlation analysis is often used, it is not sufficient to prove agreement between two methods.[15][16] A high correlation can exist even if one method consistently produces results that are proportionally higher or lower than the other.[14][17] More appropriate statistical tools include:

  • Percent Difference Analysis: The difference between the results from Method A and Method B for each sample is calculated. A common acceptance criterion is that for at least two-thirds of the samples, the percent difference should be within ±15-20% of the mean value.

  • Bland-Altman Plot: This plot graphs the difference between the two measurements against their average.[17] It provides a visual representation of bias and helps to determine if the difference between the methods is constant across the range of concentrations or if there is a proportional bias.

  • Linear Regression: While not a standalone test for agreement, regression analysis of Method A vs. Method B results can be informative. The slope should be close to 1.0, and the y-intercept should be close to 0 to indicate a lack of bias.[15]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Quantification
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Isocratic elution with 70:30 (A:B) at a flow rate of 1.0 mL/min.

  • Detection: UV at 290 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range (e.g., 10 µg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Use an external standard calibration curve prepared from a certified reference standard.

Protocol 2: LC-MS/MS Quantification
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient elution from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Detection (SRM):

    • Ionization Mode: ESI Positive

    • Precursor Ion (Q1): m/z 196.1 (corresponding to [M+H]⁺)

    • Product Ion (Q3): m/z 137.1 (corresponding to a characteristic fragment)

    • Dwell Time: 100 ms

  • Sample Preparation: Perform a protein precipitation (if in plasma) with acetonitrile or a simple dilution in the initial mobile phase to a concentration within the linear range (e.g., 10 ng/mL).

  • Quantification: Use an external standard calibration curve, often with a stable isotope-labeled internal standard to correct for matrix effects and variability.

LCMSMS_Principle cluster_lc LC Separation cluster_ms Tandem Mass Spectrometry LC HPLC Column Separates Analytes ESI ESI Source Ionizes Analytes LC->ESI Eluent Q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 196.1) ESI->Q1 Q2 Collision Cell (Q2) Fragments Ions Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion (m/z 137.1) Q2->Q3 Det Detector Counts Product Ions Q3->Det Output Output Det->Output Signal (Quantification)

Caption: Principle of LC-MS/MS analysis using Selected Reaction Monitoring (SRM).

Discussion and Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring data integrity and comparability across the lifecycle of a pharmaceutical product.[1] The choice between a robust, widely accessible method like HPLC-UV and a highly sensitive, specific method like LC-MS/MS depends entirely on the application.

  • HPLC-UV is often sufficient and more cost-effective for routine quality control of the bulk drug substance or formulated product, where concentrations are high and the matrix is simple.

  • LC-MS/MS is indispensable for bioanalytical studies (pharmacokinetics, metabolism) where analyte concentrations are extremely low and the sample matrix (e.g., blood plasma) is complex and prone to interference.[18][19]

A successful cross-validation, demonstrated by acceptable statistical agreement between the two methods, provides confidence that results are interchangeable.[2] For instance, it allows a simpler HPLC-UV method to be used for routine release testing, while knowing that the results are comparable to those that would be obtained by the more complex LC-MS/MS method used during early development. This guide provides the foundational principles and practical protocols to design and execute a scientifically sound cross-validation study for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, ensuring the generation of reliable and defensible analytical data.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services (HHS.gov) URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS (American Association of Pharmaceutical Scientists) URL: [Link]

  • Title: FDA announces final guidance for 'Bioanalytical Method validation,' now available Source: Bioanalysis Zone URL: [Link]

  • Title: Statistical tools and approaches to validate analytical methods: methodology and practical examples Source: EDP Sciences URL: [Link]

  • Title: Statistics for Laboratory Method Comparison Studies Source: ResearchGate URL: [Link]

  • Title: Statistical analysis in method comparison studies – Part one Source: Semantic Scholar URL: [Link]

  • Title: Statistical analysis in method comparison studies part one Source: Acutecaretesting.org URL: [Link]

  • Title: Statistical Analysis in Method Comparison Studies Part One Source: Scribd URL: [Link]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC (PubMed Central) URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH (International Council for Harmonisation) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]

  • Title: HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS Source: PubMed URL: [Link]

  • Title: Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug Source: International Journal of Advanced Life Sciences Research URL: [Link]

  • Title: HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts Source: Chromatography Online URL: [Link]

  • Title: Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets Source: Archipel UQAM URL: [Link]

  • Title: Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS Source: DSpace@Leiden URL: [Link]

  • Title: Derivatizing Reagents for Detection of Organic Compounds By HPLC Source: ResearchGate URL: [Link]

  • Title: Chromatographic Methods for the Determination of Polyfunctional Amines and Related Compounds Used as Monomers and Additives in Food Packaging Materials: A State‐of‐the‐Art Review Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Enantiomers at Adrenergic Receptors

This guide provides a comprehensive comparison of the pharmacological efficacy of the (R)- and (S)-enantiomers of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, a chiral molecule with significant potential for interacti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the pharmacological efficacy of the (R)- and (S)-enantiomers of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, a chiral molecule with significant potential for interacting with adrenergic receptors. Due to the limited availability of direct comparative data for this specific compound, this guide will utilize data from structurally related benzodioxane derivatives to illustrate the principles of stereoselectivity in adrenergic receptor binding and activation. This approach provides a robust framework for researchers, scientists, and drug development professionals to understand the critical role of chirality in the efficacy of this class of compounds.

Introduction: The Significance of Chirality in Adrenergic Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This is because biological targets, such as G-protein coupled receptors (GPCRs) like the adrenergic receptors, are themselves chiral environments. Consequently, one enantiomer (the eutomer) may bind with high affinity and elicit a strong biological response, while the other (the distomer) may have significantly lower affinity and activity, or even interact with different receptors, potentially leading to off-target effects.

The 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol core structure is found in numerous compounds targeting adrenergic receptors.[1] The stereocenter at the carbon bearing the hydroxyl group is a critical determinant of its interaction with these receptors. Understanding the differential efficacy of the (R)- and (S)-enantiomers is therefore paramount for the development of selective and effective therapeutics.

Stereoselective Interactions with Adrenergic Receptors

Adrenergic receptors are classified into two main groups, α and β, each with several subtypes (α₁, α₂, β₁, β₂, β₃). These receptors mediate the physiological effects of the endogenous catecholamines, epinephrine and norepinephrine. The differential affinity and activation of these receptor subtypes by the enantiomers of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol would dictate their overall pharmacological profile.

While specific data for our target compound is scarce, studies on structurally similar benzodioxane derivatives consistently demonstrate significant stereoselectivity. For instance, in a series of 1,4-benzodioxan-related compounds, the (S)-enantiomer often displays significantly higher affinity for 5-HT₁A receptors over α₁-adrenergic receptors, highlighting the divergent roles stereochemistry can play in receptor selectivity.[2]

Binding Affinity: A Tale of Two Enantiomers

The initial step in drug action is the binding of the ligand to its receptor. This interaction is quantified by the binding affinity (typically expressed as the inhibition constant, Kᵢ), with a lower Kᵢ value indicating a higher affinity. In the context of chiral adrenergic agents, it is common for one enantiomer to exhibit a significantly higher affinity for a particular receptor subtype.

For many β-adrenergic agonists, the (R)-enantiomer is the eutomer, possessing higher affinity and intrinsic activity. Conversely, for many α-adrenergic antagonists, the (S)-enantiomer can be the more potent form. This highlights that the stereochemical preference is receptor-specific.

Table 1: Representative Binding Affinities (Kᵢ, nM) of Benzodioxane Enantiomers at Adrenergic Receptors

Enantiomerα₁-Adrenergic Receptorα₂-Adrenergic Receptorβ₂-Adrenergic Receptor
(R)-enantiomer Data Not AvailableData Not AvailableData Not Available
(S)-enantiomer Data Not AvailableData Not AvailableData Not Available

The causality behind this differential binding lies in the three-point attachment model of drug-receptor interaction. The specific spatial arrangement of functional groups in the eutomer allows for optimal interaction with complementary residues in the receptor's binding pocket, leading to a more stable drug-receptor complex.

Functional Efficacy: From Binding to Biological Response

Binding to a receptor does not guarantee a biological effect. The ability of a drug to activate the receptor upon binding is termed its intrinsic efficacy. This is typically quantified by measuring the concentration of the drug required to elicit a half-maximal response (EC₅₀) in a functional assay.

For adrenergic receptors, functional activity is often assessed by measuring the downstream signaling cascades they initiate. For instance, β-adrenergic receptors are typically coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[3] Conversely, α₂-adrenergic receptors are often coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase and reduces cAMP levels. α₁-adrenergic receptors primarily couple to Gq, leading to an increase in intracellular calcium.

Table 2: Representative Functional Potency (EC₅₀, nM) of Benzodioxane Enantiomers in a cAMP Accumulation Assay

Enantiomerβ₂-Adrenergic Receptor (cAMP accumulation)α₂-Adrenergic Receptor (cAMP inhibition)
(R)-enantiomer Data Not AvailableData Not Available
(S)-enantiomer Data Not AvailableData Not Available

The stereochemistry of the ligand can profoundly influence its ability to induce the conformational changes in the receptor required for G-protein coupling and subsequent signaling. The eutomer is more effective at stabilizing the active conformation of the receptor, leading to a more potent functional response.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_0 Enantiomer-Receptor Interaction R_Enantiomer (R)-Enantiomer (Eutomer) Receptor Adrenergic Receptor R_Enantiomer->Receptor Optimal Interaction S_Enantiomer (S)-Enantiomer (Distomer) S_Enantiomer->Receptor Suboptimal Interaction High_Affinity High Affinity Binding (Good Fit) Receptor->High_Affinity Low_Affinity Low Affinity Binding (Poor Fit) Receptor->Low_Affinity

Caption: Stereoselective binding of enantiomers to a chiral receptor.

G cluster_1 β-Adrenergic Receptor Signaling Agonist β-Agonist ((R)-Enantiomer) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Gs Gs Protein Beta_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Relaxation) PKA->Response

Caption: Canonical Gs-coupled signaling pathway for β-adrenergic receptors.

Experimental Protocols

To empirically determine the binding affinity and functional potency of the enantiomers of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, the following standard assays are employed.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of the unlabeled enantiomers by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest are prepared from cultured cells or tissues.

  • Assay Setup: In a multi-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁, [³H]-clonidine for α₂, or [¹²⁵I]-cyanopindolol for β receptors) with the cell membranes in the presence of increasing concentrations of the unlabeled (R)- or (S)-enantiomer.

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

The causality behind this experimental design is the principle of competitive binding. A compound with higher affinity for the receptor will displace the radioligand at a lower concentration, resulting in a lower IC₅₀ and Kᵢ value.

cAMP Functional Assay

This assay measures the ability of the enantiomers to stimulate (for Gs-coupled receptors) or inhibit (for Gi-coupled receptors) the production of cAMP.

Methodology:

  • Cell Culture: Use a cell line stably or transiently expressing the adrenergic receptor subtype of interest.

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with increasing concentrations of the (R)- or (S)-enantiomer. For Gi-coupled receptors, cells are co-stimulated with forskolin to induce a measurable level of cAMP that can be inhibited.

  • Incubation: Incubate for a specified period to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. The EC₅₀ value is determined by non-linear regression of the resulting dose-response curve.

This protocol provides a direct measure of the functional consequence of receptor binding and activation, allowing for a quantitative comparison of the potency of the two enantiomers.

Conclusion and Future Directions

The pharmacological evaluation of the enantiomers of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is crucial for understanding their therapeutic potential. Based on the extensive literature on structurally related adrenergic agents, it is highly probable that the (R)- and (S)-enantiomers will exhibit significant differences in their affinity and efficacy at various adrenergic receptor subtypes. The (R)-enantiomer is likely to be the more potent agonist at β-adrenergic receptors, while the stereochemical preference at α-adrenergic receptors is less predictable without experimental data.

Future research should focus on the enantioselective synthesis or chiral separation of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, followed by a comprehensive pharmacological characterization of the individual enantiomers using the protocols outlined in this guide. Such studies will not only elucidate the specific stereochemical requirements for activity at adrenergic receptors but also pave the way for the development of more selective and efficacious drugs with improved therapeutic indices.

References

  • Hieble, J. P. (2000). Adrenergic receptor pharmacology. eLS.
  • Strosberg, A. D. (1997). Structure and function of the β3-adrenergic receptor. Annual review of pharmacology and toxicology, 37(1), 421-450. [Link]

  • Ruffolo Jr, R. R., Nichols, A. J., Stadel, J. M., & Hieble, J. P. (1991). Structure and function of α-adrenoceptors. Pharmacological reviews, 43(4), 475-505. [Link]

  • Bond, R. A., Leff, P., Johnson, T. D., Milano, C. A., Rockman, H. A., McMinn, T. F., ... & Lefkowitz, R. J. (1995). Physiological effects of inverse agonists in transgenic mice with myocardial overexpression of the β2-adrenoceptor. Nature, 374(6519), 272-276. [Link]

  • Johnson, M. (2006). Molecular mechanisms of β2-adrenergic receptor function, response, and regulation. Journal of Allergy and Clinical Immunology, 117(1), 18-24. [Link]

  • Campillo, M., Gonzalez, A., Pardo, L., & Perez-Acle, T. (2004). A model of the 5-HT1A receptor including the binding site of agonists and antagonists. Journal of medicinal chemistry, 47(20), 4896-4906. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Motulsky, H. J., & Mahan, L. C. (1984). The kinetic analysis of competitive binding assays. Molecular pharmacology, 25(1), 1-9. [Link]

  • Cisbio. HTRF cAMP Assays. [Link]

  • TSI Journals. Chemistry and Pharmacology of Benzodioxanes. [Link]

Sources

Validation

A Head-to-Head Comparison of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol with Novel Beta-Blockers: A Guide for Researchers

This guide provides a comprehensive head-to-head comparison of the putative beta-blocker 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol with a selection of well-characterized novel beta-blockers: Nebivolol, Carvedilol, a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive head-to-head comparison of the putative beta-blocker 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol with a selection of well-characterized novel beta-blockers: Nebivolol, Carvedilol, and Bisoprolol. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.

Introduction to Beta-Adrenergic Receptor Antagonists

Beta-adrenergic receptors (β-ARs), a class of G protein-coupled receptors, are pivotal in the regulation of cardiovascular function. Their stimulation by endogenous catecholamines, such as epinephrine and norepinephrine, elicits increases in heart rate, myocardial contractility, and renin release.[1] Beta-blockers competitively antagonize these effects and are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[2][3]

The evolution of beta-blockers has led to the development of agents with varying degrees of selectivity for the β1- and β2-adrenergic receptor subtypes, as well as additional pharmacological properties such as vasodilatory effects.[2] This guide focuses on a comparative analysis of a putative beta-blocker and established third-generation agents.

The Contenders: A Pharmacological Overview

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol: A Putative Beta-Blocker

2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol belongs to the class of 2-benzodioxinylaminoethanol derivatives. Studies on analogous compounds have demonstrated that this chemical scaffold can exhibit competitive beta-adrenergic blocking activity.[4][5] The ethanolamine side chain is a classic pharmacophore for beta-adrenergic ligands.[6] Based on established structure-activity relationships, it is plausible that this compound acts as a beta-blocker. However, without direct experimental evidence, its potency, receptor subtype selectivity (β1 vs. β2), and intrinsic sympathomimetic activity remain to be elucidated.

Novel Beta-Blockers for Comparison
  • Nebivolol: A third-generation, highly selective β1-adrenergic receptor antagonist with additional vasodilatory properties mediated by nitric oxide (NO) release.[7]

  • Carvedilol: A non-selective β- and α1-adrenergic receptor antagonist, also possessing antioxidant properties.[8][9]

  • Bisoprolol: A second-generation, highly β1-selective adrenergic receptor antagonist.[3]

In Vitro Performance: A Head-to-Head Comparison

A critical aspect in the characterization of beta-blockers is their binding affinity for β1 and β2 adrenergic receptors and their functional potency in cell-based assays.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.[10] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, allowing for the calculation of the inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity.

Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki in nM)

Compoundβ1-Adrenergic Receptor (Ki, nM)β2-Adrenergic Receptor (Ki, nM)β1/β2 Selectivity Ratio
2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Data Not AvailableData Not AvailableData Not Available
Nebivolol ~1.0 - 4.5[11][12]~2.8 - 19.7[11][12]~3 - 321[7]
Carvedilol ~4 - 5~25 - 30~6 - 7[4][8]
Bisoprolol ~20 - 34[5]~918 - 3014[5]~16 - 143[12]

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell source.

Functional Potency: cAMP Modulation

Beta-adrenergic receptors are coupled to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[3] Functional assays measuring the inhibition of agonist-stimulated cAMP production are crucial for determining the potency of beta-blockers, typically expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

Table 2: Functional Potency (IC50/EC50 in nM)

Compoundβ1-Adrenergic Receptor (IC50/EC50, nM)β2-Adrenergic Receptor (IC50/EC50, nM)
2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol Data Not AvailableData Not Available
Nebivolol ~10Data Not Available
Carvedilol ~0.9~1.5
Bisoprolol ~10~300

Note: IC50/EC50 values are highly dependent on the specific assay conditions and the agonist used.

Mechanistic Insights: Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling

The canonical signaling pathway for β1 and β2-adrenergic receptors involves their activation by an agonist, leading to a conformational change and subsequent activation of the heterotrimeric Gs protein. The Gαs subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and eliciting a physiological response. Beta-blockers competitively inhibit the initial step of agonist binding to the receptor.

G_protein_signaling cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts agonist Agonist (e.g., Epinephrine) agonist->beta_receptor Binds & Activates beta_blocker Beta-Blocker beta_blocker->beta_receptor Binds & Inhibits atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates response Physiological Response pka->response Phosphorylates Downstream Targets

Figure 1: Simplified Beta-Adrenergic Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay

The determination of binding affinity is a fundamental step in drug discovery. The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

radioligand_workflow prep Prepare Cell Membranes Expressing β-Receptors incubation Incubate Membranes with: - Fixed concentration of Radioligand - Increasing concentrations of Test Compound prep->incubation filtration Separate Bound from Free Radioligand (Rapid Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Generate competition curve - Calculate IC50 and Ki counting->analysis

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

In Vivo Performance: Preclinical Models

Animal models are indispensable for evaluating the cardiovascular effects of beta-blockers in a physiological context.[8]

Models of Hypertension
  • Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension.[2]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of volume-dependent hypertension.

Models of Heart Failure
  • Coronary Artery Ligation: This surgical model induces myocardial infarction and subsequent heart failure.

  • Pressure Overload-Induced Heart Failure (e.g., Transverse Aortic Constriction): This model mimics heart failure resulting from chronic pressure overload.

Table 3: Key Cardiovascular Parameters Measured in Animal Models

ParameterMethod of MeasurementRelevance
Blood Pressure Telemetry, Tail-cuff plethysmographyPrimary endpoint for antihypertensive efficacy
Heart Rate Telemetry, ECGAssessment of negative chronotropic effect
Cardiac Output Echocardiography, Pressure-volume loopsIndicator of overall cardiac function
Ejection Fraction EchocardiographyKey measure of left ventricular systolic function
Left Ventricular Mass Echocardiography, HistologyAssessment of cardiac hypertrophy

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Beta-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of a test compound for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from cells stably expressing human β1- or β2-adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

  • Non-specific binding control: Propranolol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compound dilutions.

  • 96-well plates, filter plates (e.g., GF/C), and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer and prepare a crude membrane fraction by differential centrifugation.[6] Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • Increasing concentrations of the test compound (or vehicle for total binding).

    • Propranolol (10 µM) for non-specific binding wells.

    • A fixed concentration of radioligand (typically at or near its Kd).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[6]

  • Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[10]

  • Counting: Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Protocol 2: cAMP Functional Assay (Inhibition of Agonist-Stimulated cAMP Production)

Objective: To determine the functional potency (IC50) of a beta-blocker.

Materials:

  • Cells expressing the target β-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Agonist: Isoproterenol.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compound dilutions.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96- or 384-well plates.

Procedure:

  • Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them into 96- or 384-well plates. Allow the cells to adhere overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with increasing concentrations of the test compound (beta-blocker) in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration) to all wells (except for the basal control) and incubate for a further period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Plot the cAMP concentration (or assay signal) against the log concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the beta-blocker that inhibits 50% of the maximal isoproterenol-stimulated cAMP production, using non-linear regression.

Conclusion

This guide provides a framework for the comparative evaluation of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol against novel beta-blockers. While a definitive quantitative comparison is hampered by the lack of specific experimental data for the primary compound, the provided structure-activity context and detailed experimental protocols offer a robust platform for its future characterization. The established pharmacological profiles of Nebivolol, Carvedilol, and Bisoprolol serve as valuable benchmarks for assessing the potential therapeutic utility of new chemical entities in the field of cardiovascular medicine.

References

  • Dr.Oracle. What is the affinity of Carvedilol (beta blocker) binding to beta 2 receptors compared to beta 1 receptors?. Dr.Oracle. Published September 19, 2025.
  • Bristow MR, Larrabee P, Minobe W, et al. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. J Cardiovasc Pharmacol. 1992;19 Suppl 1:S68-80.
  • Hofmann B, Schwalb H, Bartsch P, et al. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol. J Cardiovasc Pharmacol. 1990;15(3):421-427.
  • Dr.Oracle. What is the beta (β)-blocking ratio of Carvedilol (Carvedilol) between beta-1 (β1) and beta-2 (β2) receptors and its alpha (α)-blocking properties?. Dr.Oracle. Published September 7, 2025.
  • Gilbert EM. Cardiac adrenergic receptor effects of carvedilol. J Cardiovasc Pharmacol. 1998;32 Suppl 1:S19-25.
  • Molenaar P, Sarsero D, Arch J, et al. Carvedilol blocks β2- more than β1-adrenoceptors in human heart. J Cardiovasc Pharmacol. 2004;44(4):462-472.
  • Brixius K, Bundkirchen A, Böhm M, et al. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium. Br J Pharmacol. 2001;133(8):1330-1338.
  • Doggrell SA, Brown L. Rat models of hypertension, cardiac hypertrophy and failure. Cardiovasc Res. 1998;39(1):89-105.
  • Brixius K, Bundkirchen A, Sielenkämper A, et al. Characterization of b1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human. Naunyn Schmiedebergs Arch Pharmacol. 2001;363(Suppl 1):R133.
  • Pfeffer MA, Pfeffer JM, Fishbein MC, et al.
  • Carey RM, Siragy HM. The Intrarenal Renin-Angiotensin System and Diabetic Nephropathy. Trends Endocrinol Metab. 2003;14(6):274-281.
  • Dr.Oracle. Beta 1-adrenoceptor selectivity of nebivolol and bisoprolol. A comparison of [3H]CGP 12.177 and [125I]iodocyanopindolol binding studies. Dr.Oracle. Published August 6, 2025.
  • BenchChem. Application Notes and Protocols: Radioligand Binding Assay for Bevantolol on Adrenergic Receptors. BenchChem.
  • Dr.Oracle. Characterization of β 1-adrenergic receptor selectivity of nebivolol and various other beta-blockers in human myocardium. Dr.Oracle. Published August 6, 2025.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Belz GG, Belz G. Affinity and Selectivity of β-Adrenoceptor Antagonists In Vitro. J Cardiovasc Pharmacol. 1986;8 Suppl 11:S10-4.
  • Mysh GL, Lorio S, Dassanayaka S, et al. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Curr Protoc. 2021;1(5):e145.
  • Chen YC, Lin YK, Chen SA, et al. Anti-Inflammatory and Antiarrhythmic Effects of Beta Blocker in a Rat Model of Rheumatoid Arthritis. J Am Heart Assoc. 2020;9(17):e016991.
  • Charlton SJ, Cavenagh D, K_nig GM, et al. Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. Pharmacol Res Perspect. 2022;10(1):e00978.
  • American Heart Association. Animal Models of Hypertension. Professional Heart Daily. Published March 14, 2019.
  • ResearchGate. Cardiac functions and parameters of the rats assessed by echocardiographic examination.
  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience.
  • AnimalResearch.info. Drugs for high blood pressure. AnimalResearch.info. Published April 29, 2015.
  • ResearchGate. Cardiac Hemodynamic Parameters in Rat Model of Myocardial Infarction.
  • Revvity. cAMP - Guide to optimizing antagonists of Gαs. Revvity.
  • Kaumann AJ, Lemoine H. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. Naunyn Schmiedebergs Arch Pharmacol. 1987;335(1):27-39.
  • Ignarro LJ, Sica G, De Stefano G, et al. Different Pharmacological Properties of Two Enantiomers in a Unique β-Blocker, Nebivolol. Cardiovasc Ther. 2008;26(2):115-134.
  • Wang Y, Wang Y, Wang Y, et al. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophys Rep. 2016;2(1):1-9.
  • Promega Corporation. cAMP-Glo(TM) Assay Technical Bulletin #TB357.
  • Wikipedia. Bisoprolol. Wikipedia.
  • ResearchGate. Time-Course of Mechanical Changes of the Rat Aorta Following Chronic Beta-Blocker Treatment.
  • Baker JG. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. Br J Pharmacol. 2010;160(5):1048-1061.
  • Sittampalam GS, Gal-Edd N, Arkin M, et al. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual.
  • Revvity. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell. Revvity.
  • Revvity. cAMP assay provides flexibility and stable pharmacology. Revvity.
  • Vlasakova K, Varejkova E, Vlasakova Z, et al. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories. Toxicol Sci. 2014;141(1):213-225.
  • SCBT. 2-Amino-1-(2,3-dihydro-benzo[4][8]dioxin-6-yl]-ethanol. Santa Cruz Biotechnology.

  • Kikkawa H, Ikezawa Y, Maruyama M, et al. Binding pockets of the beta(1)- and beta(2)-adrenergic receptors for subtype-selective agonists. Mol Pharmacol. 1999;56(5):875-884.
  • PubChem. (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-YL)ethanol. PubChem.

Sources

Comparative

Establishing the Pharmacokinetic Profile of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic profile is paramount to its clinical success. T...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic profile is paramount to its clinical success. This guide provides a comprehensive framework for establishing the pharmacokinetic properties of the novel entity, 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. In the absence of direct experimental data for this specific molecule, this document leverages a comparative analysis of structurally related compounds to predict its absorption, distribution, metabolism, and excretion (ADME) characteristics. Furthermore, it offers detailed, field-proven experimental protocols to empirically determine this profile.

Introduction: The Significance of Pharmacokinetic Profiling

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). A favorable PK profile is crucial for ensuring that a drug reaches its target site in sufficient concentrations to elicit a therapeutic effect, while minimizing off-target and systemic toxicities. Early characterization of ADME properties allows for the timely identification and mitigation of potential liabilities, thereby streamlining the drug development process and reducing the likelihood of late-stage failures.

The subject of this guide, 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, is a molecule of interest that combines two key structural motifs: a phenylethanolamine core and a 2,3-dihydrobenzodioxin moiety. The pharmacokinetic behavior of this compound will be dictated by the interplay of the physicochemical properties endowed by these two components.

Comparative Pharmacokinetic Analysis

To construct a putative pharmacokinetic profile for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, we will examine the known ADME properties of compounds bearing its core structures: phenylethanolamine and its derivatives (synephrine and octopamine), and a well-characterized drug with some structural resemblance, the beta-blocker propranolol.[1][2][3]

Structural Analogs for Comparison:
  • Phenylethanolamine: The foundational structure, providing insights into the basic ADME properties of the amino alcohol side chain.[4]

  • Synephrine: A naturally occurring phenylethanolamine derivative with a hydroxyl group on the phenyl ring, offering a closer structural comparison.[5]

  • Propranolol: A widely studied beta-blocker, chosen for its extensive pharmacokinetic data and some shared structural features, which can provide context for the potential influence of a more complex aromatic system.[6][7][8][9][10]

Table 1: Comparative Pharmacokinetic Parameters of Structural Analogs

ParameterPhenylethanolamineSynephrinePropranolol
Absorption
Oral BioavailabilityLow (significant first-pass metabolism)Low to moderateLow and variable (25-35%) due to extensive first-pass metabolism[7]
Tmax (oral)Not well-documented1-2 hours[5]1-4 hours[6]
Distribution
Volume of Distribution (Vd)Not well-documentedNot well-documentedHigh (3-5 L/kg), indicating extensive tissue distribution[7]
Plasma Protein BindingLowLowHigh (80-95%)[7]
Metabolism
Primary SiteLiver, nerve endingsLiverLiver[6][7]
Key EnzymesMonoamine oxidase (MAO), Catechol-O-methyltransferase (COMT)MAOCytochrome P450 (CYP2D6, CYP1A2)[6][10]
Major Metabolitesp-Hydroxymandelic acidp-Hydroxymandelic acid4-hydroxypropranolol (active), naphthoxylactic acid, and glucuronides[7][10]
Excretion
Primary RouteRenal (as metabolites)Renal (as metabolites)Renal (primarily as metabolites)[7]
Elimination Half-life (t½)~30 minutes (in dogs)[4]~2 hours[5]3-6 hours[6][7]

Expert Insights:

The phenylethanolamine core suggests that 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol will likely undergo significant first-pass metabolism, primarily mediated by MAO and potentially CYP enzymes, leading to low oral bioavailability. The presence of the dihydrobenzodioxin ring may increase lipophilicity compared to simpler phenylethanolamines, potentially leading to a higher volume of distribution and increased plasma protein binding, akin to propranolol. The metabolism is anticipated to occur on both the amino alcohol side chain (deamination, oxidation) and potentially on the benzodioxin ring system (hydroxylation, glucuronidation).

Experimental Protocols for Pharmacokinetic Profiling

To empirically determine the pharmacokinetic profile of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, a series of standardized in vitro and in vivo assays are required.

In Vitro ADME Assays

In vitro ADME studies are crucial for early-stage assessment of a compound's properties, providing data that can guide lead optimization and predict in vivo pharmacokinetics.[11][12][13]

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict intestinal permeability and identify potential for active transport.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Permeability Assessment:

    • The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time to determine the apparent permeability coefficient (Papp) in the A-to-B direction.

    • To assess active efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-to-A direction).

  • Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The Papp value and efflux ratio (Papp B-A / Papp A-B) are calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Diagram: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis caco2 Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer caco2->culture integrity Verify monolayer integrity (TEER, Lucifer Yellow) culture->integrity add_compound Add test compound to apical or basolateral side integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from donor and receiver compartments incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Workflow for the Caco-2 permeability assay.

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism.[14][15][16]

Protocol:

  • Preparation: Pooled human liver microsomes are incubated with the test compound in a phosphate buffer (pH 7.4).

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time-course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Sample Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagram: Liver Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prepare_mix Prepare incubation mixture (microsomes, buffer, test compound) add_nadph Initiate reaction with NADPH prepare_mix->add_nadph incubate Incubate at 37°C add_nadph->incubate quench Quench reaction at time points incubate->quench process_samples Process samples (centrifuge) quench->process_samples lcms Analyze by LC-MS/MS process_samples->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for the liver microsomal stability assay.

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues. The rapid equilibrium dialysis (RED) method is commonly used.[17][18][19]

Protocol:

  • Device Preparation: A RED device, which consists of a Teflon base plate with single-use dialysis inserts containing a semipermeable membrane, is used.

  • Sample Preparation: The test compound is spiked into plasma (human and relevant preclinical species).

  • Dialysis: The plasma containing the test compound is added to one chamber of the insert, and a protein-free buffer (phosphate-buffered saline) is added to the other chamber.

  • Equilibration: The device is sealed and incubated at 37°C with gentle shaking to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Collection and Analysis: After equilibration, aliquots are taken from both the plasma and buffer chambers and analyzed by LC-MS/MS to determine the concentrations of the total and unbound compound.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Diagram: Plasma Protein Binding (RED) Assay Workflow

G cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis spike_plasma Spike test compound into plasma load_device Load plasma and buffer into RED device spike_plasma->load_device prepare_device Prepare RED device prepare_device->load_device incubate Incubate at 37°C to reach equilibrium load_device->incubate sample_chambers Sample plasma and buffer chambers incubate->sample_chambers lcms Analyze by LC-MS/MS sample_chambers->lcms calculate_fu Calculate fraction unbound (fu) lcms->calculate_fu

Caption: Workflow for the plasma protein binding assay using RED.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models (typically rodents) are essential to understand the complete pharmacokinetic profile of a compound in a living system.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).

  • Dosing: Administer the test compound via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the parent drug and major metabolites in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

Predicted Pharmacokinetic Profile and Path Forward

Based on the comparative analysis, 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol is predicted to have:

  • Moderate to low oral bioavailability due to first-pass metabolism.

  • A relatively high volume of distribution and significant plasma protein binding due to the lipophilic benzodioxin moiety.

  • Metabolism mediated by both MAO and CYP enzymes, leading to a variety of metabolites.

  • A moderate elimination half-life.

The experimental protocols outlined in this guide provide a robust framework for the definitive characterization of the pharmacokinetic profile of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. The data generated from these studies will be instrumental in guiding its further development, including dose selection for efficacy and toxicology studies, and ultimately, its potential translation to the clinic.

References

  • Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. (2020). Clinical Pharmacokinetics.
  • Phenylethanolamine - Wikipedia. (n.d.).
  • Clinical pharmacokinetics of propranolol. (1978). Clinical Pharmacokinetics.
  • Synephrine - Wikipedia. (n.d.).
  • In Vitro ADME. (n.d.). Selvita.
  • Pharmacokinetics of propranolol: a review. (1976). Journal of Clinical Pharmacology.
  • In Vitro ADME Assays and Services. (n.d.).
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.).
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.).
  • Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration. (1997). Brazilian Journal of Medical and Biological Research.
  • Propranolol Pathway, Pharmacokinetics. (n.d.). ClinPGx.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. (n.d.).
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.
  • Caco2 assay protocol. (n.d.).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).
  • Plasma Protein Binding Assay. (2022). Visikol.
  • p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity. (2021). Journal of Pharmaceutical and Biomedical Analysis.
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • Methods for the Study of Drug Biotransform
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • Plasma Protein Binding Assay. (n.d.). Domainex.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Protein Binding Assays. (n.d.). BioAgilytix Labs.
  • Caco-2 permeability assay. (n.d.).
  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020).
  • An In-Depth Technical Guide to the Early-Stage Pharmacology of Synephrine. (n.d.). Benchchem.
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects. (2011).
  • Beta-blockers. (2025). Deranged Physiology.
  • Plasma Protein Binding (PPB) Assays. (n.d.). WuXi AppTec.
  • Drug metabolism in drug discovery and development. (2018). Acta Pharmaceutica Sinica B.
  • Effects of p-synephrine in combination with caffeine: a review. (2017). Critical Reviews in Food Science and Nutrition.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.).
  • Drug Metabolism. (2015). Royal Society of Chemistry.
  • Drug Metabolism: Phase I and Phase II Metabolic Pathways. (n.d.).
  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
  • FDA Requirements for Preclinical Studies. (2009). Frontiers of Neurology and Neuroscience.
  • Phenylethanolamine N-methyltransferase kinetics: bovine versus recombinant human enzyme. (2001). Bioorganic & Medicinal Chemistry Letters.
  • Drug metabolism - Wikipedia. (n.d.).
  • Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindic
  • Beta-blockers: Historical Perspective and Mechanisms of Action. (2019). Revista Española de Cardiología (English Edition).
  • Beta blocker - Wikipedia. (n.d.).
  • Beta blockers. (n.d.). Mayo Clinic.
  • Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase. (2011). Biochemistry.
  • Phenylethanolamine N-methyltransferase - Wikipedia. (n.d.).
  • Dopamine - Wikipedia. (n.d.).

Sources

Validation

A Mechanistic Deep Dive: Comparative Pharmacology of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol and Its Analogs

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between chemical structure and biological function is paramount. This guide provides an in-depth mechanistic comparison...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between chemical structure and biological function is paramount. This guide provides an in-depth mechanistic comparison of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol, a key pharmacophore, and its analogs. By dissecting the structure-activity relationships (SAR) that govern their interactions with adrenergic and serotonergic receptors, we aim to illuminate the causal pathways from molecular modification to functional outcome. This analysis is grounded in established experimental data and provides detailed protocols for the validation of these mechanistic claims.

Introduction: The Benzodioxane Ethanolamine Scaffold

The 2-amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol core represents a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous catecholamines, such as norepinephrine and epinephrine, makes it a prime candidate for interacting with adrenergic receptors. Furthermore, the phenethylamine backbone embedded within its structure suggests a potential for activity at serotonin receptors.[1] This dual-pharmacology potential makes this class of compounds a rich area of investigation for therapeutics targeting a range of conditions, from cardiovascular to central nervous system disorders.[1]

This guide will explore how systematic modifications to this core structure—specifically at the amine terminus (N-substitution) and on the aromatic ring—modulate receptor affinity, selectivity, and functional efficacy. We will delve into the "why" behind these changes, connecting them to the specific molecular interactions within the receptor binding pockets.

Mechanistic Comparison: Adrenergic and Serotonergic Receptor Activity

The pharmacological profile of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol and its analogs is primarily defined by their interactions with G-protein coupled receptors (GPCRs), particularly adrenergic and serotonin receptors. The key structural features that dictate this activity are the ethanolamine sidechain and substitutions on the benzodioxane ring system.

Structure-Activity Relationships at Adrenergic Receptors

Adrenergic receptors are broadly classified into α and β subtypes, each with further divisions. The activity of phenylethanolamine derivatives, including our core molecule, is highly dependent on the nature of the substituent on the amino group.

  • N-Substitution: As a general principle, the size of the alkyl substituent on the terminal amine is a critical determinant of α versus β receptor selectivity.

    • Primary and small secondary amines (e.g., -NH2, -NHCH3) tend to favor α-adrenergic activity.

    • Increasing the steric bulk of the N-substituent, for instance with an isopropyl or tert-butyl group, dramatically shifts the activity towards β-adrenergic receptors. This is because the larger groups can form more extensive van der Waals interactions with a hydrophobic pocket in the β-receptor binding site, which is less accommodating in α-receptors.

  • Aromatic Ring and Dioxane Moiety: The 2,3-dihydrobenzodioxin ring system serves as a bioisostere for the catechol group found in endogenous ligands like norepinephrine. This moiety is crucial for receptor recognition and activation. Modifications to this ring, such as the introduction of substituents, can fine-tune potency and selectivity.

Dual-Targeting: Serotonergic Receptor Interactions

The phenethylamine core of these compounds also predisposes them to interact with serotonin (5-HT) receptors. The interplay between adrenergic and serotonergic systems is a well-established phenomenon in neuropharmacology, and compounds that can modulate both systems are of significant interest. The specific subtypes of 5-HT receptors targeted and the nature of the interaction (agonist, antagonist, or partial agonist) are influenced by subtle structural changes.

Quantitative Comparison of Receptor Binding Affinities

To provide a concrete illustration of the structure-activity relationships, the following table summarizes hypothetical, yet representative, binding affinity data (Ki values in nM) for a series of analogs of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. This data is compiled based on established principles of phenylethanolamine pharmacology.

CompoundR (N-substituent)α1 Ki (nM)α2 Ki (nM)β1 Ki (nM)β2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
1 (Parent) -H501208001500250900
2 -CH3451107501400230850
3 -CH(CH3)235080050254001200
4 -C(CH3)3900150030156001800

This data is illustrative and intended to demonstrate expected trends based on SAR principles.

Experimental Protocols for Mechanistic Elucidation

To empirically validate the structure-activity relationships discussed, a suite of in vitro pharmacological assays is essential. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assays for Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for adrenergic and serotonin receptors.

Experimental Workflow Diagram

G prep Membrane Preparation incubation Incubation with Radioligand and Competitor prep->incubation Add to assay plate separation Separation of Bound and Free Ligand incubation->separation Filter harvesting counting Quantification of Radioactivity separation->counting Scintillation counting analysis Data Analysis (IC50 -> Ki) counting->analysis Generate competition curve

Caption: Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation:

    • Homogenize tissues or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Iodocyanopindolol for β receptors, [3H]-8-OH-DPAT for 5-HT1A), and a range of concentrations of the unlabeled test compound.

    • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Receptor Efficacy

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger for β-adrenergic receptors.

Signaling Pathway Diagram

G Ligand β-Agonist Receptor β-Adrenergic Receptor Ligand->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: β-Adrenergic Receptor Signaling Pathway.

Protocol:

  • Cell Culture:

    • Culture cells expressing the β-adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells) to an appropriate confluence.

  • cAMP Assay:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the test compound and incubate for a specified time at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

This assay quantifies the production of inositol phosphates, the second messengers generated upon activation of Gq-coupled receptors like the α1-adrenergic receptor.[2]

Signaling Pathway Diagram

G Ligand α1-Agonist Receptor α1-Adrenergic Receptor Ligand->Receptor G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 IP3 IP3 PIP2->IP3 hydrolyzed by PLC DAG DAG PIP2->DAG hydrolyzed by PLC Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: α1-Adrenergic Receptor Signaling Pathway.

Protocol:

  • Cell Labeling:

    • Culture cells expressing the α1-adrenergic receptor subtype in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Inositol Phosphate Accumulation Assay:

    • Wash the cells and pre-incubate with a buffer containing LiCl to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Stimulate the cells with varying concentrations of the test compound for a defined period.

    • Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).

    • Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.

    • Quantify the amount of [3H]-inositol phosphates by liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of inositol phosphates produced against the logarithm of the agonist concentration.

    • Determine the EC50 and Emax values.

Conclusion and Future Directions

The 2-amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol scaffold provides a versatile platform for the design of novel adrenergic and serotonergic ligands. A thorough understanding of the structure-activity relationships, supported by rigorous experimental validation, is crucial for the rational design of compounds with desired pharmacological profiles. The methodologies outlined in this guide provide a robust framework for such investigations. Future research in this area will likely focus on developing ligands with greater subtype selectivity and exploring the therapeutic potential of compounds with tailored dual-receptor activity.

References

  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. Journal of Medicinal Chemistry, 23(3), 294–299. [Link]

  • Dalwadi, G., & Parikh, K. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1). [Link]

  • Pytliak, M., Vargova, V., Mechirova, V., & Felsoci, M. (2011). Serotonin receptors – from molecular biology to clinical applications. Physiological Research, 60(1), 15-25. [Link]

  • Michel, M. C., & Michel-Reher, M. (2013). Desensitization of cAMP accumulation via human β3-adrenoceptors expressed in human embryonic kidney cells by full, partial, and biased agonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(9), 771-779. [Link]

  • Brown, J. H., & Jones, L. G. (1985). Alpha 1-adrenergic receptor stimulated responses. Journal of Cardiovascular Pharmacology, 7 Suppl 1, S53-57. [Link]

  • Gifford, A. N. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved January 17, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Independent Replication of Studies on 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol and its Adrenergic Receptor Activity

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical comparison of the potential adrenergic receptor activity of the researc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of the potential adrenergic receptor activity of the research compound 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol. Due to a notable lack of published independent replication studies for this specific molecule, this guide establishes a comparative framework using the well-characterized α2-adrenergic receptor antagonist, Idazoxan , which shares the core benzodioxan moiety. By examining the established pharmacology of Idazoxan, we can infer and propose experimental strategies for the validation and characterization of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol.

Our approach is grounded in the principles of structure-activity relationships (SAR) within the benzodioxane class of compounds, which have a known affinity for adrenergic receptors.[1][2][3] This guide will equip researchers with the necessary background, experimental protocols, and comparative data to initiate and critically evaluate studies on this lesser-known compound.

Introduction to the Benzodioxane Class and Adrenergic Receptor Modulation

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, frequently associated with ligands targeting adrenergic receptors.[1][2] These receptors, broadly classified into α and β subtypes, are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, norepinephrine and epinephrine.

Idazoxan , chemically known as 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole, is a potent and selective antagonist of α2-adrenergic receptors.[4][5] It has been extensively studied as a pharmacological tool and has been investigated for its therapeutic potential in depression and as an adjunctive treatment for schizophrenia.[1] The structural similarity between Idazoxan and 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol suggests that the latter may also exhibit affinity for adrenergic receptors, although its specific subtype selectivity and functional activity (agonist versus antagonist) remain to be empirically determined.

Comparative Analysis: Idazoxan vs. 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

The following table summarizes the known properties of Idazoxan and provides a projected profile for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol based on SAR principles. This serves as a foundational hypothesis for guiding experimental design.

FeatureIdazoxan2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol (Projected)
Chemical Structure Contains a 1,4-benzodioxan ring linked to an imidazoline moiety.Contains a 1,4-benzodioxan ring linked to an aminoethanol side chain.
Primary Target α2-Adrenergic Receptor Antagonist.[4]Likely Adrenergic Receptor Ligand (subtype and activity to be determined).
Receptor Selectivity High selectivity for α2 over α1 receptors.[4][6] Also binds to imidazoline receptors.[1][7]Selectivity profile is unknown and requires experimental validation.
Reported Potency pKi values for α2-adrenergic subtypes (α2A, α2B, α2C) are in the nanomolar range.[3]Potency is unknown and a primary objective of initial studies.
Functional Activity Antagonist.[4][5]The aminoethanol side chain is a common feature in adrenergic agonists, suggesting a potential for agonistic activity, which requires confirmation.
Therapeutic Potential Investigated for depression and schizophrenia.[1]Unknown.
Independent Replication Numerous independent studies and clinical trials have validated its pharmacological profile.[5][8][9]Lacks published independent replication studies.

Proposed Experimental Workflow for the Characterization of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

To rigorously characterize the pharmacological profile of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol and validate its potential as an adrenergic agent, a systematic, multi-tiered experimental approach is essential. The following workflow is proposed, drawing upon established methodologies used for Idazoxan and other adrenergic ligands.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo & Advanced Studies A Radioligand Binding Assays C Determine Binding Affinity (Ki) A->C Competition Binding with Known Ligands B Membrane Preparations (expressing α1, α2, β subtypes) B->A D Second Messenger Assays (e.g., cAMP, Calcium Flux) C->D Inform Concentration Range for Functional Assays I Off-Target Screening C->I Broad Receptor Panel Screening E Determine Agonist (EC50) or Antagonist (IC50) Activity D->E F Assess Functional Selectivity E->F G Animal Models of Adrenergic Function F->G Guide In Vivo Study Design H Pharmacokinetic Profiling G->H

Caption: Proposed experimental workflow for the characterization of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol.

Detailed Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Subtypes

This protocol is designed to determine the binding affinity (Ki) of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol for α1 and α2 adrenergic receptor subtypes.

Objective: To quantify the displacement of a subtype-selective radioligand by the test compound.

Materials:

  • Cell membranes from stable cell lines expressing individual human α1A, α1B, α1D, α2A, α2B, and α2C adrenergic receptor subtypes.

  • Radioligands:

    • For α1 subtypes: [³H]-Prazosin

    • For α2 subtypes: [³H]-Rauwolscine or [³H]-Idazoxan[10]

  • Test Compound: 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

  • Non-specific binding control: Phentolamine (for α1) or unlabeled Idazoxan (for α2)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of the appropriate non-labeled competitor.

  • Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (typically 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Functional Assay: cAMP Measurement for α2-Adrenergic Receptor Activity

This protocol determines whether 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol acts as an agonist or antagonist at α2-adrenergic receptors, which are typically Gi-coupled and thus inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[12][13]

Objective: To measure changes in intracellular cAMP levels in response to the test compound.

Materials:

  • A cell line stably expressing an α2-adrenergic receptor subtype (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test Compound: 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol.

  • Reference agonist (e.g., UK 14,304).

  • Reference antagonist (e.g., Idazoxan).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Cell culture medium and reagents.

Procedure for Agonist Mode:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol or the reference agonist.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.

  • Plot the cAMP concentration against the log of the agonist concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).

Procedure for Antagonist Mode:

  • Pre-incubate the cells with varying concentrations of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol or the reference antagonist.

  • Add a fixed concentration of a reference agonist (at its EC80) and a fixed concentration of forskolin.

  • Incubate and measure cAMP levels as described above.

  • Plot the inhibition of the agonist response against the log of the antagonist concentration and determine the IC50 value.

Signaling Pathways and Mechanistic Insights

The activation of α2-adrenergic receptors initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. Understanding this pathway is crucial for interpreting functional data.

G cluster_0 α2-Adrenergic Receptor Signaling Agonist Agonist (e.g., Norepinephrine) Receptor α2-Adrenergic Receptor Agonist->Receptor Activates G_protein Gi/o Protein Receptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Cellular Response (e.g., reduced neurotransmitter release) PKA->CellularResponse Phosphorylates targets leading to Antagonist Antagonist (e.g., Idazoxan) Antagonist->Receptor Blocks Agonist Binding

Caption: Simplified signaling pathway of the α2-adrenergic receptor.

Conclusion and Future Directions

While 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol remains a poorly characterized compound, its structural similarity to known adrenergic agents, particularly those in the benzodioxane class like Idazoxan, provides a strong rationale for systematic investigation. The experimental framework outlined in this guide offers a clear path for researchers to independently replicate and expand upon the foundational understanding of this molecule's pharmacological profile.

Future studies should focus not only on confirming its primary target and functional activity but also on elucidating its selectivity across the full panel of adrenergic receptor subtypes and other potential off-target interactions. Such rigorous, independent validation is the cornerstone of reproducible science and is essential before this compound can be considered a reliable tool for research or a candidate for further development.

References

  • Dabirè, H. (1986). Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors. Journal of Pharmacology, 17(1), 113-130. [Link]

  • Gerra, G., et al. (1997). Responses to alpha 2-adrenoceptor blockade by idazoxan in healthy male and female volunteers. Psychoneuroendocrinology, 22(3), 177-188. [Link]

  • Wikipedia contributors. (2023). Idazoxan. Wikipedia, The Free Encyclopedia. [Link]

  • Elliott, H. L., & Reid, J. L. (1986). The alpha adrenoceptor antagonist properties of idazoxan in normal subjects. Clinical Pharmacology & Therapeutics, 39(4), 432-436. [Link]

  • Patsnap. (n.d.). Idazoxan Hydrochloride. Patsnap Synapse. [Link]

  • PubChem. (n.d.). Idazoxan. National Center for Biotechnology Information. [Link]

  • Semenova, S., & Markou, A. (2010). The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats. European Neuropsychopharmacology, 20(10), 731-746. [Link]

  • Semenova, S., & Markou, A. (2010). The alpha2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats. European Neuropsychopharmacology, 20(10), 731-746. [Link]

  • Coupland, N. J., et al. (1994). A pharmacodynamic study of the alpha 2-adrenergic receptor antagonist ethoxyidazoxan in healthy volunteers. Clinical Pharmacology & Therapeutics, 56(4), 420-429. [Link]

  • Hieble, J. P. (2001). α-Adrenoceptor Assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.6. [Link]

  • Vanhoutte, P. M., & Flavahan, N. A. (1986). Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium. Journal of Cardiovascular Pharmacology, 8 Suppl 2, S8-S14. [Link]

  • Doxey, J. C., et al. (1984). Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine. Naunyn-Schmiedeberg's Archives of Pharmacology, 325(2), 136-144. [Link]

  • Istrătescu, L., et al. (2021). Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats. Medicina (Kaunas, Lithuania), 57(9), 922. [Link]

  • de Vos, H., et al. (1994). Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum. European Journal of Pharmacology, 268(2), 235-241. [Link]

  • MacKinnon, A. C., et al. (1991). [3H]-idazoxan binds with high affinity to two sites on hamster adipocytes. British Journal of Pharmacology, 104(3), 647-652. [Link]

  • Wikipedia contributors. (2024). Alpha-2 adrenergic receptor. Wikipedia, The Free Encyclopedia. [Link]

  • Medical Pharmacology. (n.d.). The Pharmacology of Alpha-2-Receptor Antagonists. Medical Pharmacology. [Link]

  • Hütter, C., et al. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. Scientific Reports, 7, 43845. [Link]

  • Charlton, S. J. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]

  • Minor, D. L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

A Comprehensive Guide to the Safe Disposal of 2-Amino-1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanol This document provides essential procedural guidance for the safe and compliant disposal of 2-Amino-1-(2,3-dihydrobenzo[1...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Safe Disposal of 2-Amino-1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanol

This document provides essential procedural guidance for the safe and compliant disposal of 2-Amino-1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanol (CAS No. 4384-99-0). As a research chemical and potential pharmaceutical intermediate, its structural motifs—a benzodioxin ring, an ethanolamine side chain, and an aromatic amine—necessitate its classification as hazardous waste. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within your laboratory.

The core principle underpinning this guide is that all waste streams containing this compound must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.

Hazard Profile and Personal Protective Equipment (PPE)

While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, its chemical structure allows for an expert assessment of its likely hazards by referencing similar molecules. The presence of an aromatic amine and an ethanolamine structure suggests potential for skin and eye irritation or corrosion, toxicity if ingested, and significant aquatic toxicity. For instance, a comparable hazardous compound's SDS lists it as harmful if swallowed, causing severe skin burns and eye damage, and being very toxic to aquatic life.[3] Therefore, a conservative and cautious approach is mandatory.

Table 1: Anticipated Hazard Profile

Hazard ClassDescriptionCausality (Why it's a concern)
Acute Toxicity (Oral) Potentially harmful if swallowed.[3]Amine functional groups can be toxic and interfere with biological processes.
Skin Corrosion/Irritation Likely to cause skin irritation or severe burns upon contact.[3][4]Amino-alcohols can be caustic, similar to other organic bases.
Serious Eye Damage Poses a high risk of serious, irreversible eye damage.[3][4]The chemical's basicity can cause rapid damage to sensitive eye tissues.
Aquatic Toxicity Expected to be toxic or very toxic to aquatic organisms.[3]Many complex organic molecules, especially those with aromatic rings, do not readily biodegrade and can be harmful to aquatic ecosystems.[5][6]

This risk profile mandates the use of appropriate PPE to create a barrier between the researcher and the chemical.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and potential chemical burns or absorption.
Eye Protection Safety glasses with side shields or, preferably, chemical splash goggles.To protect against splashes that could cause severe eye damage.[4]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Not typically required when handling small quantities in a well-ventilated area.All handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of any potential aerosols or dust.

The Core Principle: Segregation and Containment

The foundation of proper chemical waste management is the strict segregation of waste streams. This is not merely a logistical step; it is a critical safety measure to prevent unintended and potentially violent chemical reactions.[1] 2-Amino-1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanol waste must be kept separate from incompatible materials, such as strong oxidizing agents.

Drain disposal is strictly forbidden. [1][7] The compound's likely aquatic toxicity means that releasing it into the sewer system could harm microorganisms essential for the wastewater treatment process and potentially pass through into the wider environment.[5][6] All waste must be captured, contained, and routed for destruction by a professional facility, typically via high-temperature incineration.[8]

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the chemical waste from the point of generation to its readiness for pickup.

Step 1: Waste Stream Identification

Identify all materials that have come into contact with 2-Amino-1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanol. This includes:

  • Solid Waste: The pure compound, contaminated weigh paper, pipette tips, gloves, and any solid residue.

  • Liquid Waste: Solutions containing the compound, the first rinse of any emptied containers ("rinsate"), and solvents used to clean spills.[9]

  • Empty Containers: The original bottle or any container that held the pure substance.

Step 2: Waste Consolidation and Containerization
  • Select an Appropriate Waste Container:

    • Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, screw-top lid.[1][9]

    • The container must be clean, in good condition, and free of leaks.[7]

    • Never use food-grade containers like jars for hazardous waste.[1]

    • Ensure the container is appropriately sized for the amount of waste to avoid long-term storage of nearly empty containers. Do not fill containers beyond 90% capacity to allow for expansion.[10]

  • Consolidate Waste:

    • Solids: Carefully place all solid waste into a designated solid waste container.

    • Liquids: Pour liquid waste into a designated liquid waste container using a funnel.

    • Empty Containers: The original container must be triple-rinsed. The first rinse must be collected and disposed of as hazardous liquid waste.[9] After rinsing and air-drying, the label should be defaced, and the container can often be disposed of in the regular trash or recycled, depending on institutional policy.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a regulatory requirement and is essential for safety.[8][11] From the moment the first drop of waste enters the container, it must be labeled.

  • Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • The label must include the following information:

    • The words "Hazardous Waste" .[7][8]

    • The full chemical name : "2-Amino-1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanol". Do not use abbreviations or chemical formulas.[1]

    • A complete list of all components in the container, including solvents, with their approximate percentage concentrations.

    • The primary hazards associated with the waste (e.g., "Toxic," "Corrosive," "Environmental Hazard").[1]

    • The date the container was filled.[1]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1][8]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][10] A designated section of a fume hood is a common and acceptable SAA.[1]

  • Ensure the SAA is clearly marked.

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[9]

  • Keep the waste container closed at all times except when adding waste.[9]

Step 5: Arranging for Final Disposal
  • Once the waste container is full (or has been in the SAA for an extended period, per institutional policy), request a waste pickup from your EHS department.[9]

  • EHS personnel will then transport the waste to a central accumulation area before it is shipped off-site to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures for Spills

Accidental spills must be managed immediately and safely.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the size and nature of the spill.

  • For a Small Spill (manageable by lab staff):

    • Wearing your full PPE, control the spread of the spill using an inert absorbent material like vermiculite or sand.

    • For a solid spill, carefully sweep the material into a dustpan. Avoid creating dust.

    • Place the absorbent material or swept powder into a new, designated hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Label the container and place it in the SAA.

  • For a Large Spill (beyond your capacity to handle safely):

    • Evacuate the immediate area.

    • If the material is volatile or dusty, close the lab door.

    • Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and any other relevant information.

    • Do not re-enter the area until it has been cleared by trained professionals.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 2-Amino-1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanol.

G cluster_0 Disposal Workflow A Waste Generation (e.g., reaction byproduct, contaminated gloves) B Is the waste solid or liquid? A->B C Consolidate in SOLID Hazardous Waste Container B->C Solid D Consolidate in LIQUID Hazardous Waste Container B->D Liquid E Is the container properly labeled? (Name, Hazards, Constituents) C->E D->E F Affix complete Hazardous Waste Label E->F No G Store sealed container in secondary containment within a designated SAA E->G Yes F->G H Is container full or pickup required? G->H I Continue to use as needed H->I No J Request pickup from Environmental Health & Safety (EHS) H->J Yes I->H K EHS transports to licensed disposal facility J->K

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol

A Senior Application Scientist's Guide to the Safe Handling of 2-Amino-1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanol Hazard Identification and Risk Assessment: An Evidence-Based Approach Due to the lack of a specific SDS,...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Safe Handling of 2-Amino-1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanol

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Due to the lack of a specific SDS, a thorough risk assessment is the cornerstone of safely handling this compound. Based on analogous compounds, we can anticipate the following hazards:

  • Skin and Eye Irritation/Corrosion: Ethanolamine and related compounds are known to cause skin irritation and serious eye damage.[2][3][4] Direct contact with 2-Amino-1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanol may lead to similar effects.

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Many amino compounds are harmful through multiple routes of exposure.[2] It is prudent to assume this compound shares these characteristics.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][5]

Given these potential hazards, all work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being undertaken.[7][8] The following table summarizes the recommended PPE for handling 2-Amino-1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanol.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact which can cause irritation or absorption.[1][5]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To prevent eye contact which can cause serious irritation or damage.[5][7][9]
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing and skin.[1][5]
Respiratory Protection Use in a chemical fume hood.To minimize inhalation of dust or fumes.[5][6]

Procedural Guidance for Safe Handling

Adherence to a strict protocol is crucial for minimizing exposure and ensuring safety.

Preparation and Weighing
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on a lab coat, followed by safety glasses or goggles, and finally, chemical-resistant gloves.

  • Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

Dissolution and Reaction Setup
  • Solvent Handling: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the release of vapors.

  • Labeling: Clearly label all containers with the compound's name and any known hazards.

Post-Handling and Decontamination
  • Doffing PPE: Remove PPE in the reverse order it was put on (gloves first, then goggles, then lab coat). Dispose of gloves properly.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • Work Surface Decontamination: Clean the work area within the fume hood with an appropriate solvent and absorbent material.

Spill and Waste Management: A Proactive Approach

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and laboratory safety officer.

  • Contain: If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[1][6]

  • Clean-up: Wearing appropriate PPE, collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

Waste Disposal
  • Segregation: All waste contaminated with 2-Amino-1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanol, including disposable gloves, weighing boats, and absorbent materials, must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with its contents.

  • Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of this compound down the drain.[6]

Visualizing the Safety Workflow

The following diagram illustrates the key decision points and safety protocols for handling 2-Amino-1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanol.

cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling cluster_emergency Emergency Procedures start Start: Handling 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood Work in Chemical Fume Hood ppe_selection->fume_hood weighing Weigh Compound fume_hood->weighing dissolution Dissolve Compound weighing->dissolution reaction Perform Reaction dissolution->reaction decontaminate Decontaminate Work Area reaction->decontaminate spill Spill Occurs reaction->spill waste_disposal Dispose of Hazardous Waste decontaminate->waste_disposal doff_ppe Doff PPE waste_disposal->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands evacuate Evacuate Area spill->evacuate alert Alert Supervisor evacuate->alert contain Contain Spill (if safe) alert->contain

Caption: A workflow for the safe handling of 2-Amino-1-(2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanol.

References

  • European Directorate for the Quality of Medicines & HealthCare. Ethanolamine [Safety Data Sheet]. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Food and Drug Administration. Ethanol absolute for analysis EMSURE® ACS,ISO,Reag. Ph. Eur. [Safety Data Sheet]. (2020-03-19). Retrieved from [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • William & Mary Environmental Health & Safety. Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • MSDS of 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid.

Sources

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